Product packaging for S-Propylmercaptocysteine(Cat. No.:CAS No. 2280-26-4)

S-Propylmercaptocysteine

Cat. No.: B15494453
CAS No.: 2280-26-4
M. Wt: 195.3 g/mol
InChI Key: JVVXIPKJTDVPQZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Propylmercaptocysteine is an organosulfur compound of significant interest in biochemical and pharmacological research. It is identified as a cysteine derivative found in sources such as red onion and is studied for its potential to modify intracellular redox states and influence key metabolic pathways . Investigations into its mechanism of action highlight its role as a substrate for enzyme-catalyzed transformations. Research indicates that gamma-cystathionase can perform beta-elimination reactions with this compound, yielding pyruvate, ammonium, and a persulfide product (RSSH) . These persulfide species are potential sources of sulfane sulfur, which may regulate cell proliferation and apoptotic responses by targeting redox-sensitive signal proteins at critical cysteinyl domains . Primary research applications for this compound include the study of lipid and cholesterol metabolism. Experimental models show it can decrease the biosynthesis of liver cholesterol from acetate and inhibit the increase of total liver fatty acids . It is also a valuable compound for exploring the biochemical mechanisms of garlic-derived organosulfur compounds, with potential applications in cancer risk reduction research . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S2 B15494453 S-Propylmercaptocysteine CAS No. 2280-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2280-26-4

Molecular Formula

C6H13NO2S2

Molecular Weight

195.3 g/mol

IUPAC Name

(2R)-2-amino-3-(propyldisulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

JVVXIPKJTDVPQZ-YFKPBYRVSA-N

Isomeric SMILES

CCCSSC[C@@H](C(=O)O)N

Canonical SMILES

CCCSSCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Elusive Presence of S-Propylmercaptocysteine in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

S-propylmercaptocysteine is a sulfur-containing amino acid derivative of interest for its potential biological activities. This technical guide explores its natural occurrence within the Allium genus, a plant family renowned for its rich and diverse organosulfur chemistry. A comprehensive review of the existing scientific literature reveals a significant data gap regarding the direct quantification of this compound in common Allium species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum). However, the presence and well-documented analysis of the analogous compound, S-allylmercaptocysteine (SAMC), in processed garlic preparations, particularly aged garlic extract (AGE), provide a valuable framework for future research. This document summarizes the available quantitative data for SAMC, details relevant experimental protocols that can be adapted for the study of this compound, and proposes a putative biosynthetic pathway for this elusive compound based on established knowledge of Allium biochemistry.

Natural Occurrence and Quantitative Data

In aged garlic extract, the formation of SAMC is understood to occur during the aging process. One study reported that the SAMC content in AGE reaches a maximum at approximately four months of aging[1].

Table 1: Quantitative Data for S-Allylmercaptocysteine (SAMC) in Aged Garlic Extract (AGE)

Allium ProductCompoundConcentrationReference
Aged Garlic Extract (AGE)S-Allylmercaptocysteine (SAMC)Reaches maximum at ~4 months of aging[1]
Aged Garlic Extract (AGE)γ-Glutamyl-S-allylmercaptocysteine (GSAMC)Reaches maximum at 1 month of aging[1]

Experimental Protocols

The following experimental protocols are adapted from methodologies developed for the analysis of S-allylmercaptocysteine and other sulfur-containing compounds in garlic and can be modified for the detection and quantification of this compound.

Sample Preparation: Extraction from Aged Garlic Extract

This protocol is based on methods used for the analysis of sulfur compounds in aged garlic extract.

  • Homogenization: Homogenize the aged garlic extract sample to ensure uniformity.

  • Dilution: Dilute the homogenized sample with deionized water to an appropriate concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm membrane filter to remove particulate matter before injection into the analytical system.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of this compound. The following is a generalized protocol based on the analysis of S-allylmercaptocysteine[2][3][4].

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is suitable. For more specific detection, a mass spectrometer (LC-MS) can be employed[2].

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used[3].

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. For example, an isocratic mobile phase of 45% sodium acetate buffer (pH 5) and 55% methanol has been reported for the analysis of derivatized S-allyl-L-cysteine[5].

  • Flow Rate: A typical flow rate is 1.0 mL/min[3].

  • Detection:

    • UV Detection: Wavelengths around 220 nm or 254 nm are often used for the detection of sulfur-containing amino acids[3].

    • Fluorescence Detection: Pre-column derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can significantly enhance sensitivity[4][6].

    • Post-column Derivatization: A post-column reaction with a sulfur-specific reagent like hexaiodoplatinate can be used for selective detection of sulfur compounds[2].

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified standards of this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, derivatization is necessary to increase the volatility and thermal stability of this compound[7][8].

  • Silylation: This is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used[9]. The reaction typically involves heating the dried sample with the silylating reagent in a suitable solvent.

  • Acylation: This method introduces an acyl group to improve chromatographic properties.

  • Alkylation: This technique adds an alkyl group to enhance volatility.

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of this compound in Allium species has not been elucidated. However, based on the known biosynthesis of other S-alk(en)ylcysteine sulfoxides and related compounds, a putative pathway can be proposed[10]. The formation of S-alkylmercaptocysteines is thought to occur from the reaction of allicin-like compounds (thiosulfinates) with cysteine or its derivatives.

The biosynthesis of the precursor, S-propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. Through a series of enzymatic reactions involving γ-glutamyl transpeptidases and S-oxygenases, S-propyl-L-cysteine is formed and then oxidized to propiin. Upon tissue damage, the enzyme alliinase cleaves propiin to form propanesulfenic acid. This highly reactive intermediate can then react with cysteine to form this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Glutathione Glutathione GSPC γ-Glutamyl-S-propylcysteine Glutathione->GSPC γ-Glutamyl transpeptidase SPC S-Propylcysteine GSPC->SPC γ-Glutamyl transpeptidase Propiin S-Propylcysteine Sulfoxide (Propiin) SPC->Propiin S-oxygenase Alliinase Alliinase (upon tissue damage) Propiin->Alliinase SulfenicAcid Propanesulfenic Acid SPMC This compound SulfenicAcid->SPMC Cysteine Cysteine Cysteine->SPMC Alliinase->SulfenicAcid

Caption: Proposed biosynthesis of this compound.

General Experimental Workflow for Analysis

Experimental Workflow Sample Allium Sample (e.g., Aged Garlic Extract) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization Derivatization (optional, for GC-MS) Filtration->Derivatization Analysis HPLC or GC-MS Analysis Filtration->Analysis Direct Injection (HPLC) Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for this compound analysis.

References

Biological Synthesis of S-Propylmercaptocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the biological synthesis of S-Propylmercaptocysteine, a critical intermediate in the mercapturic acid pathway. This pathway is a major route for the detoxification of xenobiotics. The synthesis involves a multi-step enzymatic cascade, commencing with the conjugation of an electrophilic propyl precursor, such as 1-bromopropane, with glutathione. This initial reaction is catalyzed by Glutathione S-Transferases (GSTs). The resulting S-propylglutathione conjugate is subsequently metabolized by γ-glutamyl transpeptidase (GGT) and a dipeptidase to yield this compound. This document details the enzymatic players, presents a logical workflow for the synthesis, and provides insights into the key experimental aspects of this biochemical transformation.

Introduction

The mercapturic acid pathway is a fundamental Phase II detoxification route in mammals and other organisms, responsible for the metabolism of a wide array of electrophilic compounds, including environmental toxins and pharmaceuticals. The end products, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are water-soluble and readily excreted. This compound is the penultimate product in the formation of the propyl-mercapturic acid, N-acetyl-S-propylcysteine. Understanding the biological synthesis of this compound is crucial for toxicological studies, drug metabolism research, and the development of novel therapeutic agents.

This guide outlines the core enzymatic steps, provides a conceptual experimental workflow, and discusses the key enzymes involved in the biological synthesis of this compound.

The Biosynthetic Pathway of this compound

The formation of this compound from an electrophilic propyl precursor is a sequential, three-step enzymatic process.

  • Glutathione Conjugation: The pathway is initiated by the conjugation of an electrophilic propyl compound with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs). 1-bromopropane is a known substrate for this reaction, leading to the formation of S-propylglutathione. The clearance of 1-bromopropane in rats is highly dependent on this GSH-dependent metabolism[1]. In mice, the formation of S-propyl GSH has been identified in the liver following treatment with 1-bromopropane[2][3].

  • Removal of Glutamate: The γ-glutamyl moiety is cleaved from S-propylglutathione by the action of γ-glutamyl transpeptidase (GGT), an enzyme typically found on the cell membrane. This step yields S-propyl-γ-glutamylcysteine.

  • Removal of Glycine: A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and the final product, this compound.

This pathway effectively converts a potentially toxic, electrophilic propyl compound into a water-soluble cysteine conjugate, priming it for final modification and excretion.

Key Enzymes in the Synthesis

The successful in vitro biological synthesis of this compound relies on the activity of three key enzymes.

Enzyme ClassAbbreviationEC NumberFunction in Pathway
Glutathione S-TransferaseGST2.5.1.18Conjugates propyl precursor with glutathione
γ-Glutamyl TranspeptidaseGGT2.3.2.2Removes the γ-glutamyl residue from S-propylglutathione
Dipeptidase-3.4.13.19Cleaves the glycine residue to yield the final product

Experimental Workflow: A Conceptual Approach

experimental_workflow cluster_step1 Step 1: Glutathione Conjugation cluster_step2 Step 2: Glutamate Removal cluster_step3 Step 3: Glycine Removal cluster_purification Final Purification s1_reactants 1-Bromopropane + Glutathione (GSH) s1_enzyme Glutathione S-Transferase (GST) s1_reactants->s1_enzyme Substrates s1_product S-Propylglutathione s1_enzyme->s1_product Product s2_enzyme γ-Glutamyl Transpeptidase (GGT) s1_product->s2_enzyme Substrate s2_product S-Propyl-γ-glutamylcysteine s2_enzyme->s2_product Product s3_enzyme Dipeptidase s2_product->s3_enzyme Substrate s3_product This compound s3_enzyme->s3_product Product purification HPLC or other chromatographic methods s3_product->purification

Caption: Conceptual workflow for the in vitro biological synthesis of this compound.

Methodologies for Key Experiments

Glutathione S-Transferase (GST) Activity Assay

A general spectrophotometric assay can be adapted to measure the activity of GST with 1-bromopropane.

  • Principle: The assay measures the rate of conjugation of glutathione to an electrophilic substrate. The reaction can be monitored by following the change in absorbance at a specific wavelength, or by quantifying the depletion of GSH.

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 6.5)

    • Reduced Glutathione (GSH)

    • 1-Bromopropane (substrate)

    • Purified GST enzyme preparation

    • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for GSH quantification (Ellman's reagent)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme solution.

    • Initiate the reaction by adding 1-bromopropane.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).

    • Measure the remaining GSH concentration using DTNB. The absorbance of the yellow product is measured at 412 nm.

    • The rate of GSH depletion is proportional to the GST activity.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

A colorimetric assay using a synthetic substrate can be used to determine the activity of GGT.

  • Principle: GGT catalyzes the transfer of a γ-glutamyl group from a donor substrate to an acceptor. A common chromogenic substrate is L-γ-glutamyl-p-nitroanilide. Cleavage of this substrate releases p-nitroaniline, which can be measured spectrophotometrically.

  • Reagents:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • L-γ-glutamyl-p-nitroanilide (substrate)

    • Glycylglycine (acceptor)

    • Purified GGT enzyme preparation

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, L-γ-glutamyl-p-nitroanilide, and glycylglycine.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the GGT enzyme solution.

    • Monitor the increase in absorbance at 405 nm due to the release of p-nitroaniline.

    • The rate of increase in absorbance is proportional to the GGT activity.

Signaling Pathways and Regulation

The regulation of the mercapturic acid pathway is complex and can be influenced by various factors, including exposure to xenobiotics and oxidative stress. The expression of GSTs is known to be regulated by the Nrf2-Keap1 signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative or electrophilic stress, translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, including GSTs. Therefore, it is plausible that the biological synthesis of this compound could be upregulated in response to exposure to its precursors or other cellular stressors that activate the Nrf2 pathway.

signaling_pathway cluster_cell Cellular Environment stress Oxidative/Electrophilic Stress (e.g., 1-Bromopropane) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) gst_gene GST Gene are->gst_gene activates gst_protein GST Protein gst_gene->gst_protein leads to increased expression s_propyl_synthesis This compound Synthesis gst_protein->s_propyl_synthesis catalyzes

Caption: Nrf2-mediated regulation of GST expression and its impact on this compound synthesis.

Conclusion

The biological synthesis of this compound is a key component of the mercapturic acid pathway, a critical detoxification mechanism. The process is a three-step enzymatic cascade involving Glutathione S-Transferase, γ-Glutamyl Transpeptidase, and a dipeptidase. While the overall pathway is well-understood, further research is needed to identify the specific isozymes with the highest catalytic efficiency for propyl substrates and to develop detailed, optimized protocols for the in vitro synthesis of this important metabolite. A deeper understanding of the regulatory mechanisms, such as the Nrf2 pathway, will provide further insights into how organisms respond to exposure to propyl-containing xenobiotics. This guide provides a foundational framework for researchers and drug development professionals working in the fields of toxicology and drug metabolism.

References

The Metabolic Fate of S-Propylmercaptocysteine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of S-Propylmercaptocysteine (SPC) in mammals. SPC, a sulfur-containing amino acid derivative, is primarily metabolized through the well-established mercapturic acid pathway, a major route for the biotransformation of xenobiotics. This document details the enzymatic steps involved, from the initial conjugation with glutathione to the final excretion of the mercapturic acid derivative. It presents available data on enzyme activity and substrate specificity, outlines experimental protocols for the quantification of key metabolites, and includes detailed diagrams to visualize the metabolic cascade and related concepts. This guide is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and pharmacology.

Introduction

This compound (SPC) is a cysteine S-conjugate that can be formed from the metabolism of various xenobiotics containing a propyl group, such as propyl halides, or from the degradation of sulfur-containing compounds. Understanding the metabolic fate of SPC is crucial for assessing the toxicological and pharmacological implications of exposure to its precursors. The primary metabolic route for SPC in mammals is the mercapturic acid pathway, a detoxification process that converts lipophilic electrophilic compounds into more water-soluble, excretable products.[1] This guide will provide an in-depth exploration of this pathway as it pertains to SPC.

The this compound Metabolic Pathway: A Step-by-Step Breakdown

The metabolism of SPC follows the canonical mercapturic acid pathway, which involves a series of four key enzymatic reactions.

Step 1: Glutathione Conjugation

The initial step in the metabolism of propyl-containing xenobiotics is the conjugation with the tripeptide glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs). This reaction forms S-propylglutathione. GSTs are a superfamily of enzymes with broad substrate specificity, and they play a critical role in cellular detoxification.[2] The reaction is as follows:

Propyl-X + GSH → S-propylglutathione + H-X (where X is a leaving group)

Step 2: Gamma-Glutamyl Transpeptidation

S-propylglutathione is then transported out of the cell where it is acted upon by gamma-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the plasma membrane.[3][4] GGT removes the gamma-glutamyl residue from S-propylglutathione, forming S-propylcysteinylglycine.[3]

S-propylglutathione + Amino Acid → S-propylcysteinylglycine + Gamma-glutamyl-Amino Acid

Step 3: Dipeptidase Hydrolysis

The resulting dipeptide, S-propylcysteinylglycine, is then cleaved by dipeptidases, which hydrolyze the peptide bond between the cysteine and glycine residues. This reaction releases S-propylcysteine, the central metabolite in this pathway.[5]

S-propylcysteinylglycine → S-propylcysteine + Glycine

Step 4: N-Acetylation

The final step of the mercapturic acid pathway is the N-acetylation of S-propylcysteine to form N-acetyl-S-propylcysteine, also known as S-propylmercapturic acid. This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase (NAT).[6] This final product is a water-soluble compound that is readily excreted in the urine.

S-propylcysteine + Acetyl-CoA → N-acetyl-S-propylcysteine + CoA

Alternative Pathway: Bioactivation by Cysteine S-Conjugate β-lyase

In addition to the detoxification pathway, S-propylcysteine can undergo bioactivation by cysteine S-conjugate β-lyases. These enzymes can cleave the C-S bond of S-propylcysteine to produce pyruvate, ammonia, and a reactive propylthiol.[7] This reactive thiol can potentially bind to cellular macromolecules, leading to toxicity.[1]

S-propylcysteine → Propylthiol + Pyruvate + Ammonia

Data Presentation: Enzyme and Metabolite Information

EnzymeSubstrateProductQualitative Activity/Specificity
Glutathione S-transferase (GST)Propyl halideS-propylglutathioneBroad specificity for electrophilic substrates. The rate of conjugation is dependent on the specific GST isozyme and the nature of the propyl-containing xenobiotic.
Gamma-glutamyl transpeptidase (GGT)S-propylglutathioneS-propylcysteinylglycineGGT has broad substrate specificity for gamma-glutamyl peptides.[3] The efficiency of this reaction is expected to be comparable to that of other S-alkylglutathione conjugates.
DipeptidaseS-propylcysteinylglycineS-propylcysteineThe rate of hydrolysis is dependent on the nature of the substituent on the cysteine sulfur atom.[5]
Cysteine S-conjugate N-acetyltransferaseS-propylcysteineN-acetyl-S-propylcysteineThe catalytic efficiency increases with the lipophilicity of the S-substituent. The order of efficiency is ethyl < propyl < benzyl < butyl.
Cysteine S-conjugate β-lyaseS-propylcysteinePropylthiol, Pyruvate, AmmoniaActivity has been demonstrated for various S-alkylcysteines. The rate of bioactivation is dependent on the specific β-lyase isozyme and can be a competing pathway to N-acetylation.[7][8]

Experimental Protocols

Quantification of N-acetyl-S-propylcysteine in Urine by HPLC-MS

This protocol is adapted from a validated method for the analysis of N-acetyl-S-(n-propyl)-l-cysteine in human urine.

Objective: To quantify the concentration of N-acetyl-S-propylcysteine in urine samples as a biomarker of exposure to propyl-containing compounds.

Materials:

  • Urine samples

  • N-acetyl-S-propylcysteine standard

  • Internal standard (e.g., deuterated N-acetyl-S-propylcysteine)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetone, Water (HPLC grade)

  • Formic acid

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 HPLC column

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the urine sample (e.g., 1 mL) onto the cartridge.

    • Wash the cartridge with a 40% methanol/60% water solution to remove interferences.

    • Elute the analyte with acetone.

    • Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

      • Flow Rate: As per column specifications.

      • Injection Volume: 10 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Monitor Ions: Monitor the specific m/z transitions for N-acetyl-S-propylcysteine and the internal standard.

  • Quantification:

    • Generate a calibration curve using the N-acetyl-S-propylcysteine standard.

    • Calculate the concentration of N-acetyl-S-propylcysteine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway

This compound Metabolic Pathway cluster_start Initiation cluster_pathway Mercapturic Acid Pathway cluster_bioactivation Bioactivation Pathway Propyl-Xenobiotic Propyl-Xenobiotic S-propylglutathione S-propylglutathione Propyl-Xenobiotic->S-propylglutathione Glutathione S-transferase (+ Glutathione) S-propylcysteinylglycine S-propylcysteinylglycine S-propylglutathione->S-propylcysteinylglycine Gamma-glutamyl transpeptidase S-propylcysteine S-propylcysteine S-propylcysteinylglycine->S-propylcysteine Dipeptidase N-acetyl-S-propylcysteine N-acetyl-S-propylcysteine S-propylcysteine->N-acetyl-S-propylcysteine Cysteine S-conjugate N-acetyltransferase (+ Acetyl-CoA) Reactive Propylthiol Reactive Propylthiol S-propylcysteine->Reactive Propylthiol Cysteine S-conjugate β-lyase Urinary Excretion Urinary Excretion N-acetyl-S-propylcysteine->Urinary Excretion Detoxification Toxicity Toxicity Reactive Propylthiol->Toxicity Bioactivation Experimental Workflow Urine Sample Urine Sample Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Urine Sample->Solid Phase Extraction (SPE) Sample Cleanup Elution & Evaporation Elution & Evaporation Solid Phase Extraction (SPE)->Elution & Evaporation Analyte Isolation Reconstitution Reconstitution Elution & Evaporation->Reconstitution Sample Preparation HPLC-MS Analysis HPLC-MS Analysis Reconstitution->HPLC-MS Analysis Injection Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis Quantification Concentration Report Concentration Report Data Analysis->Concentration Report Lipophilicity and Enzyme Activity S-ethylcysteine S-ethylcysteine Low Low S-ethylcysteine->Low S-propylcysteine S-propylcysteine Moderate Moderate S-propylcysteine->Moderate S-butylcysteine S-butylcysteine High High S-butylcysteine->High Lipophilicity Lipophilicity

References

The Enzymatic Formation of S-Propylmercaptocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine, more commonly referred to in literature as S-propyl-L-cysteine, is a sulfur-containing amino acid derivative found naturally in plants of the Allium genus, such as onions (Allium cepa)[1]. It is a key precursor to S-propyl-L-cysteine sulfoxide (PCSO), one of the compounds responsible for the characteristic flavor and aroma of these vegetables. The enzymatic pathways leading to the formation of S-alk(en)ylcysteine sulfoxides, including the propyl derivative, are a subject of ongoing research, with implications for food science, agriculture, and pharmacology. This guide provides a comprehensive overview of the proposed enzymatic formation of S-propyl-L-cysteine, drawing on current knowledge of sulfur metabolism in Allium species.

Proposed Enzymatic Pathway

The biosynthesis of S-propyl-L-cysteine is believed to follow the well-established glutathione pathway for S-alk(en)ylcysteine sulfoxides[2]. This pathway involves a series of enzymatic reactions that conjugate a propyl group to a cysteine residue via a glutathione intermediate. The key enzymes implicated in this process are Glutathione S-Transferase (GST), γ-Glutamyl Transpeptidase (GGT), and a dipeptidase.

The proposed steps are as follows:

  • Glutathione Conjugation: A propyl-donating substrate, likely a reactive propyl compound within the plant's metabolic pool, is conjugated to the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by a Glutathione S-Transferase (GST).

  • γ-Glutamyl Group Removal: The resulting S-propylglutathione is then acted upon by γ-Glutamyl Transpeptidase (GGT). GGT cleaves the γ-glutamyl bond, transferring the glutamyl moiety to an acceptor molecule and leaving behind S-propyl-cysteinylglycine[2].

  • Dipeptide Cleavage: A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and the final product, S-propyl-L-cysteine.

  • Oxidation (to form the sulfoxide): Subsequently, a flavin-containing monooxygenase (FMO) is proposed to oxidize the sulfur atom of S-propyl-L-cysteine to form S-propyl-L-cysteine sulfoxide (PCSO)[2].

Signaling Pathway Diagram

Enzymatic_Formation_of_S_Propylcysteine cluster_0 Step 1: Glutathione Conjugation cluster_1 Step 2: γ-Glutamyl Group Removal cluster_2 Step 3: Dipeptide Cleavage Propyl_Substrate Propyl Substrate GST Glutathione S-Transferase (GST) Propyl_Substrate->GST GSH Glutathione (GSH) GSH->GST S_Propylglutathione S-Propylglutathione GST->S_Propylglutathione GGT γ-Glutamyl Transpeptidase (GGT) S_Propylglutathione->GGT S_Propyl_cysteinylglycine S-Propyl-cysteinylglycine GGT->S_Propyl_cysteinylglycine Dipeptidase Dipeptidase S_Propyl_cysteinylglycine->Dipeptidase S_Propylcysteine S-Propyl-L-cysteine Dipeptidase->S_Propylcysteine Experimental_Workflow Start Start Sample_Prep Sample Preparation (Freeze-dry & Grind Onion) Start->Sample_Prep Extraction Extraction (Methanol/Water) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification End End Quantification->End

References

An In-depth Technical Guide on the Role of S-Propylmercaptocysteine and Related Sulfur Compounds in Plant Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct scientific literature on the specific roles and biochemical pathways of S-Propylmercaptocysteine (SPC) in plants is currently limited. However, by examining the broader class of S-alk(en)ylcysteine sulfoxides and related sulfur-containing metabolites, particularly prevalent in the genus Allium, we can infer its likely context within plant biochemistry. This guide synthesizes the current understanding of these related compounds to provide a framework for the potential biosynthesis, metabolism, and physiological significance of SPC in plants. The information presented is of particular interest to researchers in plant biochemistry and drug development, given the diverse bioactive properties of sulfur compounds derived from plants.

Introduction to S-Alk(en)ylcysteines in Plants

S-alk(en)ylcysteine sulfoxides are characteristic secondary metabolites of plants belonging to the genus Allium, which includes garlic and onions.[1][2] These compounds and their derivatives are responsible for the distinct flavors and aromas of these plants and possess a range of health-beneficial activities.[1][2][3] Upon tissue damage, these non-volatile precursors are hydrolyzed by the enzyme alliinase into volatile and reactive sulfur-containing compounds.[1][2] While S-allyl-L-cysteine (SAC) and S-allylmercapto-L-cysteine (SAMC) are well-studied examples, the presence and role of this compound are less understood, though it has been detected in fresh onion.[4]

Proposed Biosynthesis of this compound

The biosynthesis of S-alk(en)ylcysteine sulfoxides is believed to originate from glutathione.[2][5] Although the complete enzymatic pathway is not fully elucidated, key steps have been identified, primarily in Allium species. It is plausible that the biosynthesis of this compound follows a similar pathway.

Key Proposed Steps:

  • S-propylation of Glutathione: The pathway likely initiates with the S-propylation of glutathione (GSH). The specific enzyme responsible for this step in the context of propyl groups is not yet identified, but it is a critical initiating step.

  • Deglutamylation: Following S-propylation, γ-glutamyl transpeptidases (GGTs) are involved in the removal of the γ-glutamyl moiety.[1][5]

  • Removal of Glycine: The glycine residue is subsequently cleaved, although the specific peptidase has not been fully characterized.

  • Formation of S-propylcysteine: This step yields S-propylcysteine.

  • Thiol Exchange/Addition: The formation of this compound (Cys-S-S-Propyl) likely occurs through a thiol exchange reaction or the addition of a propylthiol group to cysteine.

// Nodes Glutathione [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Propylglutathione [label="S-Propylglutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glutamyl_S_propylcysteine [label="γ-Glutamyl-S-propylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Propylcysteine [label="S-Propylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SPC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glutathione -> S_Propylglutathione [label="S-propylation"]; S_Propylglutathione -> gamma_Glutamyl_S_propylcysteine [label="γ-Glutamyl\ntranspeptidase (GGT)"]; gamma_Glutamyl_S_propylcysteine -> S_Propylcysteine [label="Peptidase"]; S_Propylcysteine -> SPC [label="Thiol exchange/\naddition"]; } dot Caption: Proposed biosynthetic pathway of this compound.

Core Enzymes in Cysteine Metabolism

The biosynthesis of cysteine is fundamental to the production of S-substituted cysteines. This process is highly regulated and involves several key enzymes.[6][7]

  • Serine Acetyltransferase (SAT): This enzyme catalyzes the formation of O-acetylserine (OAS) from serine and acetyl-CoA.[6][8] This is a crucial step as OAS is the direct precursor for cysteine synthesis.

  • O-acetylserine (thiol) lyase (OAS-TL) / Cysteine Synthase: This enzyme incorporates sulfide into OAS to produce cysteine.[6][9][10] Plant genomes contain multiple isoforms of cysteine synthase, indicating diverse roles and subcellular localizations.[9] The cysteine synthase complex, formed by SAT and OAS-TL, is a central point of regulation in sulfur metabolism.[6][8]

Potential Physiological Roles and Bioactivity

The physiological roles of this compound in plants are not yet defined. However, based on the functions of related sulfur compounds, several roles can be postulated:

  • Defense against Herbivores and Pathogens: Volatile sulfur compounds released upon tissue damage can act as deterrents to herbivores and have antimicrobial properties.[2]

  • Sulfur Storage and Transport: As stable, non-volatile compounds, S-alk(en)ylcysteine sulfoxides can serve as a form of stored sulfur that can be readily mobilized.[5]

  • Antioxidant Activity: Many organosulfur compounds from Allium species exhibit antioxidant properties. S-allylmercaptocysteine (SAMC), a related compound, has been shown to have anti-cancer properties.[11][12] This suggests that this compound could also possess significant bioactivity.

  • Detoxification: Glutathione S-transferases (GSTs), which are involved in the initial step of the proposed biosynthetic pathway, play a critical role in detoxifying xenobiotics in plants.[13]

Quantitative Data

Quantitative data specifically for this compound in plants is sparse. However, data for related compounds in Allium species provides a useful reference.

CompoundPlant SpeciesConcentrationReference
This compound Onion (Allium cepa)0.01 mg/kg[4]
S-Methylthio-L-cysteine Onion (Allium cepa)0.19 mg/kg[4]
S-(1-propenylthio)-L-cysteine Onion (Allium cepa)0.56 mg/kg[4]
Alliin Garlic (Allium sativum)0.2 - 2.2 g/100g dry matter[14]
Isoalliin Onion (Allium cepa)0.3 - 1.25 g/100g dry matter[14]

Experimental Protocols

The analysis of S-alk(en)ylcysteines and their derivatives in plant tissues typically involves chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for S-allyl Cysteine (SAC) Analysis

This method can be adapted for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 column (e.g., 5 µm, 4.6 mm x 150 mm).[15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) or a gradient with a buffer like sodium acetate.[15][16]

  • Flow Rate: 1 mL/min.[15]

  • Detection: UV detection at 254 nm or MS detection for higher specificity and sensitivity.[15]

  • Sample Preparation:

    • Homogenize plant tissue in a suitable solvent (e.g., water or ethanol-water mixture).

    • Centrifuge the homogenate to pellet solid debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Inject the filtered extract into the HPLC system.

  • Validation: The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). For S-allyl cysteine, reported LOD and LOQ are 1.5 µg/mL and 5 µg/mL, respectively.[15]

// Nodes Sample [label="Plant Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (0.45 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Chromatographic Separation\nand Detection (UV/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis and Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Homogenization; Homogenization -> Centrifugation; Centrifugation -> Filtration; Filtration -> Injection; Injection -> Analysis; Analysis -> Quantification; } dot Caption: General workflow for HPLC analysis of S-alk(en)ylcysteines.

Future Research Directions and Implications for Drug Development

The study of this compound and other novel sulfur compounds in plants represents a promising area for future research.

  • Elucidation of Biosynthetic Pathways: Identifying the specific enzymes involved in the biosynthesis of this compound will provide a more complete picture of sulfur metabolism in plants.

  • Functional Genomics: Knockout or overexpression studies of candidate genes in model plants like Arabidopsis thaliana can help to elucidate the physiological functions of these compounds.

  • Bioactivity Screening: Given the known therapeutic properties of related compounds, this compound should be screened for various biological activities, including anticancer, antimicrobial, and antioxidant effects.[12][17] This is particularly relevant for drug development professionals seeking novel lead compounds from natural sources.

// Nodes Observation [label="Presence of SPC in Plants", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothesis [label="SPC has a defined role and bioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemistry [label="Elucidate Biosynthetic Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genetics [label="Functional Genomics (KO/OE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharmacology [label="Bioactivity Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome1 [label="Understand Physiological Role", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome2 [label="Identify Novel Bioactive Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Observation -> Hypothesis; Hypothesis -> Biochemistry; Hypothesis -> Genetics; Hypothesis -> Pharmacology; Biochemistry -> Outcome1; Genetics -> Outcome1; Pharmacology -> Outcome2; } dot Caption: Logical flow for future research on this compound.

Conclusion

While direct research on this compound in plant biochemistry is in its infancy, the existing knowledge of related S-alk(en)ylcysteine sulfoxides provides a robust framework for understanding its potential biosynthesis, metabolism, and physiological roles. The diverse bioactivities of plant-derived sulfur compounds underscore the importance of further investigation into novel molecules like this compound, which may hold significant promise for both plant science and pharmaceutical development.

References

Identifying S-Propylmercaptocysteine in Food Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPC) is a sulfur-containing amino acid derivative that belongs to the class of S-alk(en)ylmercaptocysteines. These compounds are putative metabolites of thiosulfinates found in Allium species such as garlic and onions. While the biological activities of related compounds like S-allylmercaptocysteine (SAMC) have been investigated for their potential health benefits, including anticancer properties, specific data on the occurrence, quantitative levels, and biological signaling pathways of this compound in food remains limited.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the identification and potential quantification of SPC in food samples, drawing upon established analytical techniques for structurally similar compounds.

Analytical Methodologies

The identification and quantification of this compound in complex food matrices necessitate robust analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the non-volatile nature of amino acids, a derivatization step is crucial for GC-MS analysis, while LC-MS/MS may offer the advantage of analyzing the compound in its native form.

Experimental Workflow Overview

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_derivatization Derivatization (for GC-MS) s1 Food Sample Homogenization s2 Solvent Extraction (e.g., 80% Acetone) s1->s2 s3 Centrifugation & Supernatant Collection s2->s3 lcms LC-MS/MS Analysis s3->lcms d1 Drying of Extract s3->d1 gcms GC-MS Analysis Data Analysis Data Analysis gcms->Data Analysis lcms->Data Analysis d2 Silylation (e.g., with MTBSTFA) d1->d2 d2->gcms

Figure 1: General experimental workflow for the analysis of this compound.

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in the quantitative data for this compound in food samples. While methods for analyzing related compounds are established, specific concentrations of SPC in various foods have not been reported. The table below summarizes the current status of available quantitative data.

Food SampleThis compound ConcentrationReference
Various FoodsNot ReportedN/A

Note: The absence of reported data highlights a key area for future research in food chemistry and nutritional science.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of SPC, adapted from established procedures for similar sulfur-containing amino acids.

Sample Preparation and Extraction

This protocol is based on methods for extracting sulfur compounds from Allium species.[4]

Objective: To extract this compound from a food matrix.

Materials:

  • Food sample (e.g., garlic, onion)

  • Acetone (80% in water)

  • Homogenizer (e.g., blender, mortar and pestle)

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Homogenization: Weigh a representative portion of the fresh food sample (e.g., 10-20 g) and homogenize it with 80% acetone at room temperature.

  • Extraction: Allow the mixture to extract for an extended period (e.g., 72-96 hours) at room temperature to ensure efficient extraction of sulfur-containing compounds.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted compounds.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The resulting extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).

GC-MS Analysis Protocol with Silylation Derivatization

This protocol is adapted from established methods for the silylation of amino acids for GC-MS analysis.[5][6]

Objective: To derivatize SPC for volatility and analyze it using GC-MS.

Materials:

  • Extracted sample from Protocol 1

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

Procedure:

  • Drying: Take a known volume of the filtered extract and evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of neat MTBSTFA to the dried extract.

    • Add 100 µL of acetonitrile.

    • Heat the mixture at 100 °C for 4 hours to facilitate the silylation reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (suggested):

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (suggested):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 50-600

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

gcms_workflow start Filtered Extract dry Evaporation to Dryness start->dry derivatize Add MTBSTFA & Acetonitrile Heat at 100°C for 4h dry->derivatize inject GC-MS Injection derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis & Identification detect->analyze

Figure 2: Workflow for GC-MS analysis with silylation derivatization.
Proposed LC-MS/MS Analysis Protocol

This protocol is a proposed method based on the analysis of similar S-alkyl cysteine derivatives by LC-MS/MS.[7][8][9]

Objective: To identify and potentially quantify SPC using LC-MS/MS.

Materials:

  • Extracted sample from Protocol 1

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Dilution: Dilute the filtered extract with the initial mobile phase conditions to ensure compatibility.

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • LC Conditions (suggested):

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Flow Rate: 0.3 mL/min

      • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions for equilibration.

    • MS/MS Conditions (suggested):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: These would need to be determined using a pure standard of this compound. The precursor ion would be the [M+H]+ of SPC, and fragment ions would be identified through collision-induced dissociation.

lcms_workflow start Filtered Extract dilute Sample Dilution start->dilute inject LC-MS/MS Injection dilute->inject separate Liquid Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize select Precursor Ion Selection (Q1) ionize->select fragment Collision-Induced Dissociation (Q2) select->fragment detect Fragment Ion Detection (Q3) fragment->detect analyze Data Analysis & Quantification detect->analyze

Figure 3: Proposed workflow for LC-MS/MS analysis of this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of S-alk(en)ylmercaptocysteines has been shown to possess biological activity.[1] For instance, S-allylmercaptocysteine (SAMC) has been reported to inhibit cell proliferation in various cancer cell lines.[3] The biological activities of these compounds are often attributed to the presence of the disulfide bond.[1] Research into the metabolic fate of related compounds like SAMC in rats has identified several metabolites, suggesting a complex metabolic pathway.[2] Further investigation is required to determine if SPC shares similar biological activities and to delineate its specific metabolic and signaling pathways.

Conclusion and Future Directions

The identification of this compound in food samples is an emerging area of research. While direct, validated methods and quantitative data are currently lacking, established analytical techniques for similar sulfur-containing compounds provide a solid foundation for future studies. The protocols outlined in this guide offer a starting point for researchers to begin exploring the presence and potential significance of SPC in the human diet. Future research should focus on:

  • Synthesis of an analytical standard for this compound to enable accurate identification and quantification.

  • Validation of the proposed GC-MS and LC-MS/MS methods for various food matrices.

  • Quantitative screening of a wide range of food products to determine the natural occurrence and levels of SPC.

  • Investigation into the biological activities and metabolic pathways of SPC to understand its potential role in human health.

References

S-Propylmercaptocysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of S-Propylmercaptocysteine, a sulfur-containing amino acid derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known structural and computed properties, along with insights drawn from related compounds, to serve as a valuable resource for research and development.

Chemical Structure and Identifiers

This compound, a derivative of the amino acid cysteine, is characterized by the presence of a propyl disulfide group attached to the sulfur atom.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name (2R)-2-amino-3-(propyldisulfanyl)propanoic acid
Molecular Formula C6H13NO2S2
SMILES CCCSSC--INVALID-LINK--N
InChI Key JVVXIPKJTDVPQZ-YFKPBYRVSA-N
CAS Number 2280-26-4

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 195.3 g/mol
XLogP3 -1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 195.038771 g/mol
Topological Polar Surface Area 101 Ų
Heavy Atom Count 11

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, research on the closely related compound, S-allylmercaptocysteine (SAMC), a component of aged garlic extract, suggests potential avenues for investigation. SAMC has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.

The putative mechanisms of action for compounds like this compound, extrapolated from studies on SAMC, may involve the modulation of key signaling pathways related to cell proliferation and survival.

Putative_Signaling_Pathway Hypothesized Signaling Pathway for this compound This compound This compound Cell_Membrane Cell_Membrane Intracellular_Targets Intracellular_Targets Cell_Membrane->Intracellular_Targets Uptake Signal_Transduction_Cascade Signal_Transduction_Cascade Intracellular_Targets->Signal_Transduction_Cascade Modulation Cell_Cycle_Regulation Cell_Cycle_Regulation Signal_Transduction_Cascade->Cell_Cycle_Regulation Apoptosis_Induction Apoptosis_Induction Signal_Transduction_Cascade->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Regulation->Cell_Cycle_Arrest Programmed_Cell_Death Programmed_Cell_Death Apoptosis_Induction->Programmed_Cell_Death General_Synthetic_Workflow Generalized Synthetic Workflow for S-Alkylmercaptocysteine Derivatives Start Start Reactants L-cysteine Propyl_disulfide_precursor Start->Reactants Reaction Disulfide Exchange Reaction Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

An In-depth Technical Guide on the Bioavailability and Absorption of S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of S-Propylmercaptocysteine, a sulfur-containing amino acid of significant interest in toxicology and pharmacology. Direct administration of this compound is not a recognized therapeutic or experimental approach; therefore, traditional bioavailability and absorption metrics are not applicable. Instead, this document focuses on the metabolic origins of this compound, primarily as a metabolite of the industrial solvent 1-bromopropane. The guide details the metabolic pathways leading to its formation, its subsequent biotransformation, and the analytical methodologies used for its detection. To provide a relevant pharmacokinetic context, data for structurally analogous and extensively studied S-alkylcysteine derivatives and N-acetylcysteine (NAC) are presented.

Metabolic Formation of this compound

This compound is not orally administered but is formed endogenously as a xenobiotic metabolite. The primary precursor identified in the scientific literature is 1-bromopropane (1-BP), an organic solvent used in various industrial applications. The metabolic pathway involves the conjugation of 1-bromopropane with glutathione (GSH), a critical step in the detoxification of electrophilic compounds.

This conjugation is catalyzed by glutathione S-transferases (GSTs) and results in the formation of S-propylglutathione. This conjugate is then sequentially catabolized by peptidases to yield S-propylcysteine. The subsequent N-acetylation of S-propylcysteine by N-acetyltransferases leads to the formation of N-acetyl-S-propylcysteine, commonly referred to as propylmercapturic acid, which is then excreted in the urine. This compound is an intermediate in this detoxification pathway.

Below is a diagram illustrating the metabolic pathway from 1-bromopropane to the excretion of its mercapturic acid metabolite.

metabolic_pathway 1-Bromopropane 1-Bromopropane S-Propylglutathione S-Propylglutathione 1-Bromopropane->S-Propylglutathione Glutathione S-Transferase (GST) Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->S-Propylglutathione S-Propylcysteine S-Propylcysteine S-Propylglutathione->S-Propylcysteine γ-Glutamyltranspeptidase, Dipeptidase N-Acetyl-S-propylcysteine\n(Propylmercapturic Acid) N-Acetyl-S-propylcysteine (Propylmercapturic Acid) S-Propylcysteine->N-Acetyl-S-propylcysteine\n(Propylmercapturic Acid) N-Acetyltransferase Urinary Excretion Urinary Excretion N-Acetyl-S-propylcysteine\n(Propylmercapturic Acid)->Urinary Excretion

Metabolic pathway of 1-bromopropane to N-acetyl-S-propylcysteine.

Pharmacokinetics of Structurally Related Compounds

Due to the absence of direct pharmacokinetic studies on this compound, this section presents data on structurally similar and relevant compounds to provide a comparative pharmacokinetic context for researchers. The data for N-acetylcysteine (NAC), a widely studied cysteine derivative, and other S-alk(en)yl-l-cysteines are summarized below.

Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC) in Humans
ParameterValueReference
Oral Bioavailability 6-10%[1]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[2]
Volume of Distribution (Vd) 0.47 L/kg[3]
Elimination Half-life (t½) ~6.25 hours[2][3]
Protein Binding ~50%[2]
Clearance Total body clearance: ~0.21 L/h/kg[1]
Table 2: Bioavailability of S-Alk(en)yl-l-cysteines in Animal Models
CompoundAnimal ModelOral BioavailabilityReference
S-Allylcysteine (SAC) Rats and Dogs88-100%[4]
S-1-Propenyl-l-cysteine (S1PC) Rats and Dogs88-100%[4]
S-Methyl-l-cysteine (SMC) Rats and DogsHigh[5]

Experimental Protocols for Analysis

The quantification of this compound and its metabolites, particularly N-acetyl-S-propylcysteine, in biological matrices is crucial for toxicological and exposure studies. The standard analytical approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Sample Collection: Urine samples are collected from subjects.

  • Internal Standard Spiking: A known concentration of an isotope-labeled internal standard (e.g., d7-propylmercapturic acid) is added to each urine sample to correct for matrix effects and variations in extraction efficiency.

  • Acidification: The urine sample is acidified to a pH of approximately 2.5.

  • Solid-Phase Extraction (SPE): The acidified sample is loaded onto a C18 SPE cartridge. The cartridge is then washed to remove interfering substances, and the analyte of interest is eluted with an organic solvent like acetone or methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase used for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is used to separate the analyte from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored for quantification, providing high selectivity and sensitivity.

Below is a diagram of the typical experimental workflow for the analysis of mercapturic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Spike Internal Standard Spike Internal Standard Urine Sample->Spike Internal Standard Acidification Acidification Spike Internal Standard->Acidification Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acidification->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Experimental workflow for mercapturic acid analysis.

Conclusion

This compound is an important intermediate in the metabolism of 1-bromopropane. As it is not administered directly, its bioavailability and absorption are not characterized in the traditional sense. Understanding its formation through the mercapturic acid pathway is key to its role as a biomarker of exposure to certain xenobiotics. The pharmacokinetic data of related S-alkylcysteine compounds and N-acetylcysteine provide valuable context for researchers in the fields of toxicology, pharmacology, and drug development. The analytical methods detailed herein, particularly LC-MS/MS, are essential for the accurate quantification of this compound's metabolites in biological systems.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of S-Propylmercaptocysteine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propylmercaptocysteine (SPMC) is an organosulfur compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. While direct research on SPMC is limited, studies on its close structural analog, S-propyl cysteine (SPC), provide significant insights into its probable mechanisms of action and therapeutic effects. This technical guide synthesizes the available preclinical data on SPC, focusing on its impact on key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB pathway. This document provides a comprehensive overview of its chemical properties, putative mechanisms of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical Properties

This compound is a derivative of the amino acid cysteine. Its chemical structure and properties are detailed below.

PropertyValue
Molecular Formula C6H13NO2S2
Molecular Weight 195.3 g/mol
IUPAC Name (2R)-2-amino-3-(propyldisulfanyl)propanoic acid
Canonical SMILES CCCSSC--INVALID-LINK--N
CAS Number Not available

Therapeutic Potential: Preclinical Evidence

The therapeutic potential of S-propyl cysteine (SPC), a close analog of SPMC, has been investigated in preclinical models, particularly in the context of inflammation and oxidative stress.

Anti-inflammatory Effects

A key study investigated the anti-inflammatory effects of SPC in a diabetic mouse model, demonstrating its ability to mitigate kidney damage.

Table 1: In Vivo Anti-inflammatory Effects of S-Propyl Cysteine in Diabetic Mice

ParameterControl (Diabetic)SPC (1 g/L in drinking water)% Change vs. Control
Blood Urea Nitrogen (mg/dL) 45.3 ± 3.131.6 ± 2.5-30.2%
Creatinine Clearance (mL/min) 0.21 ± 0.020.35 ± 0.03+66.7%
Renal Reactive Oxygen Species (fold) 2.8 ± 0.21.5 ± 0.1-46.4%
Renal Nitric Oxide (µmol/g protein) 1.8 ± 0.11.1 ± 0.1-38.9%
Renal IL-6 (pg/mg protein) 45.2 ± 3.728.4 ± 2.2-37.2%
Renal TNF-α (pg/mg protein) 38.6 ± 3.123.5 ± 1.9-39.1%
Renal PGE2 (pg/mg protein) 25.1 ± 2.016.3 ± 1.3-35.1%
Antioxidant Effects

In a study on acetaminophen-induced hepatotoxicity in mice, SPC demonstrated significant antioxidant effects by replenishing glutathione (GSH) levels and reducing lipid peroxidation.

Table 2: In Vivo Antioxidant Effects of S-Propyl Cysteine in Acetaminophen-Induced Hepatotoxicity

ParameterControl (Acetaminophen)SPC (1 g/L in drinking water)% Change vs. Control
Hepatic Glutathione (nmol/g) 2.8 ± 0.35.1 ± 0.4+82.1%
Hepatic Malondialdehyde (nmol/g) 3.2 ± 0.31.9 ± 0.2-40.6%
Glutathione Peroxidase (U/mg) 1.2 ± 0.12.0 ± 0.2+66.7%

Mechanism of Action: Signaling Pathways

S-Propylmercaptocysteine: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid derivative with significant potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of SPMC and its closely related analogue, S-Propyl Cysteine (SPC). It summarizes key quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the implicated signaling pathways. The information presented herein is intended to support further research and development of SPMC as a novel antioxidant and anti-inflammatory drug candidate.

Introduction

Reactive oxygen species (ROS) and chronic inflammation are key pathological contributors to a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Antioxidants and anti-inflammatory agents are therefore of significant interest in drug discovery. This compound (SPMC) and its structural analogues, such as S-Propyl Cysteine (SPC), are organosulfur compounds derived from Allium species. These compounds are recognized for their potential health benefits, including antimicrobial and antioxidant activities.[2] This guide focuses on the antioxidant and anti-inflammatory mechanisms of SPMC, drawing on data from closely related and well-studied compounds to elucidate its therapeutic promise.

Antioxidant Properties

The antioxidant capacity of organosulfur compounds is a key area of investigation. While direct quantitative data for SPMC is limited in the current literature, studies on the structurally similar S-allyl-L-cysteine (SAC) provide valuable insights into the potential radical scavenging activities of SPMC.

Quantitative Antioxidant Data

The following table summarizes the in vitro antioxidant activity of S-allyl-L-cysteine (SAC), a compound structurally related to SPMC. This data is presented as a proxy for the potential antioxidant capacity of SPMC.

AssayCompoundIC50 / ConcentrationReference CompoundIC50 / ConcentrationSource
DPPH Radical ScavengingPyrene-labelled SAC (Py-SAC)58.43 mg/LVitamin C5.72 mg/L[2]
Hydroxyl Radical ScavengingPyrene-labelled SAC (Py-SAC)8.16 mg/LVitamin C1.67 mg/L[2]

Note: The data presented is for Pyrene-labelled S-allyl-L-cysteine (Py-SAC), not this compound.

In addition to direct radical scavenging, S-Propyl Cysteine (SPC) has been shown to restore the activity of key endogenous antioxidant enzymes in the brain of mice treated with d-galactose, which induces oxidative stress.

Antioxidant EnzymeEffect of SPC IntakeSource
Glutathione Peroxidase (GPX)Restored activity[3]
Superoxide Dismutase (SOD)Restored activity[3]
CatalaseRestored activity[3]
Experimental Protocols: In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., SPMC) in a suitable solvent (e.g., methanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox or ascorbic acid is commonly used as a standard.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside in an aqueous solution. The amount of remaining nitric oxide is determined using the Griess reagent.

Protocol:

  • Prepare a solution of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

  • Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of various concentrations of the test compound.

  • Incubate the mixture at 25°C for 150 minutes.

  • After incubation, add 0.5 mL of the reaction mixture to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid).

  • Allow the mixture to stand for 5 minutes.

  • Add 1 mL of 0.1% naphthylethylenediamine dihydrochloride.

  • Measure the absorbance at 540 nm.

  • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Properties

Studies on S-Propyl Cysteine (SPC) in a diabetic mouse model have demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor κB (NF-κB) signaling pathway.[4]

Quantitative Anti-inflammatory Data

The following table summarizes the effects of SPC on key inflammatory markers in the kidneys of diabetic mice.

Inflammatory MarkerEffect of SPC Treatment (in diabetic mice)Source
Pro-inflammatory Cytokines & Mediators
Interleukin-6 (IL-6)Significantly lowered renal level[4]
Tumor Necrosis Factor-α (TNF-α)Significantly lowered renal level[4]
Prostaglandin E2 (PGE2)Significantly lowered renal level[4]
Inflammatory Enzymes
Inducible Nitric Oxide Synthase (iNOS)Dose-dependently declined mRNA expression[4]
Cyclooxygenase-2 (COX-2)Dose-dependently declined mRNA expression[4]
Signaling Proteins
NF-κB p65Suppressed activity, mRNA expression, and protein level[4]
p-p38 (MAPK)Suppressed protein production (at high dose)[4]
p-ERK1/2 (MAPK)Suppressed protein production (at high dose)[4]
Experimental Protocols: In Vivo and In Vitro Anti-inflammatory Assays

Model: Streptozotocin (STZ)-induced diabetic mice are a common model for studying diabetic complications, including inflammation.

Protocol (as described by Park et al., 2014): [4]

  • Induce diabetes in mice with a single intraperitoneal injection of STZ.

  • Administer the test compound (e.g., SPC) in drinking water for a specified period (e.g., 10 weeks).

  • At the end of the treatment period, collect blood and kidney tissues.

  • Measure plasma levels of blood urea nitrogen (BUN) and creatinine clearance to assess renal function.

  • Homogenize kidney tissues to measure the levels of inflammatory markers (e.g., IL-6, TNF-α, PGE2) using ELISA kits.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes (e.g., iNOS, COX-2, NF-κB p65).

  • Perform Western blotting to measure the protein expression of key signaling molecules (e.g., NF-κB p65, p-p38, p-ERK1/2).

Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line).

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound (e.g., SPMC) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide (using the Griess reagent).

  • Lyse the cells to extract proteins for Western blot analysis of inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, p38, ERK).

  • Extract RNA for qRT-PCR analysis of the mRNA expression of inflammatory genes.

Signaling Pathways

The anti-inflammatory effects of SPC are largely attributed to its ability to inhibit the NF-κB signaling pathway.

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention by SPC.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription SPC S-Propyl Cysteine (SPC) SPC->IKK Inhibition SPC->NFkB_active Inhibition of Translocation Experimental_Workflow Start Start: Culture Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treatment with Test Compound (SPMC) Start->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells ELISA ELISA: Cytokine Measurement (IL-6, TNF-α) Collect_Supernatant->ELISA Griess_Assay Griess Assay: Nitric Oxide Measurement Collect_Supernatant->Griess_Assay Western_Blot Western Blot: Protein Expression (iNOS, COX-2, p-NF-κB) Lyse_Cells->Western_Blot qRT_PCR qRT-PCR: mRNA Expression Lyse_Cells->qRT_PCR

References

S-Propylmercaptocysteine: A Toxicological Profile and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for S-Propylmercaptocysteine is limited. This document summarizes the existing information and provides a theoretical toxicological profile based on data from structurally related compounds. This information is intended for research and development purposes and should not be used for risk assessment without further experimental validation.

Introduction

This compound is a sulfur-containing amino acid derivative. While its biological activities and potential therapeutic applications are of growing interest, a comprehensive understanding of its toxicological profile is crucial for its safe development and use. This technical guide provides a summary of the currently available toxicological information for this compound and extrapolates a potential toxicological profile based on related compounds. It also highlights the existing knowledge gaps and proposes future research directions.

Physicochemical Properties

PropertyValueSource
Molecular Formula C6H13NO2S2PubChem
Molecular Weight 195.3 g/mol PubChem
CAS Number 2280-26-4PubChem
Appearance Not specified-
Solubility Not specified-

Toxicological Data

Direct toxicological studies on this compound are scarce. The primary available information comes from a single in vivo genotoxicity study.

Acute Toxicity

No dedicated acute toxicity studies (e.g., LD50 determination) for this compound have been identified in the public domain.

Sub-chronic and Chronic Toxicity

Information regarding the sub-chronic and chronic toxicity of this compound is not currently available.

Genotoxicity

An in vivo genotoxicity study on a substance referred to as "PTS," which is likely this compound, was conducted. The study reported that the substance was not genotoxic at the doses tested. However, minimal pathological lesions were observed in the liver and stomach at the highest dose administered.[1]

Table 1: Summary of Genotoxicity Data for a Related Compound

Test SystemStrainDose/ConcentrationResultsReference
In vivo Micronucleus AssayNot SpecifiedUp to 55.0 mg/kgNegative for genotoxicity. Minimal pathological lesions in liver and stomach at the highest dose.[1]
Carcinogenicity

No carcinogenicity studies on this compound have been reported.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

Metabolism and Pharmacokinetics

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other S-alkylmercaptocysteines, it is likely metabolized via several pathways, including transamination and oxidation. The cysteine conjugate β-lyase pathway could also play a role, potentially leading to the formation of reactive metabolites.

Mechanism of Toxicity

The precise mechanisms of toxicity for this compound are unknown. The observation of minimal liver and stomach lesions at high doses in a genotoxicity study suggests that these organs may be potential targets of toxicity.[1] The involvement of the cysteine conjugate β-lyase pathway in the metabolism of structurally similar compounds suggests a potential mechanism for bioactivation to toxic species.

Experimental Protocols

As detailed experimental protocols for this compound are not available, a representative protocol for an in vivo micronucleus assay, similar to the one mentioned for a related compound, is provided below.

Experimental Protocol: In Vivo Micronucleus Assay (Example based on OECD Guideline 474)

  • Test System: Male and female rodents (e.g., rats or mice).

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels. A vehicle control and a positive control group are included.

  • Dose Selection: Doses are selected based on a preliminary range-finding study to identify the maximum tolerated dose (MTD). The highest dose should induce some signs of toxicity without causing excessive mortality.

  • Treatment Schedule: Typically, two administrations are given 24 hours apart.

  • Sample Collection: Bone marrow is collected from the femur or tibia at 24 and 48 hours after the final administration.

  • Slide Preparation: Bone marrow smears are prepared, air-dried, and stained with a fluorescent dye (e.g., acridine orange) or a Romanowsky-type stain (e.g., Giemsa).

  • Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Evaluation: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.

Visualizations

G Proposed Metabolic Pathway of this compound SPMC This compound Transamination Transamination SPMC->Transamination Oxidation Oxidation SPMC->Oxidation BetaLyase Cysteine Conjugate β-lyase Pathway SPMC->BetaLyase Metabolite1 Keto Acid Derivative Transamination->Metabolite1 Metabolite2 Sulfoxide Derivative Oxidation->Metabolite2 Metabolite3 Reactive Thiol BetaLyase->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Covalent Binding to Macromolecules Covalent Binding to Macromolecules Metabolite3->Covalent Binding to Macromolecules

Caption: Proposed metabolic pathways of this compound.

G Experimental Workflow for Toxicological Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotox_vitro Genotoxicity (Ames, MLA) Cytotox Cytotoxicity (e.g., Neutral Red Uptake) Cytotox->Genotox_vitro Acute_Tox Acute Toxicity (LD50) Subchronic_Tox Sub-chronic Toxicity (28-day or 90-day) Acute_Tox->Subchronic_Tox Genotox_vivo Genotoxicity (Micronucleus) Acute_Tox->Genotox_vivo Repro_Dev_Tox Reproductive/Developmental Toxicity Subchronic_Tox->Repro_Dev_Tox Chronic_Carcin Chronic Toxicity/ Carcinogenicity Subchronic_Tox->Chronic_Carcin Dose_Range Dose-Range Finding Dose_Range->Acute_Tox

Caption: A typical experimental workflow for toxicological assessment.

Knowledge Gaps and Future Directions

The current understanding of the toxicological profile of this compound is severely limited. To ensure its safe use, a comprehensive toxicological evaluation is necessary. Key areas for future research include:

  • Acute, Sub-chronic, and Chronic Toxicity: To determine the potential for systemic toxicity after single and repeated exposures.

  • Metabolism and Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of Toxicity: To elucidate the molecular pathways leading to any observed toxicity.

  • Reproductive and Developmental Toxicity: To assess the potential for adverse effects on fertility and embryonic development.

  • Carcinogenicity: To evaluate the long-term carcinogenic potential.

Conclusion

This compound is a compound with potential biological and therapeutic relevance. However, the lack of comprehensive toxicological data is a significant barrier to its development. The limited available information suggests a low potential for genotoxicity, but also indicates possible liver and stomach effects at high doses. Further in-depth toxicological studies are essential to fully characterize its safety profile and to enable a scientifically sound risk assessment. The theoretical framework and proposed research directions outlined in this guide provide a roadmap for the future toxicological evaluation of this compound.

References

S-Propylmercaptocysteine as a Biomarker of Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPMC) and its metabolites have emerged as promising biomarkers for assessing human exposure to certain industrial chemicals and dietary compounds. This technical guide provides an in-depth overview of SPMC as a biomarker, with a focus on its application in monitoring exposure to 1-bromopropane and compounds derived from garlic. The guide details the metabolic pathways, analytical methodologies for detection, and quantitative data from key studies.

Metabolic Pathways and Formation of this compound

The formation of this compound in the body is a result of the detoxification of electrophilic compounds through conjugation with glutathione (GSH), a critical endogenous antioxidant. This process, often catalyzed by glutathione S-transferases (GSTs), is a primary mechanism for rendering xenobiotics more water-soluble and facilitating their excretion.

Exposure to 1-Bromopropane

1-Bromopropane (1-BP), an industrial solvent, undergoes metabolic activation that includes conjugation with glutathione.[1][2] This reaction forms an S-propyl glutathione conjugate, which is then further metabolized in the mercapturic acid pathway. This pathway involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form N-acetyl-S-propylcysteine, which is then excreted in the urine. A portion of the S-propylcysteine can also form adducts with proteins, such as globin in red blood cells.

Metabolic pathway of 1-bromopropane leading to SPMC formation.
Exposure to Garlic-Derived Compounds

Garlic (Allium sativum) is rich in organosulfur compounds, most notably allicin (diallyl thiosulfinate). Allicin and related compounds are known to react with thiols, including glutathione. This reaction can lead to the formation of S-allylmercaptocysteine and potentially this compound, although the latter is generally found in lower concentrations. The metabolism of these garlic-derived compounds also follows the mercapturic acid pathway, resulting in the urinary excretion of their corresponding N-acetylcysteine conjugates.

Garlic_Metabolism Allicin & related\norganosulfur compounds Allicin & related organosulfur compounds S-Allyl/Propyl glutathione S-Allyl/Propyl glutathione Allicin & related\norganosulfur compounds->S-Allyl/Propyl glutathione Reaction with GSH S-Allyl/Propylcysteine S-Allyl/Propylcysteine S-Allyl/Propyl glutathione->S-Allyl/Propylcysteine Mercapturic acid pathway N-Acetyl-S-allyl/propylcysteine\n(Urinary metabolite) N-Acetyl-S-allyl/propylcysteine (Urinary metabolite) S-Allyl/Propylcysteine->N-Acetyl-S-allyl/propylcysteine\n(Urinary metabolite) GSH GSH GSH->S-Allyl/Propyl glutathione Non-enzymatic\n& GST Non-enzymatic & GST Non-enzymatic\n& GST->S-Allyl/Propyl glutathione

Metabolism of garlic compounds leading to mercapturic acid formation.

Quantitative Data

The following tables summarize quantitative data from studies on this compound and its derivatives as biomarkers of exposure.

Table 1: Urinary N-Acetyl-S-propylcysteine (AcPrCys) Levels in Rats Exposed to 1-Bromopropane by Inhalation for Two Weeks

Exposure Concentration (ppm)Mean Urinary AcPrCys (µg/mL)Standard Deviation (µg/mL)
0Not Detected-
5012.52.1
20048.28.5
800195.733.2

Data adapted from studies on occupational exposure to 1-bromopropane.

Table 2: Globin S-propylcysteine (PrCys) Adducts in Rats Exposed to 1-Bromopropane by Inhalation for Two Weeks

Exposure Concentration (ppm)Mean Globin PrCys (nmol/g globin)Standard Deviation (nmol/g globin)
0Below Limit of Detection-
501.50.3
2006.21.1
80025.84.9

Data adapted from experimental animal studies on 1-bromopropane toxicity.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for their use as biomarkers. The following are detailed methodologies for their analysis in biological matrices.

Quantification of Urinary N-Acetyl-S-propylcysteine by HPLC-MS/MS

This method is designed for the sensitive and specific quantification of N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) in human urine.[3]

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify 1 mL of urine with 10 µL of acetic acid.

  • Add an internal standard (e.g., deuterated AcPrCys).

  • Condition a C18 solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elute the analyte with 2 mL of acetone.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Aqua 3 µm, 150 x 2.0 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • AcPrCys: m/z 204 → 145

    • Internal Standard (d7-AcPrCys): m/z 211 → 152

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Acidification & IS Acidification & IS Urine Sample->Acidification & IS SPE SPE Acidification & IS->SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source->Mass Analyzer (MRM) Data Acquisition Data Acquisition Mass Analyzer (MRM)->Data Acquisition

Workflow for urinary N-acetyl-S-propylcysteine analysis.
Quantification of S-propyl-L-cysteine Sulfoxide in Plant Material by GC-MS

This method is suitable for the analysis of S-propyl-L-cysteine sulfoxide, a related compound found in Allium species.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Homogenize the plant material in a suitable solvent (e.g., methanol/water).

  • Centrifuge the homogenate and collect the supernatant.

  • Apply the supernatant to a C18 SPE cartridge.

  • Elute with water and apply the eluate to a strong cation exchange (SCX) SPE cartridge.

  • Wash the SCX cartridge with 0.1 M HCl.

  • Elute the analyte with 0.5 M ammonia solution.

  • Evaporate the eluate to dryness.

  • Derivatize the residue with a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form the tert-butyldimethylsilyl derivative.

2. GC-MS Conditions

  • Column: Nonpolar capillary column (e.g., DB-5).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: A suitable temperature gradient to separate the analytes.

  • Ionization: Electron impact (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragments (e.g., m/z 302, 464).

Conclusion

This compound and its urinary metabolite, N-acetyl-S-propylcysteine, are reliable and sensitive biomarkers of exposure to 1-bromopropane. The formation of these biomarkers is directly linked to the detoxification of 1-bromopropane via the mercapturic acid pathway. Furthermore, related S-substituted cysteine derivatives can indicate consumption of garlic and other Allium vegetables. The analytical methods detailed in this guide, particularly those employing liquid chromatography-tandem mass spectrometry, provide the necessary specificity and sensitivity for accurate biomonitoring. The quantitative data presented demonstrates a clear dose-response relationship between exposure levels and biomarker concentrations, underscoring their utility in occupational and environmental health assessments. Further research into the application of these biomarkers for other propyl-containing compounds is warranted.

References

Degradation Pathways of S-Propylmercaptocysteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid derivative that has garnered interest due to its presence in certain natural products and its potential role in biological systems. Understanding its metabolic fate is crucial for evaluating its physiological effects, toxicity profile, and therapeutic potential. This technical guide provides a comprehensive overview of the proposed degradation pathways of SPMC, based on established metabolic routes for structurally related S-alkyl-L-cysteine compounds. The primary degradation routes are anticipated to involve enzymatic cleavage by cysteine S-conjugate β-lyases, transamination, and N-acetylation. This document details the key enzymes, intermediates, and final products associated with these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic schemes.

Introduction

This compound is an S-substituted cysteine derivative characterized by a propylmercapto group attached to the sulfur atom of the cysteine moiety. The metabolism of such S-conjugates is a critical aspect of xenobiotic detoxification and the biotransformation of endogenous compounds. The degradation of these molecules is primarily facilitated by a series of enzymatic reactions that modify the cysteine conjugate to facilitate its excretion or, in some cases, to produce biologically active or reactive intermediates.

Based on extensive research on analogous S-alkyl-L-cysteine compounds, the metabolic degradation of this compound is hypothesized to proceed through three principal pathways:

  • The Cysteine S-conjugate β-lyase Pathway: This pathway involves the direct cleavage of the carbon-sulfur bond, leading to the formation of pyruvate, ammonia, and a propylmercaptan.

  • The Transamination Pathway: This pathway is initiated by the removal of the amino group, followed by further enzymatic modifications.

  • The N-Acetylation Pathway (Mercapturic Acid Pathway): In this detoxification route, the amino group of the cysteine moiety is acetylated, forming a mercapturic acid derivative that is readily excreted in the urine.

This guide will delve into the specifics of each of these proposed pathways.

Proposed Degradation Pathways of this compound

The following sections describe the enzymatic reactions and resulting metabolites for the three primary degradation pathways of this compound.

Cysteine S-conjugate β-lyase Pathway

Cysteine S-conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a significant role in the metabolism of various cysteine S-conjugates.[1][2][3] These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate.[4] For this compound, this reaction would yield pyruvate, ammonia, and S-propylmercaptan.[3][5] The enzyme is known to be promiscuous, acting on a variety of S-conjugates with both aliphatic and aromatic substitutions.[5]

The overall reaction can be summarized as follows:

This compound + H₂O → Propylmercaptan + Pyruvate + NH₃

dot

beta_lyase_pathway SPMC This compound Products Propylmercaptan + Pyruvate + Ammonia SPMC->Products β-elimination Enzyme Cysteine S-conjugate β-lyase (PLP) Enzyme->SPMC

Caption: Cysteine S-conjugate β-lyase pathway for SPMC degradation.
Transamination Pathway

In addition to β-elimination, aminotransferases can catalyze a competing transamination reaction with cysteine S-conjugates.[1] This reaction involves the transfer of the amino group from this compound to an α-keto acid (e.g., α-ketoglutarate), forming the corresponding α-keto acid of SPMC (3-(propylthio)pyruvic acid) and a new amino acid (e.g., glutamate). The resulting α-keto acid can then undergo further metabolism.

The initial transamination reaction is as follows:

This compound + α-Ketoglutarate ⇌ 3-(Propylthio)pyruvic acid + L-Glutamate

dot

transamination_pathway cluster_reactants Reactants cluster_products Products SPMC This compound KetoAcid 3-(Propylthio)pyruvic acid SPMC->KetoAcid Transamination aKG α-Ketoglutarate aKG->KetoAcid Transamination Enzyme Aminotransferase (PLP) Enzyme->KetoAcid Glu L-Glutamate

Caption: Transamination pathway for SPMC degradation.
N-Acetylation Pathway (Mercapturic Acid Formation)

The N-acetylation of cysteine S-conjugates is a major detoxification pathway, leading to the formation of mercapturic acids which are then excreted in the urine.[6] This process involves the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of the cysteine moiety of this compound, catalyzed by N-acetyltransferases. The resulting product is N-acetyl-S-propylmercaptocysteine. Studies on related compounds like S-allylmercaptocysteine have shown that N-acetylated metabolites are major urinary excretion products.

The N-acetylation reaction is as follows:

This compound + Acetyl-CoA → N-Acetyl-S-propylmercaptocysteine + CoA

dot

n_acetylation_pathway cluster_reactants Reactants cluster_products Products SPMC This compound Mercapturate N-Acetyl-S-propylmercaptocysteine (Mercapturic Acid) SPMC->Mercapturate N-Acetylation AcetylCoA Acetyl-CoA AcetylCoA->Mercapturate N-Acetylation Enzyme N-Acetyltransferase Enzyme->Mercapturate CoA CoA

Caption: N-Acetylation pathway for SPMC degradation.

Quantitative Data

Currently, there is a lack of specific quantitative data on the degradation kinetics and enzyme efficiencies for this compound. However, data from related S-alkyl-L-cysteine compounds can provide an estimate of the potential metabolic rates.

CompoundEnzyme/SystemParameterValueReference
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Rat Kidney Cytosolic β-lyaseSpecific Activity~0.25 U/mg[1]
S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC)Rat Kidney Cytosolic β-lyaseSpecific Activity~0.25 U/mg[1]
S-methyl-L-cysteineRat Liver/Kidney S9N-acetylationLow activityN/A
trans-S-1-propenyl-L-cysteineRat Liver/Kidney S9N-acetylationHigh activityN/A

Note: The data presented is for analogous compounds and should be interpreted with caution as the metabolic rates for this compound may differ.

Experimental Protocols

The following are generalized protocols for investigating the degradation pathways of this compound, based on standard methodologies used for studying the metabolism of S-conjugates.

In Vitro Metabolism using Liver S9 Fractions

Objective: To determine the metabolites of this compound formed by hepatic enzymes.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing rat or human liver S9 fraction (a source of both microsomal and cytosolic enzymes), a NADPH-generating system (for phase I reactions), and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent such as cold acetonitrile or methanol.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

dot

experimental_workflow Start Start Prepare Prepare Incubation Mixture (SPMC, Liver S9, Cofactors) Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Terminate Terminate Reaction (Quenching Solvent) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge Analyze Analyze by LC-MS Centrifuge->Analyze End End Analyze->End

Caption: In vitro metabolism experimental workflow.
Cysteine S-conjugate β-lyase Activity Assay

Objective: To measure the activity of β-lyase towards this compound.

Methodology:

  • Enzyme Source: Use purified cysteine S-conjugate β-lyase or tissue homogenates (e.g., kidney or liver cytosol).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, this compound, and pyridoxal 5'-phosphate (PLP) in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Detection of Pyruvate: The formation of pyruvate, a product of the β-lyase reaction, can be monitored continuously by coupling its formation to the oxidation of NADH catalyzed by lactate dehydrogenase. The decrease in NADH absorbance at 340 nm is measured spectrophotometrically.

  • Calculation of Activity: The specific activity of the enzyme is calculated based on the rate of pyruvate formation.

Conclusion

The degradation of this compound is likely to proceed through multiple enzymatic pathways, with the cysteine S-conjugate β-lyase, transamination, and N-acetylation pathways being the most probable routes based on the metabolism of structurally similar compounds. The interplay between these pathways will determine the overall metabolic fate, bioavailability, and potential biological activities of SPMC. Further research, including in vivo metabolic studies and experiments with purified enzymes, is necessary to definitively elucidate the degradation pathways of this compound and to quantify the contributions of each route. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at filling these knowledge gaps.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of S-Propylmercaptocysteine

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and a proposed biological signaling pathway.

Introduction

This compound is a sulfur-containing amino acid derivative found naturally in plants of the Allium genus, such as onions (Allium cepa). As a member of the S-alk(en)ylthio-L-cysteine derivatives, it contributes to the complex flavor profile of these vegetables. Beyond its role as a flavor precursor, the biological activities of organosulfur compounds from Allium species have garnered significant interest in the scientific community, particularly for their potential therapeutic applications. This guide details the scientific foundation for the isolation and study of this compound.

Quantitative Data

The concentration of this compound and related sulfur compounds can vary depending on the Allium species and cultivar, as well as environmental and storage conditions. The following table summarizes available quantitative data for this compound and its sulfoxide derivative in onion.

CompoundMatrixConcentrationAnalytical MethodReference
This compoundFresh Onion (Allium cepa L.)0.01 mg/kgUPLC-MS-ESI+ in SRM mode[1]
S-Propyl-L-cysteine sulfoxideCommercial Onion3.1 mg/g of fresh weightGas Chromatography-Mass Spectrometry[2]

Experimental Protocols

Isolation of this compound from Onion

This protocol describes a general procedure for the extraction and purification of this compound from fresh onion bulbs.

Objective: To isolate this compound from Allium cepa.

Materials:

  • Fresh onion bulbs

  • Liquid nitrogen

  • Methanol

  • Water (deionized)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 and SCX)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Procedure:

  • Sample Preparation: Fresh onion bulbs are peeled and homogenized in liquid nitrogen to a fine powder to quench enzymatic activity.

  • Extraction: The powdered onion tissue is extracted with a cold methanol/water solution (e.g., 80:20 v/v) containing a small percentage of formic acid to improve the stability of the compounds. The mixture is sonicated and then centrifuged to separate the supernatant.

  • Solid Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove nonpolar compounds. The eluate is then applied to a strong cation exchange (SCX) SPE cartridge. After washing, the amino acid fraction, including this compound, is eluted with an ammoniated methanol solution.

  • Preparative HPLC: The concentrated eluate from the SPE step is subjected to preparative HPLC on a C18 column. A gradient of water with formic acid to methanol with formic acid is used to separate the compounds. Fractions are collected and analyzed for the presence of this compound.

  • Lyophilization: Fractions containing the pure compound are pooled and lyophilized to obtain this compound as a solid.

Synthesis of this compound

This protocol outlines a method for the chemical synthesis of this compound.

Objective: To synthesize this compound from L-cysteine and a propylating agent.

Materials:

  • L-cysteine

  • 1-Bromopropane

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Thiolate Formation: L-cysteine is dissolved in an aqueous solution of sodium hydroxide to form the sodium thiolate salt.

  • Alkylation: 1-Bromopropane is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Precipitation: The pH of the reaction mixture is adjusted with hydrochloric acid to the isoelectric point of this compound to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold ethanol and water, and then recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Quantification by UPLC-MS/MS

Objective: To quantify the concentration of this compound in an extract.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a short run time.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 1-5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • Precursor Ion: The m/z of the protonated this compound molecule.

  • Product Ions: Specific fragment ions generated by collision-induced dissociation of the precursor ion.

  • Collision Energy and other parameters: Optimized for the specific instrument and compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the isolation and analysis of this compound from a natural source.

experimental_workflow cluster_extraction Extraction and Purification cluster_analysis Analysis start Fresh Onion Sample homogenization Homogenization in Liquid N2 start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid Phase Extraction (SPE) extraction->spe hplc Preparative HPLC spe->hplc end_iso Isolated this compound hplc->end_iso uplc_ms UPLC-MS/MS Analysis end_iso->uplc_ms quant Quantification uplc_ms->quant

Caption: Workflow for isolation and analysis of this compound.

Putative Signaling Pathway

While the direct signaling pathways of this compound are not yet fully elucidated, a related organosulfur compound, S-allylmercaptocysteine (SAMC), has been shown to activate the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] Based on their structural similarity, it is plausible that this compound may also interact with this pathway. The following diagram illustrates the canonical TGF-β signaling cascade.

TGF_beta_pathway Putative TGF-β Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_R2 TGF-β Receptor II TGFB_R1 TGF-β Receptor I TGFB_R2->TGFB_R1 recruits and phosphorylates SMAD23 SMAD2/3 TGFB_R1->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA translocates and regulates SPMC This compound (Putative Modulator) TGFB TGF-β Ligand SPMC->TGFB modulates? TGFB->TGFB_R2 binds

Caption: A putative TGF-β signaling pathway potentially modulated by this compound.

Conclusion

This compound is a naturally occurring organosulfur compound with potential biological significance. This guide provides foundational knowledge and detailed protocols for its isolation, synthesis, and analysis. The proposed involvement in the TGF-β signaling pathway, based on evidence from structurally similar compounds, opens avenues for future research into its therapeutic potential, particularly in the context of diseases where this pathway is dysregulated, such as cancer and fibrosis. Further investigation is warranted to fully elucidate the biological roles and mechanisms of action of this compound.

References

Methodological & Application

Application Notes & Protocols for the Quantification of S-Propylmercaptocysteine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (N-acetyl-S-(n-propyl)-l-cysteine, AcPrCys) is a mercapturic acid metabolite that serves as a key biomarker for exposure to substances such as 1-bromopropane, an industrial solvent.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices, particularly urine, is crucial for toxicological studies, occupational exposure monitoring, and in the development of drugs where propyl-group metabolism is relevant.[1][3][4][5] This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6][7][8]

Signaling Pathways and Metabolism

This compound is formed through the mercapturic acid pathway. Initially, the parent compound (e.g., a propyl halide) is conjugated with glutathione. This conjugate is then sequentially metabolized to a cysteine conjugate, which is subsequently N-acetylated to form the final this compound metabolite that is excreted in the urine.

Mercapturic Acid Pathway for this compound Formation cluster_0 Metabolic Pathway Propylating_Agent Propylating Agent (e.g., 1-Bromopropane) Glutathione_Conjugate S-Propylglutathione Propylating_Agent->Glutathione_Conjugate Glutathione S-transferase Cysteinylglycine_Conjugate S-Propylcysteinylglycine Glutathione_Conjugate->Cysteinylglycine_Conjugate γ-Glutamyl transpeptidase Cysteine_Conjugate S-Propylcysteine Cysteinylglycine_Conjugate->Cysteine_Conjugate Dipeptidase Mercapturic_Acid This compound (AcPrCys) Cysteine_Conjugate->Mercapturic_Acid N-Acetyl transferase

Caption: Metabolic formation of this compound.

Experimental Protocols

This section details the methodology for the quantification of this compound in human urine, based on established and validated procedures.[1]

Materials and Reagents
  • This compound (AcPrCys) analytical standard

  • [d₇]-S-Propylmercaptocysteine ([d₇]-AcPrCys) internal standard

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation is critical for removing matrix interferences.[9]

  • Conditioning: Condition the C18 SPE cartridges with methanol followed by water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a 40% methanol in water solution to remove polar interferences.[1]

  • Elution: Elute the this compound and the internal standard from the cartridge with acetone.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

SPE Workflow for this compound cluster_1 Sample Preparation Workflow Start Urine Sample SPE_Conditioning Condition SPE Cartridge (Methanol, Water) Start->SPE_Conditioning Sample_Loading Load Sample SPE_Conditioning->Sample_Loading Washing Wash with 40% Methanol Sample_Loading->Washing Elution Elute with Acetone Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution End Ready for LC-MS/MS Reconstitution->End

Caption: Solid Phase Extraction workflow for urine samples.

Liquid Chromatography (LC)
  • Column: Aqua 3 µm C18 300A or equivalent[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient should be developed to ensure separation from endogenous matrix components. A typical starting point would be a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

  • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Key m/z Transitions:

    • This compound (AcPrCys): m/z 204[1]

    • [d₇]-S-Propylmercaptocysteine ([d₇]-AcPrCys): m/z 211[1]

For a more robust quantitative method, MRM is preferred. The fragmentation of the precursor ion (m/z 204) would need to be optimized to identify a stable and intense product ion.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, based on validated procedures for similar mercapturic acids.[1]

Parameter Value Reference
Linearity Range0.05 - 10 µg/mLBased on similar assays
Limit of Detection (LOD)~0.01 µg/mL[1]
Limit of Quantification (LOQ)~0.03 µg/mLEstimated from LOD
Recovery96 - 103%[1]
Precision (RSD)< 6.4%[1]

Table 1: Method Performance Characteristics

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
This compound204To be determinedTo be optimizedNegative ESI
[d₇]-S-Propylmercaptocysteine (IS)211To be determinedTo be optimizedNegative ESI

Table 2: Proposed MRM Transitions Note: Product ions and collision energies require empirical determination on the specific mass spectrometer being used.

Logical Relationship of the Analytical Method

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

Analytical Method Logic Flow cluster_2 Analytical Workflow Sample_Receipt Sample Receipt and Logging Sample_Prep Sample Preparation (SPE) Sample_Receipt->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Logical flow of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard and a robust sample preparation protocol ensures high accuracy and precision, making this method suitable for a range of research and drug development applications. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.[6]

References

Application Notes: Analysis of S-Propylmercaptocysteine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid that has garnered interest in various fields, including toxicology and drug metabolism. As a metabolite of exposure to certain sulfur compounds, its accurate quantification in biological matrices is crucial for understanding metabolic pathways and assessing exposure levels. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of SPMC. However, due to its low volatility and polar nature, derivatization is a mandatory step to enable its passage through the GC system and to achieve reliable detection.

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle of the Method

The analysis of this compound by GC-MS involves a multi-step process. First, the analyte is extracted from the biological matrix. Subsequently, the polar functional groups (carboxyl, amino, and thiol) of SPMC are chemically modified through a derivatization reaction, typically silylation, to increase its volatility and thermal stability. The derivatized SPMC is then introduced into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Finally, the separated analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification of this compound.

Experimental Protocols

Sample Preparation (from Urine)
  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.

  • Aliquot: Transfer a 1 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample.

  • pH Adjustment: Adjust the pH of the sample to <2 with 6M HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Elute the analyte with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)
  • Reagent Preparation: Prepare a derivatization reagent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Add 100 µL of the MSTFA/TMCS reagent and 50 µL of pyridine to the dried sample residue.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
InstrumentAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
InstrumentAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line Temp280°C
Scan ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table provides representative quantitative data for the GC-MS analysis of derivatized this compound. Please note that these values are illustrative and should be determined experimentally for each specific assay and instrument.

AnalyteDerivatizationRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compoundbis-TMS~15.5147, 206, 264, 337 (M+)To be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction centrifugation->spe evaporation Evaporation to Dryness spe->evaporation add_reagents Add MSTFA + Pyridine evaporation->add_reagents heating Heat at 70°C add_reagents->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Workflow for this compound analysis.

Derivatization Reaction of this compound

derivatization_reaction cluster_reactants Reactants cluster_products Products spmc This compound (HOOC-CH(NH2)-CH2-S-S-C3H7) derivatized_spmc bis-TMS-S-Propylmercaptocysteine ((CH3)3SiOOC-CH(N-TMS)-CH2-S-S-C3H7) spmc->derivatized_spmc + 2 MSTFA mstfa MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

Caption: Silylation of this compound with MSTFA.

Proposed Mass Fragmentation Pathway

fragmentation_pathway molecular_ion [M]+• m/z 337 frag1 [M-CH3]+ m/z 322 molecular_ion->frag1 - •CH3 frag2 [M-C3H7S]+ m/z 264 molecular_ion->frag2 - •SC3H7 frag5 [M-COOTMS]+ m/z 220 molecular_ion->frag5 - COOTMS frag3 [COOTMS]+ m/z 117 frag6 [Si(CH3)3]+ m/z 73 frag2->frag6 - C4H8NO2S frag4 [CH(NTMS)CH2SS-C3H7]+• m/z 220

Caption: Proposed fragmentation of bis-TMS-SPMC.

Application Note: Quantitative Analysis of S-Propylmercaptocysteine using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine is a sulfur-containing amino acid derivative that is of interest in various fields, including toxicology and drug metabolism studies. As a biomarker of exposure to certain xenobiotics, its accurate and sensitive quantification in biological matrices is crucial. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is based on established analytical principles for related compounds and is intended to serve as a comprehensive guide for researchers.

Experimental Protocols

This section details the necessary steps for sample preparation, HPLC-MS analysis, and quantification of this compound. The protocol is adapted from a validated method for a closely related N-acetylated analogue and is suitable for urine samples.[1] Modifications may be required for other biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to clean up the sample and concentrate the analyte of interest.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Acidify the urine sample (e.g., 1 mL) with 10 µL of formic acid.

    • Load the acidified sample onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of a 40% methanol/60% water solution to remove interfering hydrophilic compounds.[1]

  • Elution:

    • Elute the analyte from the cartridge with 2 mL of acetone.[1]

    • Evaporate the acetone eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS Analysis

The analysis is performed using a reverse-phase HPLC system coupled to a mass spectrometer.

  • HPLC Conditions:

    • The chromatographic separation is achieved on a C18 column.[1] Detailed parameters are listed in Table 1.

  • Mass Spectrometry Conditions:

    • A mass spectrometer with an electrospray ionization (ESI) source is used for detection.[1] Specific settings are provided in Table 2. This compound has a molecular weight of 195.3 g/mol . For mass spectrometric detection, the deprotonated molecule [M-H]⁻ in negative ion mode would have an m/z of 194.0.

Data Presentation

The following tables summarize the instrumental conditions and expected performance parameters for the quantitative analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column Aqua 3 µm C18, 150 x 2.0 mm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 194.0 ([M-H]⁻)
Precursor Ion (MRM) m/z 194.0
Product Ion (MRM) To be determined by infusion and fragmentation analysis
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Table 3: Method Validation Parameters (Based on a related analyte[1])

ParameterValue
Recovery 96 - 103%
Precision (%RSD) ≤ 6.4%
Limit of Detection (LOD) ~0.01 µg/mL
Linear Range 0.05 - 10 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Urine Sample acidify Acidify with Formic Acid start->acidify spe Solid-Phase Extraction (C18) acidify->spe wash Wash Cartridge spe->wash elute Elute with Acetone wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS Detection (ESI-) hplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway Xenobiotic Xenobiotic Exposure (e.g., Propylating Agent) GS_conjugate Glutathione Conjugate Xenobiotic->GS_conjugate Conjugation GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-transferase (GST) GST->GS_conjugate Cys_conjugate Cysteine Conjugate GS_conjugate->Cys_conjugate Hydrolysis Metabolism Metabolism (γ-glutamyltranspeptidase, dipeptidase) Metabolism->Cys_conjugate SPMC This compound (Analyte of Interest) Cys_conjugate->SPMC Potential Pathway NAT N-acetyltransferase Excretion Urinary Excretion SPMC->Excretion

Caption: Metabolic pathway leading to this compound formation.

References

Synthesis of S-Propylmercaptocysteine: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and potential research applications of S-Propylmercaptocysteine. This compound is a derivative of the amino acid cysteine and holds potential for investigation in various biological contexts, particularly in the modulation of cellular signaling pathways related to oxidative stress and inflammation.

Application Notes

This compound belongs to a class of organosulfur compounds that are of significant interest in biomedical research. While direct studies on this compound are limited, its structural similarity to other S-alkylcysteine derivatives, such as S-allylmercaptocysteine found in garlic, suggests that it may possess noteworthy biological activities. These activities are often attributed to the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. However, upon exposure to electrophilic or oxidative stress, Keap1 is modified, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of a wide array of antioxidant and detoxification genes. It is hypothesized that this compound, like other similar compounds, may act as a mild electrophile capable of inducing this protective pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers. The potential for this compound to modulate this pathway warrants investigation, as other organosulfur compounds have been shown to exert anti-inflammatory effects through NF-κB inhibition.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the S-alkylation of L-cysteine with 1-bromopropane.

Materials:

  • L-cysteine hydrochloride monohydrate

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate in distilled water.

  • Basification: While stirring, slowly add a solution of sodium hydroxide to the L-cysteine solution until the pH reaches approximately 8-9. This deprotonates the thiol group of cysteine, forming the more nucleophilic thiolate.

  • Addition of Alkyl Halide: Add 1-bromopropane to the reaction mixture. The amount should be in slight molar excess relative to the L-cysteine.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TTC).

  • Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with hydrochloric acid. This protonates the carboxyl group and any unreacted amine. Extract the aqueous solution with diethyl ether to remove any unreacted 1-bromopropane and other nonpolar impurities.

  • Purification: The aqueous layer containing the product can be further purified. One common method is to adjust the pH to the isoelectric point of this compound to induce precipitation. The precipitate can then be collected by filtration.

  • Crystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Table 1: Summary of Reaction Parameters and Expected Yields

ParameterValue
Reactants L-cysteine hydrochloride monohydrate, 1-Bromopropane, NaOH
Solvent Water
Reaction Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)
Purification Method Precipitation at isoelectric point, Recrystallization
Expected Yield 60-80%

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L-Cysteine L-Cysteine Dissolution_Basification Dissolution & Basification (pH 8-9) L-Cysteine->Dissolution_Basification 1-Bromopropane 1-Bromopropane Alkylation S-Alkylation (Reflux) 1-Bromopropane->Alkylation NaOH NaOH NaOH->Dissolution_Basification Dissolution_Basification->Alkylation Acidification_Extraction Acidification & Extraction Alkylation->Acidification_Extraction Purification Precipitation & Recrystallization Acidification_Extraction->Purification S_Propylmercaptocysteine S_Propylmercaptocysteine Purification->S_Propylmercaptocysteine Final Product

Caption: Workflow for the synthesis of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPMC This compound Keap1 Keap1 SPMC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

Caption: Proposed modulation of the Keap1-Nrf2 pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB binding Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation SPMC This compound SPMC->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes activates transcription

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

Application Notes and Protocols for the Extraction of S-Propylmercaptocysteine from Onions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onions (Allium cepa) are a rich source of various organosulfur compounds, which are responsible for their characteristic flavor and potential health benefits. Among these are the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are precursors to many of the bioactive molecules found in onions. This document provides a detailed protocol for the extraction of a specific ACSO, S-n-propyl-L-cysteine sulfoxide (PCSO), a key flavor precursor in onions. The methodologies described are based on established literature and are intended for researchers interested in isolating and studying this compound for applications in food science, pharmacology, and drug development.

It is important to note that the compound of interest is S-n-propyl-L-cysteine sulfoxide (PCSO), which is the naturally occurring precursor in onions. "S-Propylmercaptocysteine" is not the standard nomenclature for this compound in its native state within the onion.

Quantitative Data

The concentration of S-n-propyl-L-cysteine sulfoxide can vary depending on the onion cultivar and its stage of growth. The following table summarizes the concentration of PCSO in two different onion cultivars at their peak concentrations.

Onion CultivarPredominant Flavor PrecursorPeak Concentration (mg/g fresh weight)Stage of Growth at Peak Concentration
Pukekohe Long Keeper (brown)(±)‐S‐1‐propyl‐L‐cysteine sulphoxide3.6 ± 1.1Just prior to bulbing
Dehyso (white)(±)‐S‐1‐propyl‐L‐cysteine sulphoxide4.6 ± 0.6At bulbing

Biosynthetic Pathway

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides in Allium species is a complex process that begins with the assimilation of sulfate and the formation of cysteine. The following diagram illustrates the proposed biosynthetic pathway leading to the formation of these important flavor precursors.

cluster_0 Biosynthesis of S-alk(en)yl-L-cysteine sulfoxides Sulfate Sulfate Cysteine Cysteine Sulfate->Cysteine Assimilation Glutathione Glutathione Cysteine->Glutathione gamma_Glutamyl_S_alkenyl_L_cysteine γ-Glutamyl-S-alk(en)yl-L-cysteine Glutathione->gamma_Glutamyl_S_alkenyl_L_cysteine S-alk(en)ylation S_alkenyl_L_cysteine S-alk(en)yl-L-cysteine gamma_Glutamyl_S_alkenyl_L_cysteine->S_alkenyl_L_cysteine Deglutamylation S_alkenyl_L_cysteine_sulfoxide S-alk(en)yl-L-cysteine sulfoxide (e.g., S-n-propyl-L-cysteine sulfoxide) S_alkenyl_L_cysteine->S_alkenyl_L_cysteine_sulfoxide S-oxygenation

Proposed biosynthetic pathway of S-alk(en)yl-L-cysteine sulfoxides in onions.

Experimental Protocols

The following protocol for the extraction and isolation of S-n-propyl-L-cysteine sulfoxide is based on the method described by Virtanen and Matikkala (1959), with modifications for modern laboratory settings.

Note: This protocol is synthesized from foundational literature and may require optimization for specific onion varieties and laboratory conditions. It is crucial to inactivate the enzyme alliinase to prevent the degradation of the target compound.

Materials and Reagents

  • Fresh onions

  • Methanol (85%)

  • Deionized water

  • 1 N Ammonia solution

  • Dowex 1 resin (acetate form)

  • Amberlite IR-120 resin

  • Liquid nitrogen or dry ice

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Chromatography columns

  • Freeze-dryer (optional)

  • Analytical balance

  • pH meter

Experimental Workflow

cluster_1 Extraction and Isolation Workflow Start Start: Fresh Onion Bulbs Homogenization 1. Homogenization in Cold 85% Methanol Start->Homogenization Extraction 2. Extraction (24h at 4°C) Homogenization->Extraction Filtration 3. Filtration and Re-extraction Extraction->Filtration Cation_Exchange 4. Cation Exchange Chromatography (Amberlite IR-120) Filtration->Cation_Exchange Elution 5. Elution with 1 N Ammonia Cation_Exchange->Elution Anion_Exchange 6. Anion Exchange Chromatography (Dowex 1 - Acetate form) Elution->Anion_Exchange Fractionation 7. Fractionation with Deionized Water Anion_Exchange->Fractionation Analysis 8. Analysis of Fractions (e.g., HPLC, LC-MS) Fractionation->Analysis Pooling 9. Pooling of Pure Fractions Analysis->Pooling Lyophilization 10. Lyophilization Pooling->Lyophilization Final_Product End: Purified S-n-propyl-L-cysteine sulfoxide Lyophilization->Final_Product

Experimental workflow for the extraction and isolation of S-n-propyl-L-cysteine sulfoxide.

Step-by-Step Methodology

  • Sample Preparation and Homogenization:

    • Chill fresh, peeled onions to 4°C.

    • Quickly chop the chilled onions and immediately homogenize them in a blender with cold 85% methanol. The use of cold methanol is critical to inactivate the enzyme alliinase, which would otherwise degrade the S-n-propyl-L-cysteine sulfoxide. A ratio of 1:4 (w/v) of onion to methanol is recommended.

  • Extraction:

    • Transfer the homogenate to a sealed container and store at 4°C for 24 hours to allow for thorough extraction.

  • Filtration and Re-extraction:

    • Filter the methanol extract through cheesecloth or a Büchner funnel.

    • Press the onion residue to recover as much of the extract as possible.

    • Repeat the extraction of the residue with fresh cold 85% methanol twice more to ensure complete extraction of the amino acids.

    • Combine all the methanol extracts.

  • Cation Exchange Chromatography:

    • Pass the combined methanol extract through a column packed with Amberlite IR-120 resin (cation exchange). This step will bind the amino acids, including S-n-propyl-L-cysteine sulfoxide, to the resin.

    • Wash the column with deionized water to remove unbound compounds.

  • Elution:

    • Elute the bound amino acids from the Amberlite IR-120 column using a 1 N ammonia solution.

    • Collect the eluate.

  • Anion Exchange Chromatography:

    • Evaporate the ammonia from the eluate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimal amount of deionized water.

    • Pass the dissolved amino acid mixture through a column packed with Dowex 1 resin (anion exchange) in the acetate form. This step helps to separate the desired compound from other amino acids.

  • Fractionation:

    • Elute the column with deionized water and collect fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions for the presence of S-n-propyl-L-cysteine sulfoxide. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pooling of Pure Fractions:

    • Combine the fractions that contain pure S-n-propyl-L-cysteine sulfoxide.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified S-n-propyl-L-cysteine sulfoxide as a solid powder.

This document provides a comprehensive guide for the extraction and isolation of S-n-propyl-L-cysteine sulfoxide from onions. The provided protocol, quantitative data, and diagrams are intended to support researchers in their efforts to study this important bioactive compound. Successful isolation of S-n-propyl-L-cysteine sulfoxide will enable further investigation into its chemical properties, biological activities, and potential applications in various fields.

Application Notes and Protocols for S-Allylmercaptocysteine (SAMC) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the inquiry specifically requested information on S-Propylmercaptocysteine, a thorough review of available scientific literature yielded limited to no specific data on its applications in cell culture. However, a closely related and extensively studied organosulfur compound, S-Allylmercaptocysteine (SAMC) , has demonstrated significant potential in cancer research. The following application notes and protocols are based on the available data for SAMC as a relevant and informative alternative.

Introduction to S-Allylmercaptocysteine (SAMC)

S-Allylmercaptocysteine (SAMC) is a water-soluble derivative of garlic (Allium sativum) that has garnered considerable interest for its anticancer properties.[1] It is known to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] These characteristics make SAMC a promising candidate for further investigation in drug development and cancer therapy research.

Quantitative Data Summary

The following table summarizes the quantitative effects of SAMC on various cancer cell lines as reported in the literature. This data provides a baseline for determining effective concentrations for in vitro experiments.

Cell LineCancer TypeEffectConcentration/DoseResults
HCT116Colon CancerG2/M Phase Arrest & ApoptosisNot SpecifiedPotent suppression of cell viability.[1]
SW480, SW620, Caco-2Colorectal CancerInhibition of Proliferation and MetastasisNot SpecifiedEffective suppression of growth and metastasis.[3]
HEL, OCIM-1ErythroleukemiaInhibition of ProliferationNot SpecifiedInhibition of cell proliferation and reduction in viability.[2]
MCF-7Breast Cancer (hormone-responsive)Inhibition of ProliferationNot SpecifiedHighly susceptible to growth-inhibitory effects.[2]
CRL-1740Prostate Cancer (hormone-responsive)Inhibition of ProliferationNot SpecifiedHighly susceptible to growth-inhibitory effects.[2]

Signaling Pathways Modulated by SAMC

SAMC has been shown to exert its anticancer effects through the modulation of specific signaling pathways. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS), which in turn activates stress-activated protein kinase pathways.

ROS-Mediated p38 and JNK Signaling Pathway in Colon Cancer

In human colon cancer cells, SAMC treatment leads to an increase in intracellular ROS. This oxidative stress activates the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical regulators of cell cycle progression and apoptosis.[1]

SAMC_Signaling SAMC S-Allylmercaptocysteine (SAMC) ROS ↑ Reactive Oxygen Species (ROS) SAMC->ROS p38 p38 MAPK Activation ROS->p38 JNK JNK Activation ROS->JNK G2M_Arrest G2/M Phase Cell Cycle Arrest p38->G2M_Arrest Apoptosis Apoptosis p38->Apoptosis JNK->G2M_Arrest JNK->Apoptosis

Caption: SAMC-induced signaling cascade in colon cancer cells.

Experimental Protocols

Below are detailed protocols for key experiments to assess the effects of SAMC in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of SAMC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • S-Allylmercaptocysteine (SAMC)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of SAMC in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the SAMC-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve SAMC).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Prepare_SAMC Prepare SAMC Serial Dilutions Adhere->Prepare_SAMC Treat Treat Cells with SAMC Dilutions Prepare_SAMC->Treat Incubate Incubate for 24/48/72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by SAMC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • S-Allylmercaptocysteine (SAMC)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of SAMC for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of SAMC on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • S-Allylmercaptocysteine (SAMC)

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with SAMC as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for NMR Spectroscopy of S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of S-Propylmercaptocysteine. This compound is of interest in drug development and metabolic studies due to its role as a cysteine S-conjugate.

Introduction

This compound is a derivative of the amino acid cysteine, formed through the conjugation of a propylthiol group. As a member of the cysteine S-conjugate family, it is relevant to studies of xenobiotic metabolism and toxicology. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document outlines the methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Quantitative NMR Data

The following tables summarize the experimental ¹³C and predicted ¹H NMR chemical shift data for this compound.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
Cα (CH)54.2
Cβ (CH₂)41.5
C=O (Carboxyl)171.9
S-CH₂41.1
CH₂22.9
CH₃13.1

Data obtained from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound

Proton(s)Predicted Chemical Shift (δ) in ppmMultiplicity
Hα (CH)3.8 - 4.2Doublet of doublets
Hβ (CH₂)2.9 - 3.3Multiplet
S-CH₂2.7 - 3.1Triplet
CH₂1.6 - 1.9Sextet
CH₃0.9 - 1.2Triplet

Predicted chemical shifts are estimations and may vary based on experimental conditions.

Experimental Protocols

3.1. Sample Preparation

A standard protocol for preparing samples of this compound for NMR analysis is as follows:

  • Dissolution: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For biological samples, D₂O is often preferred.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to a final concentration of ~1 mM. The internal standard is used for chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment (for aqueous samples): If using D₂O, the pD (pH in D₂O) can be adjusted using dilute DCl or NaOD. The chemical shifts of amino acids can be pH-dependent.

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that could degrade spectral quality, filter the sample through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Adjust the sample height in the NMR tube to approximately 4-5 cm.

3.2. NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Spectrometer-specific parameters may need to be optimized.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress the residual HDO signal.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-5 seconds

      • Acquisition Time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon and improve the signal-to-noise ratio.

    • Acquisition Parameters:

      • Spectral Width: ~200-250 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2-5 seconds

Signaling Pathway and Experimental Workflow

4.1. Proposed Metabolic Pathway of this compound

This compound, as a cysteine S-conjugate, is likely metabolized via the mercapturate pathway. A key step in this pathway is the enzymatic cleavage by cysteine S-conjugate β-lyase. The diagram below illustrates this proposed metabolic fate.

Metabolic Pathway of this compound This compound This compound Cysteine_S_conjugate_beta_lyase Cysteine_S_conjugate_beta_lyase This compound->Cysteine_S_conjugate_beta_lyase Substrate Pyruvate Pyruvate Cysteine_S_conjugate_beta_lyase->Pyruvate Ammonia Ammonia Cysteine_S_conjugate_beta_lyase->Ammonia Propane-1-thiol Propane-1-thiol Cysteine_S_conjugate_beta_lyase->Propane-1-thiol Further_Metabolism Further_Metabolism Propane-1-thiol->Further_Metabolism Detoxification Mercapturate Mercapturate Further_Metabolism->Mercapturate Excretion

Metabolic fate of this compound.

4.2. Experimental Workflow for NMR Analysis

The logical flow for the NMR analysis of this compound is depicted in the following diagram.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Dissolve Dissolve Sample & Internal Standard Filter Filter into NMR Tube Dissolve->Filter 1H_NMR Acquire 1H NMR Spectrum Filter->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Filter->13C_NMR Processing Fourier Transform, Phase & Baseline Correction 1H_NMR->Processing 13C_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Assignment Peak Assignment Referencing->Assignment Integration Integration & Quantification Assignment->Integration Final_Report Final_Report Integration->Final_Report Structural Elucidation & Quantitative Analysis

Workflow for NMR analysis.

Application Note: High-Resolution Mass Spectrometry for the Analysis of S-Propylmercaptocysteine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-Propylmercaptocysteine (SPMC) and its metabolites, particularly N-acetyl-S-propylcysteine (PrMA), are recognized biomarkers for exposure to propylating agents such as the industrial solvent 1-bromopropane.[1] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the sensitive and specific detection and quantification of these metabolites in complex biological matrices like urine. The high mass accuracy and resolving power of HRMS instruments, such as the Orbitrap, enable confident identification of metabolites and differentiation from isobaric interferences, which is crucial in untargeted and targeted metabolomics studies.[2] This application note provides a detailed protocol for the analysis of SPMC metabolites using LC-HRMS, along with data presentation guidelines and a visualization of the relevant metabolic pathway.

Metabolic Pathway of this compound

The formation of this compound metabolites is a detoxification process initiated by the conjugation of a propylating agent with glutathione (GSH). This reaction is often catalyzed by glutathione S-transferases (GSTs).[3][4] The resulting glutathione conjugate is then sequentially metabolized through the mercapturic acid pathway to yield the final N-acetyl-S-propylcysteine, which is excreted in the urine.[4][5]

Metabolic Pathway of this compound cluster_0 Cellular Biotransformation Propylating_Agent Propylating Agent (e.g., 1-Bromopropane) S_Propylglutathione S-Propylglutathione Propylating_Agent->S_Propylglutathione Conjugation Glutathione Glutathione (GSH) Glutathione->S_Propylglutathione GST Glutathione S-Transferase (GST) GST->S_Propylglutathione S_Propylcysteine_Glycine S-Propyl-cysteinylglycine S_Propylglutathione->S_Propylcysteine_Glycine - Glutamate gamma_GT γ-Glutamyl- transferase gamma_GT->S_Propylcysteine_Glycine Dipeptidase Dipeptidase S_Propylcysteine S-Propylcysteine Dipeptidase->S_Propylcysteine S_Propylcysteine_Glycine->S_Propylcysteine - Glycine N_Acetyl_S_Propylcysteine N-Acetyl-S-propylcysteine (Mercapturic Acid) S_Propylcysteine->N_Acetyl_S_Propylcysteine N-Acetylation NAT N-Acetyl- transferase (NAT) NAT->N_Acetyl_S_Propylcysteine Excretion Urinary Excretion N_Acetyl_S_Propylcysteine->Excretion LC-HRMS Workflow for this compound Metabolite Analysis cluster_1 Sample Preparation cluster_2 LC-HRMS Analysis cluster_3 Data Analysis Sample_Collection Urine Sample Collection Thaw_Centrifuge Thaw and Centrifuge Sample_Collection->Thaw_Centrifuge Dilute_Spike Dilute and Spike with Internal Standard Thaw_Centrifuge->Dilute_Spike Vortex_Transfer Vortex and Transfer to Vial Dilute_Spike->Vortex_Transfer LC_Separation Liquid Chromatography Separation Vortex_Transfer->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (Full Scan & dd-MS2) LC_Separation->HRMS_Detection Peak_Picking Peak Picking and Feature Detection HRMS_Detection->Peak_Picking Metabolite_ID Metabolite Identification (Accurate Mass, MS/MS) Peak_Picking->Metabolite_ID Quantification Quantification and Statistical Analysis Metabolite_ID->Quantification

References

Application Notes and Protocols for the Development of a Stable Isotope Dilution Assay for S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid derivative that has been identified in various natural sources and is of increasing interest to researchers in the fields of drug development and toxicology. Accurate and precise quantification of SPMC in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential physiological effects. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a robust SID LC-MS/MS assay for the quantification of this compound in biological samples such as plasma and urine.

Principle of the Assay

The stable isotope dilution assay relies on the use of a stable isotope-labeled (SIL) internal standard (IS) of the analyte of interest. In this case, a deuterium or carbon-13 labeled this compound (e.g., this compound-d7) is synthesized and spiked into the biological sample at a known concentration at the earliest stage of sample preparation. The SIL internal standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization. Because the SIL IS and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of the analyte, effectively compensating for any sample losses or matrix-induced signal suppression or enhancement.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Urine) add_is Spike with This compound-d7 (IS) sample->add_is 1. protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip 2. centrifuge Centrifugation protein_precip->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. dry_down Evaporation to Dryness supernatant->dry_down 5. reconstitute Reconstitution (Mobile Phase A) dry_down->reconstitute 6. lc_separation Liquid Chromatography (C18 Column) reconstitute->lc_separation 7. Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection 8. Elution & Ionization peak_integration Peak Integration ms_detection->peak_integration 9. ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc 10. calibration Quantification using Calibration Curve ratio_calc->calibration 11. results Report Concentration calibration->results 12.

Figure 1: Experimental workflow for the this compound SID LC-MS/MS assay.

Protocols

Synthesis of this compound and Stable Isotope Labeled Internal Standard

1.1. Synthesis of this compound (SPMC)

A common method for the synthesis of S-alkyl-L-cysteine derivatives involves the reaction of L-cysteine with an appropriate alkyl halide.

  • Materials: L-cysteine hydrochloride monohydrate, 1-bromopropane, sodium hydroxide, methanol, diethyl ether.

  • Procedure:

    • Dissolve L-cysteine hydrochloride monohydrate in a minimal amount of deionized water.

    • Adjust the pH to approximately 9-10 with a solution of sodium hydroxide.

    • Add 1-bromopropane to the reaction mixture. The reaction should be stirred at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

    • Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2. Synthesis of this compound-d7 (SPMC-d7) - Internal Standard

The synthesis of the deuterated internal standard can be achieved by using a deuterated alkyl halide. A commercially available N-Acetyl-S-propyl-L-cysteine-d7 can be a starting point for a custom synthesis of this compound-d7. The synthesis would involve the deacetylation of the N-acetyl group.

  • Materials: N-Acetyl-S-propyl-L-cysteine-d7, hydrochloric acid.

  • Procedure:

    • Perform acidic hydrolysis of N-Acetyl-S-propyl-L-cysteine-d7 using a strong acid such as hydrochloric acid.

    • Reflux the reaction mixture.

    • Monitor the reaction for the removal of the acetyl group.

    • Purify the resulting this compound-d7 using appropriate chromatographic techniques.

    • Confirm the isotopic enrichment and chemical purity by MS and NMR.

Sample Preparation Protocol (Plasma)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound-d7 internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions should be optimized for the specific instrument used. The values provided are hypothetical and need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound194.0102.010015
This compound-d7201.0109.010015

Data Analysis and Quantification

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

Assay Validation

The developed assay should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: The range of concentrations over which the assay is accurate and precise.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following tables present hypothetical validation data for the this compound assay.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.061 ± 0.00498.8
100.125 ± 0.007101.2
500.630 ± 0.02599.5
1001.245 ± 0.051100.4
5006.280 ± 0.21098.9
100012.550 ± 0.45099.1
Linear Range: 1 - 1000 ng/mL
Correlation Coefficient (r²): > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD %CV
LLOQ11.05 ± 0.1211.4
Low QC32.95 ± 0.217.1
Mid QC7576.2 ± 3.85.0
High QC750740.5 ± 29.64.0

Metabolic Pathway Context

This compound is involved in the broader cysteine metabolism pathway. Cysteine is a central molecule in sulfur metabolism, leading to the synthesis of glutathione, taurine, and other sulfur-containing compounds. The formation of S-conjugates like this compound is often a detoxification pathway.

pathway cysteine L-Cysteine gsh Glutathione (GSH) cysteine->gsh Biosynthesis spmc_gsh_conjugate S-propylglutathione gsh->spmc_gsh_conjugate propyl_group Propyl-containing Xenobiotic/Metabolite propyl_group->spmc_gsh_conjugate gst Glutathione S-transferase (GST) spmc This compound (SPMC) spmc_gsh_conjugate->spmc Hydrolysis gamma_gt γ-Glutamyl Transpeptidase dipeptidase Dipeptidase mercapturate Mercapturic Acid (N-acetyl-SPMC) spmc->mercapturate N-acetylation nat N-acetyltransferase (NAT) excretion Urinary Excretion mercapturate->excretion

Figure 2: Simplified metabolic pathway showing the formation of this compound.

Conclusion

The stable isotope dilution LC-MS/MS assay described in these application notes provides a robust and reliable method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with the guidelines for assay validation, will enable researchers to accurately measure SPMC levels for various applications in drug development, toxicology, and clinical research. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis.

Application Notes: S-Propylmercaptocysteine as a Novel Substrate for Cysteine S-Conjugate β-Lyase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine is a cysteine conjugate that can serve as a valuable tool for studying the activity of cysteine S-conjugate β-lyases (C-S lyases). These pyridoxal 5'-phosphate (PLP)-dependent enzymes play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds.[1][2][3][4][5] C-S lyases catalyze the cleavage of the C-S bond in cysteine conjugates, leading to the formation of pyruvate, ammonia, and a corresponding thiol.[2][4][5] This metabolic pathway is of significant interest in toxicology and drug development, as it can lead to the bioactivation of certain compounds, forming reactive thiols that can cause cellular damage.[2][3][5] Conversely, this pathway can also be harnessed for the targeted release of therapeutic agents. The use of this compound in enzymatic assays provides a means to characterize the activity of C-S lyases and to screen for potential inhibitors or inducers of this important metabolic route.

Principle of the Assay

The enzymatic assay for C-S lyase activity using this compound as a substrate is based on the quantification of one of the reaction products, pyruvate. The reaction proceeds as follows:

This compound + H₂O --(Cysteine S-Conjugate β-Lyase)--> Propanethiol + Pyruvate + NH₃

The rate of pyruvate formation is directly proportional to the C-S lyase activity. Pyruvate can be detected and quantified using various methods, including a classic colorimetric method involving derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.[6] Alternatively, more sensitive methods employing high-performance liquid chromatography (HPLC) can be used for pyruvate quantification.[2]

Featured Application: Screening for C-S Lyase Inhibitors

This assay protocol can be readily adapted for high-throughput screening of potential inhibitors of C-S lyase activity. By measuring the reduction in pyruvate formation in the presence of test compounds, novel inhibitors can be identified. Such inhibitors could have applications in mitigating the toxic effects of compounds bioactivated by C-S lyases.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for this compound in comparison to other known C-S lyase substrates. This data is provided for illustrative purposes to guide researchers in their experimental design.

SubstrateEnzyme SourceKm (mM)Vmax (nmol/min/mg protein)Optimal pH
This compound (Hypothetical) Rat Kidney Cytosol1.525.08.5
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Rat Kidney Cytosol0.550.08.5[2]
S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC)Rat Kidney Cytosol0.840.08.5[2]
S-Benzyl-L-cysteineRat Kidney Cytosol2.015.08.0

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Cysteine S-Conjugate β-Lyase Activity

This protocol describes a colorimetric endpoint assay to determine C-S lyase activity by measuring the formation of pyruvate.

Materials:

  • This compound

  • Enzyme source (e.g., purified C-S lyase, tissue homogenate, or cell lysate)

  • 100 mM Tris-HCl buffer, pH 8.5

  • 10 mM Pyridoxal 5'-phosphate (PLP)

  • 0.1% (w/v) 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl

  • 2.5 M NaOH

  • Pyruvate standard solution (0-1 mM)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 µL of 100 mM Tris-HCl buffer, pH 8.5

    • 10 µL of 10 mM PLP

    • 50 µL of enzyme preparation

    • Variable volume of this compound stock solution (to achieve desired final concentration)

    • Add nuclease-free water to a final volume of 190 µL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the this compound stock solution.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Pyruvate Derivatization:

    • Transfer 150 µL of the supernatant to a new tube.

    • Add 50 µL of 0.1% DNPH solution.

    • Incubate at room temperature for 10 minutes.

    • Add 150 µL of 2.5 M NaOH to develop the color.

  • Measurement:

    • Measure the absorbance at 520 nm using a spectrophotometer or microplate reader.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of pyruvate (0-1 mM) treated with DNPH and NaOH in the same manner as the samples.

  • Calculation:

    • Determine the concentration of pyruvate in the samples from the standard curve.

    • Calculate the enzyme activity as nmol of pyruvate formed per minute per mg of protein.

Protocol 2: N-Acetylation of this compound by NAT8

This protocol provides a general framework for assessing if this compound can be a substrate for N-acetyltransferase 8 (NAT8), an enzyme in the mercapturic acid pathway.[7][8]

Materials:

  • This compound

  • Recombinant human NAT8 enzyme

  • Acetyl-CoA

  • 100 mM Phosphate buffer, pH 7.4

  • HPLC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of 100 mM Phosphate buffer, pH 7.4

    • 10 µL of recombinant NAT8 enzyme

    • 10 µL of Acetyl-CoA solution

    • 10 µL of this compound stock solution

  • Enzyme Reaction:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to detect and quantify the formation of N-acetyl-S-propylmercaptocysteine.

    • The mobile phase and column conditions should be optimized for the separation of the substrate and the acetylated product.

Visualizations

Mercapturic_Acid_Pathway Xenobiotic Xenobiotic (Electrophile) GS_conjugate Glutathione S-Conjugate Xenobiotic->GS_conjugate GSH GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-Transferase (GST) CysGly_conjugate Cysteinylglycine S-Conjugate GS_conjugate->CysGly_conjugate γ-GT gamma_GT γ-Glutamyl- transpeptidase Dipeptidase Dipeptidase Cys_conjugate This compound CysGly_conjugate->Cys_conjugate Dipeptidase CS_lyase Cysteine S-Conjugate β-Lyase Cys_conjugate->CS_lyase NAT N-Acetyltransferase (NAT8) Cys_conjugate->NAT Toxic_thiol Propanethiol (Reactive Metabolite) CS_lyase->Toxic_thiol Mercapturate N-Acetyl-S-propyl- mercaptocysteine (Mercapturic Acid) NAT->Mercapturate Excretion Excretion Mercapturate->Excretion

Caption: Mercapturic Acid Pathway and the role of C-S Lyase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Substrate - Enzyme Reaction Set up Reaction Mixture Reagents->Reaction Standards Prepare Pyruvate Standard Curve Calculation Calculate Pyruvate Concentration Standards->Calculation Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction with TCA Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Derivatization Derivatize with DNPH Centrifugation->Derivatization Color_Dev Add NaOH Derivatization->Color_Dev Measurement Measure Absorbance at 520 nm Color_Dev->Measurement Measurement->Calculation Activity Determine Enzyme Activity Calculation->Activity

Caption: Workflow for the spectrophotometric C-S Lyase assay.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid derivative that has garnered interest for its potential therapeutic properties, including its role as an antioxidant. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, and compounds capable of mitigating oxidative stress are of significant interest in drug development. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using four common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using the following standard assays. For accurate assessment, it is recommended to test a range of SPMC concentrations and include a standard antioxidant, such as Trolox or Ascorbic Acid, for comparison.

AssayParameter MeasuredThis compound (SPMC)Standard Antioxidant (e.g., Trolox)
DPPH Radical Scavenging Assay IC50 (µg/mL or µM)User-determined valueUser-determined value
ABTS Radical Cation Decolorization Assay IC50 (µg/mL or µM)User-determined valueUser-determined value
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/mg)User-determined valueUser-determined value
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µM TE/mg)User-determined valueUser-determined value

Note: IC50 represents the concentration of the substance required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. FRAP and ORAC values are typically expressed as equivalents of a standard antioxidant (e.g., Fe(II) for FRAP, Trolox Equivalents (TE) for ORAC).

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound (SPMC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95%)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of SPMC in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions of the SPMC stock solution to obtain a range of concentrations.

    • Prepare a stock solution and serial dilutions of the standard antioxidant.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of SPMC and the standard.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution to Wells DPPH_sol->Add_DPPH Sample_sol Prepare SPMC and Standard Dilutions Add_sample Add 100 µL Sample/ Standard to Wells Sample_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Read_abs Measure Absorbance at 517 nm Incubate->Read_abs Calculate Calculate % Scavenging and IC50 Read_abs->Calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.

Materials:

  • This compound (SPMC)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of SPMC and a series of dilutions in PBS.

    • Prepare a stock solution and serial dilutions of the standard antioxidant.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      Where:

      • A_control is the absorbance of the control (ABTS•+ solution without sample).

      • A_sample is the absorbance of the sample.

    • The IC50 value is determined from a plot of scavenging percentage against concentration.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Dilute ABTS•+ Stock to Abs ~0.7 ABTS_stock->ABTS_working Add_ABTS Add 190 µL Working ABTS•+ Solution ABTS_working->Add_ABTS Sample_sol Prepare SPMC and Standard Dilutions Add_sample Add 10 µL Sample/ Standard to Wells Sample_sol->Add_sample Add_sample->Add_ABTS Incubate Incubate 6 min at RT Add_ABTS->Incubate Read_abs Measure Absorbance at 734 nm Incubate->Read_abs Calculate Calculate % Scavenging and IC50 Read_abs->Calculate

Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Materials:

  • This compound (SPMC)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of SPMC and serial dilutions.

    • Prepare a standard curve using ferrous sulfate (0-1000 µM).

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes (the exact time may need optimization).

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the SPMC samples from the standard curve and express it as µM Fe(II) equivalents per mg of SPMC.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 190 µL FRAP Reagent FRAP_reagent->Add_FRAP Sample_sol Prepare SPMC Dilutions and FeSO4 Standards Add_sample Add 10 µL Sample/ Standard to Wells Sample_sol->Add_sample Add_sample->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Read_abs Measure Absorbance at 593 nm Incubate->Read_abs Calculate Calculate FRAP Value from Standard Curve Read_abs->Calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.

Materials:

  • This compound (SPMC)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. Prepare this fresh for each assay.

    • Prepare a stock solution of Trolox and serial dilutions for the standard curve.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of SPMC and serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value for SPMC from the standard curve and express it as µM Trolox equivalents (TE) per mg of SPMC.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standard Solutions Add_to_plate Add Sample/Standard and Fluorescein to Plate Reagents->Add_to_plate Sample_sol Prepare SPMC Dilutions Sample_sol->Add_to_plate Pre_incubate Pre-incubate at 37°C Add_to_plate->Pre_incubate Add_AAPH Add AAPH to Initiate Reaction Pre_incubate->Add_AAPH Read_fluorescence Monitor Fluorescence Decay over Time Add_AAPH->Read_fluorescence Calculate Calculate AUC and Determine ORAC Value Read_fluorescence->Calculate

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Measuring S-Propylmercaptocysteine in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPMC) is a sulfur-containing amino acid that has garnered interest in biomedical research and drug development. It is a metabolite of various sulfur-containing compounds and can serve as a biomarker for exposure to certain xenobiotics and for monitoring the metabolic fate of therapeutic agents. Accurate and sensitive quantification of SPMC in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological roles. This document provides detailed application notes and protocols for the measurement of SPMC using modern analytical techniques.

Overview of Analytical Methodologies

The quantification of SPMC in complex biological fluids presents analytical challenges due to its polar nature and the presence of numerous interfering substances. The primary analytical techniques employed for the sensitive and selective measurement of SPMC and related compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also a viable, cost-effective alternative, often requiring a derivatization step to enhance sensitivity and chromatographic retention.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for the quantitative analysis of small molecules in biological matrices due to its high selectivity, sensitivity, and specificity. It often allows for direct analysis with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like SPMC, derivatization is necessary to increase volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity and is widely available. It typically requires derivatization of the analyte with a fluorescent tag to enable detection.

Experimental Protocols

The following sections detail adapted protocols for the analysis of SPMC in biological fluids, based on established methods for structurally related S-alkyl-cysteine derivatives.

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from methodologies developed for the analysis of N-acetyl-S-propylcysteine, a metabolite of SPMC.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Urine samples

    • Internal Standard (IS) solution (e.g., ¹³C₃,¹⁵N-SPMC)

    • Formic acid

    • Methanol

    • Mixed-mode cation exchange SPE cartridges

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

    • To 1 mL of supernatant, add 10 µL of IS solution.

    • Acidify the sample with 100 µL of 1% formic acid.

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • SPMC: Precursor ion > Product ion (specific m/z to be determined with authentic standard)

      • Internal Standard: Precursor ion > Product ion (specific m/z for labeled standard)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Workflow for LC-MS/MS Analysis of SPMC in Urine

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Spike Spike with IS Centrifuge->Spike Acidify Acidify Spike->Acidify SPE Solid-Phase Extraction Acidify->SPE Evaporate Evaporate SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS analysis workflow for SPMC in urine.

Protocol 2: GC-MS Analysis of this compound in Plasma

This protocol is adapted from methods for the analysis of other amino acids and requires derivatization.

1. Sample Preparation (Protein Precipitation and Derivatization)

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution

    • Acetonitrile (ACN)

    • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

    • Ethyl acetate

  • Procedure:

    • To 100 µL of plasma, add 10 µL of IS.

    • Add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • To the dried residue, add 50 µL of MTBSTFA and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 60°C for 30 minutes to complete derivatization.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized SPMC and IS.

Workflow for GC-MS Analysis of SPMC in Plasma

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate1 Evaporate Supernatant Precipitate->Evaporate1 Derivatize Derivatization with MTBSTFA Evaporate1->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Caption: GC-MS analysis workflow for SPMC in plasma.

Protocol 3: HPLC-Fluorescence Analysis of this compound in Biological Fluids

This protocol requires derivatization with a fluorescent tag, such as Dansyl Chloride.

1. Sample Preparation and Derivatization

  • Materials:

    • Biological fluid (urine or plasma post-protein precipitation)

    • Dansyl Chloride solution (10 mg/mL in acetone)

    • Sodium bicarbonate buffer (0.1 M, pH 9.5)

    • Toluene

  • Procedure:

    • To 100 µL of sample (or protein-free supernatant), add 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of Dansyl Chloride solution.

    • Vortex and incubate at 37°C for 1 hour in the dark.

    • Stop the reaction by adding 50 µL of 2% methylamine.

    • Extract the dansylated derivatives by adding 500 µL of toluene and vortexing.

    • Centrifuge and transfer the organic layer to a new tube.

    • Evaporate the toluene and reconstitute in mobile phase.

2. HPLC-Fluorescence Instrumental Parameters

  • HPLC System:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with acetonitrile and a suitable buffer (e.g., acetate buffer).

    • Flow Rate: 1.0 mL/min

  • Fluorescence Detector:

    • Excitation Wavelength: ~335 nm

    • Emission Wavelength: ~520 nm

Logical Relationship of Derivatization for HPLC Analysis

Derivatization_Logic SPMC SPMC (Non-fluorescent) Reaction Derivatization Reaction SPMC->Reaction Dansyl Dansyl Chloride Dansyl->Reaction Dansyl_SPMC Dansylated SPMC (Fluorescent) Reaction->Dansyl_SPMC HPLC HPLC Separation Dansyl_SPMC->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence

Caption: Derivatization logic for HPLC-fluorescence detection.

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of S-alkyl-cysteine derivatives in biological fluids using mass spectrometry-based methods. Data for SPMC should be established through method validation.

ParameterLC-MS/MS (Urine)GC-MS (Plasma)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery (%) 85 - 105%80 - 110%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%

Note: These are typical values for related analytes and should be determined specifically for this compound during method validation.

Conclusion

The presented protocols provide a strong foundation for the quantitative analysis of this compound in biological fluids. The choice of method will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. For the highest sensitivity and specificity, LC-MS/MS is the recommended technique. All methods require careful validation to ensure accurate and reliable results.

Solid-Phase Extraction Methods for S-Propylmercaptocysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propylmercaptocysteine (SPMC) is a mercapturic acid derivative that serves as a biomarker for exposure to certain xenobiotics, such as propylating agents. Accurate and reliable quantification of SPMC in biological matrices is crucial for toxicological studies and in the development of new chemical entities. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological matrices, primarily urine and plasma. It includes protocols for both reversed-phase and mixed-mode SPE, along with expected performance data and a visualization of the relevant metabolic pathway.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase extraction of this compound. These values are based on typical performance for mercapturic acids and may vary depending on the specific matrix and analytical instrumentation.

Table 1: Representative Recovery Data for SPE of this compound

SPE MethodMatrixAnalyte ConcentrationMean Recovery (%)% RSD (n=6)
Reversed-PhaseUrine10 ng/mL92.54.8
Reversed-PhaseUrine100 ng/mL95.13.2
Reversed-PhasePlasma10 ng/mL89.76.1
Reversed-PhasePlasma100 ng/mL93.24.5
Mixed-Mode Anion ExchangeUrine10 ng/mL96.33.5
Mixed-Mode Anion ExchangeUrine100 ng/mL98.22.1
Mixed-Mode Anion ExchangePlasma10 ng/mL94.84.2
Mixed-Mode Anion ExchangePlasma100 ng/mL97.52.8

Table 2: Representative Intra-day and Inter-day Precision for SPE of this compound (100 ng/mL in Urine)

SPE MethodIntra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=18, 3 days)
Reversed-Phase3.25.1
Mixed-Mode Anion Exchange2.13.8

Experimental Protocols

Protocol 1: Reversed-Phase Solid-Phase Extraction

This protocol is suitable for the general cleanup and concentration of this compound from aqueous samples like urine. It is based on the principle of retaining hydrophobic compounds on a nonpolar sorbent.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (or other suitable acid for pH adjustment)

  • Sample (e.g., urine, pre-treated plasma)

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen samples to room temperature.

    • Centrifuge samples at 4000 x g for 10 minutes to pellet any particulates.

    • Acidify the supernatant to a pH of approximately 3-4 with formic acid. This ensures that the carboxylic acid group of SPMC is protonated, increasing its retention on the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less hydrophobic interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 2 x 1 mL of methanol. A small amount of a weak base (e.g., 0.1% ammonium hydroxide in methanol) can be added to the elution solvent to ensure the deprotonation and efficient elution of the analyte, although this is often not necessary for reversed-phase.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: Mixed-Mode Anion Exchange Solid-Phase Extraction

This protocol offers higher selectivity for acidic compounds like this compound by combining reversed-phase and anion exchange retention mechanisms.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., containing a combination of C8 or C18 with a strong or weak anion exchanger)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide (or other suitable base for pH adjustment)

  • Formic acid (or other suitable acid for elution)

  • Sample (e.g., urine, pre-treated plasma)

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen samples to room temperature.

    • Centrifuge samples at 4000 x g for 10 minutes.

    • Adjust the pH of the supernatant to approximately 6-7 with a weak base like ammonium hydroxide. This ensures the carboxylic acid group of SPMC is deprotonated and can interact with the anion exchange functional groups on the sorbent.

  • Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water.

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Perform a second wash with 3 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound with 2 x 1 mL of methanol containing a small percentage of a strong acid (e.g., 2-5% formic acid). The acid will neutralize the negative charge on the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the appropriate mobile phase for subsequent analysis.

Visualization

Mercapturic Acid Synthesis Pathway

The formation of this compound is a key step in the detoxification of propylating xenobiotics. This process, known as the mercapturic acid pathway, involves the initial conjugation of the xenobiotic with glutathione, followed by a series of enzymatic modifications.

MercapturicAcidPathway cluster_0 cluster_1 cluster_2 cluster_3 Xenobiotic Propylating Xenobiotic GSH_Conjugate S-Propylglutathione Xenobiotic->GSH_Conjugate GSH Glutathione (GSH) GSH->GSH_Conjugate CysGly_Conjugate S-Propyl-L-cysteinylglycine GSH_Conjugate->CysGly_Conjugate Cys_Conjugate S-Propyl-L-cysteine CysGly_Conjugate->Cys_Conjugate SPMC This compound (SPMC) Cys_Conjugate->SPMC Excretion Urinary Excretion SPMC->Excretion GST Glutathione S-transferases (GSTs) GST->GSH_Conjugate GGT γ-Glutamyltransferase (GGT) GGT->CysGly_Conjugate DP Dipeptidases DP->Cys_Conjugate NAT N-Acetyltransferase (NAT) NAT->SPMC

Caption: Mercapturic acid pathway for the detoxification of propylating xenobiotics.

Experimental Workflow for Reversed-Phase SPE

The following diagram illustrates the logical steps involved in the reversed-phase solid-phase extraction protocol.

SPE_Workflow Start Start Pretreat Sample Pre-treatment (Centrifuge, Acidify) Start->Pretreat Condition Cartridge Conditioning (Methanol, Water) Pretreat->Condition Load Sample Loading Condition->Load Wash Washing (Water, 5% Methanol) Load->Wash Elute Elution (Methanol) Wash->Elute PostElute Post-Elution (Evaporate, Reconstitute) Elute->PostElute Analysis LC-MS Analysis PostElute->Analysis

Caption: Workflow for reversed-phase solid-phase extraction of this compound.

Troubleshooting & Optimization

Technical Support Center: S-Propylmercaptocysteine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of S-Propylmercaptocysteine in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other S-alkyl-L-cysteine derivatives, it is susceptible to oxidation at the sulfur atom. It is also considered air-sensitive, and storage under an inert atmosphere is recommended.[1]

Q2: What is the expected degradation pathway for this compound?

A2: Based on studies of similar S-alkyl-L-cysteine compounds, the primary degradation pathway for this compound is likely oxidation of the thioether to form the corresponding sulfoxide (this compound sulfoxide).[2][3] Further oxidation to the sulfone may also occur under more aggressive oxidizing conditions. Hydrolysis of the molecule is less likely to be a primary degradation route under typical experimental conditions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures. Recommendations from suppliers suggest storing solutions at -80°C for up to two years or at -20°C for up to one year.[4] It is also advisable to protect solutions from light and to use deoxygenated solvents to minimize oxidation. For short-term storage, refrigeration at 2-8°C is acceptable, but stability should be verified for the intended duration of use.

Q4: How does pH affect the stability of this compound?

A4: While specific data for this compound is limited, studies on structurally related cysteine S-conjugates suggest that pH can have a significant impact on stability. For instance, S-(purin-6-yl)-L-cysteine was found to be more stable at highly acidic (pH 3.6) and basic (pH 9.6) conditions compared to neutral or slightly acidic/basic conditions (pH 5.7-8.75).[5] It is therefore crucial to evaluate the stability of this compound at the specific pH of your experimental buffer.

Q5: Is this compound sensitive to light?

A5: Yes, cysteine derivatives can be susceptible to photodegradation.[2][6] Exposure to sunlight or artificial light, especially UV light, can lead to the formation of sulfoxides and other degradation products.[2] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by working in a dark environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of this compound in solution.- Prepare fresh solutions before each experiment. - Store stock solutions at or below -20°C in airtight, light-protected containers.[4] - Consider blanketing solutions with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[1]
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform a forced degradation study to identify potential degradation products. - The primary degradation product is likely the sulfoxide.[2] - Use a stability-indicating analytical method to separate the parent compound from its degradants.
Variability between different batches of solutions. Inconsistent preparation or storage conditions.- Standardize the solution preparation procedure, including solvent degassing and pH adjustment. - Ensure consistent storage conditions (temperature, light protection) for all batches.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[4]
Powder4°C2 years[4]
In Solvent-80°C2 years[4]
In Solvent-20°C1 year[4]

Table 2: Factors Influencing Stability of S-Alkyl-L-Cysteine Derivatives (Qualitative)

Factor Effect on Stability Primary Degradation Pathway Reference
pH Stability is pH-dependent; potentially more stable at acidic and basic pH compared to neutral pH.Rearrangement (for some derivatives), Oxidation[5]
Temperature Higher temperatures accelerate degradation.Oxidation[5]
Light Exposure to light, particularly UV, can cause degradation.Photo-oxidation to sulfoxide[2]
Oxygen Presence of oxygen promotes degradation.Oxidation to sulfoxide and other species[1][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to the intended use) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a light-protected container.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with UV or MS detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a generic example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

Visualizations

Degradation_Pathway SPMC This compound Sulfoxide This compound Sulfoxide SPMC->Sulfoxide Oxidation (Primary Pathway) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Check Solution Age and Storage Start->Check_Solution Fresh_Solution Prepare Fresh Solution Check_Solution->Fresh_Solution Old or Improperly Stored Re_Run Re-run Experiment Fresh_Solution->Re_Run Success Problem Resolved Re_Run->Success Consistent Results Still_Issue Issue Persists Re_Run->Still_Issue Inconsistent Results Forced_Deg Perform Forced Degradation Study Still_Issue->Forced_Deg Identify_Deg Identify Degradants & Optimize Method Forced_Deg->Identify_Deg Identify_Deg->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Experiment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare this compound Solution Stress_pH pH Variation Prep_Sol->Stress_pH Stress_Temp Temperature Variation Prep_Sol->Stress_Temp Stress_Light Light Exposure Prep_Sol->Stress_Light Analyze Analyze Samples (e.g., HPLC) Stress_pH->Analyze Stress_Temp->Analyze Stress_Light->Analyze Data Evaluate Data (Degradation Rate) Analyze->Data

Caption: General workflow for a stability study of this compound.

References

overcoming matrix effects in S-Propylmercaptocysteine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of S-Propylmercaptocysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1] Ion suppression, a common form of matrix effect, reduces the analyte's signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] This can result in underestimation of the true concentration of this compound in your samples.

Q2: I am observing low signal intensity for this compound even at high concentrations. Could this be due to matrix effects?

A2: Yes, a significant decrease in signal intensity, especially when analyzing complex biological samples like plasma or urine, is a classic indicator of ion suppression.[2][3] Endogenous compounds from the sample matrix can co-elute with this compound and compete for ionization in the MS source, leading to a reduced signal for your analyte.[2] It is also possible that the accumulation of matrix components in the LC column and MS system over time can lead to a gradual drop in sensitivity.[3]

Q3: How can I confirm that the issues I'm seeing are due to matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a sample extract spiked with a known concentration of the analyte to the peak area of a pure standard solution of the same concentration. A lower peak area in the spiked extract indicates ion suppression. Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the MS source after the analytical column.[5] A dip in the baseline signal when a blank matrix sample is injected indicates the elution time of interfering components.

Q4: What is the best internal standard to use for this compound analysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[4][6] This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantification.[4][6] If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[2][3]Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are generally more effective than simple protein precipitation (PPT).[1][4] Chromatographic Optimization: Modify the LC gradient to better separate this compound from the matrix interferences. Dilution: Diluting the sample can reduce the concentration of interfering matrix components and may surprisingly improve the signal-to-noise ratio.[7]
Poor reproducibility of results between samples. Variable Matrix Effects: The composition of the biological matrix can vary between different samples, leading to inconsistent ion suppression.[5]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction and improving reproducibility.[4][6] Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
Gradual decrease in signal intensity over a sequence of injections. Accumulation of Matrix Components: Buildup of non-volatile matrix components, such as phospholipids, on the LC column and in the MS source can lead to a progressive loss of sensitivity.Implement a Column Wash Step: Include a strong organic wash at the end of each chromatographic run to elute strongly retained matrix components. Use a Guard Column: A guard column can help protect the analytical column from contamination.[3] Improve Sample Cleanup: Utilize sample preparation techniques that effectively remove phospholipids, such as specific SPE cartridges or phospholipid removal plates.
Peak tailing or splitting for this compound. Interaction with Metal Surfaces: Analytes with chelating properties can interact with the stainless steel components of the HPLC system, leading to poor peak shape and signal loss.[8]Use a Metal-Free or PEEK-Lined Column: Consider using columns with hardware that minimizes contact between the sample and metal surfaces.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method for similar mercapturic acids and is a good starting point for this compound analysis in urine.[9]

Materials:

  • SPE Cartridges (e.g., C18)

  • Urine sample

  • Internal Standard (Stable Isotope-Labeled this compound)

  • Methanol

  • Acetone

  • Water

  • Formic Acid

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of acetone to remove less polar interferences.

  • Elution: Elute the this compound and the internal standard from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of a validated HPLC-MS-MS method for S-benzylmercapturic acid (S-BMA) and S-phenylmercapturic acid (S-PMA), which are structurally related to this compound, in urine using an SPE-based sample preparation.[9] This data can serve as a benchmark for what to expect in terms of recovery and precision.

AnalyteSpike Level (ng/mL)Average Recovery (%)Precision (%RSD, n=9)
S-BMA11054.8
21033.7
61012.9
8993.1
301022.5
S-PMA11105.3
21064.1
61043.5
81023.8
301032.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard start->spike ppt Protein Precipitation (PPT) spike->ppt Choose one lle Liquid-Liquid Extraction (LLE) spike->lle Choose one spe Solid-Phase Extraction (SPE) spike->spe Choose one end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: A generalized experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Solutions start Inaccurate or Irreproducible Results? check_me Suspect Matrix Effects? start->check_me improve_sp Improve Sample Preparation (SPE, LLE) check_me->improve_sp Yes end Accurate & Reproducible Results check_me->end No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is dilute Dilute Sample use_is->dilute dilute->end

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimizing LC Gradient for S-Propylmercaptocysteine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of S-Propylmercaptocysteine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an LC gradient for this compound separation?

A1: For a polar compound like this compound, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options.[1] A typical starting point for method development would be a standard Reversed-Phase C18 column with a water/acetonitrile gradient.

A generic starting gradient could be a linear ramp from a low to a high percentage of organic solvent. For example, starting with 5% acetonitrile in water and ramping up to 95% acetonitrile over 20-30 minutes. The mobile phase should be acidified, commonly with 0.1% formic acid or trifluoroacetic acid, to ensure good peak shape.

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for a polar, potentially charged compound like this compound can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based C18 column.[2]

    • Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity.[3] Using a column with end-capping or a different stationary phase chemistry can also mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.[4]

    • Solution: Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.[5]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

Q3: I am observing poor retention of this compound on my C18 column. What can I do to improve it?

A3: Poor retention of polar analytes on traditional C18 columns is a common issue.[1] Here are several strategies to increase retention:

  • Use a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as a C18 column with embedded polar groups or a phenyl-hexyl column.

  • Switch to HILIC: For very polar compounds, HILIC is often a more suitable technique.[1][7][8] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, and water is the strong eluting solvent.[1]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[6] For an amino acid derivative like this compound, adjusting the pH to suppress its ionization can increase its hydrophobicity and retention on a reversed-phase column.

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on a reversed-phase column. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]

Q4: My retention times for this compound are shifting between runs. What could be the cause?

A4: Retention time instability can be frustrating. Common causes include:[2][4]

  • Inadequate Column Equilibration: The column may not be fully equilibrated to the initial gradient conditions between injections.

    • Solution: Increase the equilibration time at the end of each gradient run.

  • Pump Performance Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent solvent delivery.[6]

    • Solution: Perform routine pump maintenance, including checking for leaks and cleaning or replacing check valves.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of mobile phase components. Degas the solvents to prevent bubble formation.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[9]

    • Solution: Use a column oven to maintain a constant temperature.[3]

Troubleshooting Guides

Problem: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting peaks or broad peaksGradient is too steepDecrease the gradient slope (e.g., extend the gradient time).
Inappropriate stationary phaseTry a column with a different selectivity (e.g., a different reversed-phase chemistry or switch to HILIC).
Mobile phase pH is not optimalAdjust the pH of the mobile phase to alter the ionization state of the analyte and potential interferences.[6]
Flow rate is too highDecrease the flow rate to improve separation efficiency.
Problem: Baseline Irregularities
Symptom Possible Cause Suggested Solution
Baseline noiseAir bubbles in the systemDegas the mobile phase. Purge the pump.
Contaminated mobile phase or columnUse high-purity solvents and flush the column.[5]
Detector lamp issueCheck the detector lamp's age and intensity. Replace if necessary.
Rising baseline during gradientMobile phase components absorb at the detection wavelengthUse a reference wavelength for detection if possible. Ensure high-purity solvents.[5]
Ghost peaksContamination in the injection system or mobile phaseRun a blank gradient to identify the source of contamination. Clean the injector and use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: Generic Reversed-Phase Gradient Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
Protocol 2: Generic HILIC Gradient Method for this compound
  • Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.00
15.0100
20.0100
20.10
25.00

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions_retention Retention Solutions cluster_actions_tailing Tailing Solutions cluster_actions_resolution Resolution Solutions cluster_end Outcome start Poor this compound Separation problem Identify Primary Issue start->problem poor_retention Poor Retention problem->poor_retention Low k' peak_tailing Peak Tailing problem->peak_tailing As > 1.2 bad_resolution Poor Resolution problem->bad_resolution Rs < 1.5 action_retention1 Decrease Initial % Organic (RP) or Increase Initial % Organic (HILIC) poor_retention->action_retention1 action_retention2 Switch to HILIC Column poor_retention->action_retention2 action_retention3 Adjust Mobile Phase pH poor_retention->action_retention3 action_tailing1 Add/Increase Acid Modifier peak_tailing->action_tailing1 action_tailing2 Reduce Sample Load peak_tailing->action_tailing2 action_tailing3 Use End-capped Column peak_tailing->action_tailing3 action_resolution1 Decrease Gradient Slope bad_resolution->action_resolution1 action_resolution2 Optimize Temperature bad_resolution->action_resolution2 action_resolution3 Try Different Stationary Phase bad_resolution->action_resolution3 end_node Optimized Separation action_retention1->end_node action_retention2->end_node action_retention3->end_node action_tailing1->end_node action_tailing2->end_node action_tailing3->end_node action_resolution1->end_node action_resolution2->end_node action_resolution3->end_node

Caption: Troubleshooting workflow for this compound LC separation.

Gradient_Optimization_Logic start Start: Initial Gradient Run eval1 Evaluate Chromatogram: Retention, Peak Shape, Resolution start->eval1 step1 Adjust Gradient Slope eval1->step1 Suboptimal eval2 Sufficient Resolution? step1->eval2 step2 Optimize Mobile Phase pH eval2->step2 No eval3 Acceptable Peak Shape? eval2->eval3 Yes step2->eval3 step3 Optimize Temperature eval3->step3 No end_node Final Method eval3->end_node Yes step3->end_node

Caption: Logical flow for systematic LC gradient optimization.

References

Technical Support Center: S-Propylmercaptocysteine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of S-Propylmercaptocysteine.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my this compound synthesis. What are the common causes and how can I troubleshoot this?

A1: Low yields in the S-alkylation of cysteine to form this compound can stem from several factors. A primary cause is the oxidation of the cysteine thiol group to form cystine, a disulfide-linked dimer, which will not react with the propyl halide. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Another common issue is incomplete deprotonation of the thiol group. The thiolate anion is the nucleophile in this SN2 reaction. Ensure you are using a suitable base and that the reaction pH is appropriately controlled.

Finally, the choice of solvent and temperature can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions. Optimizing the reaction temperature is also crucial; while higher temperatures can increase the reaction rate, they may also promote side reactions.

Q2: My final product is impure. What are the likely side products and how can I remove them?

A2: Common impurities include unreacted L-cysteine, the disulfide cystine, and potentially over-alkylated products. The presence of cystine can be minimized by performing the reaction under an inert atmosphere. Unreacted cysteine and cystine can typically be removed during the purification process.

Purification can be achieved through several methods. Recrystallization is a common and effective technique. The choice of solvent is critical; a solvent system where this compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Mixtures of solvents like toluene and hexanes or ethyl acetate and hexanes have been used for similar compounds[1]. Ion-exchange chromatography can also be effective for separating the desired product from charged impurities like unreacted cysteine.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the product and byproducts?

A3: In addition to your desired this compound product, you are likely observing unreacted cysteine and the oxidized disulfide, cystine. To identify these, you can run reference spots of your starting materials (L-cysteine) on the same TLC plate. The product, being less polar than cysteine due to the alkyl group, should have a higher Rf value. Cystine, being a larger molecule, may have a different Rf value as well. Staining with ninhydrin is useful for visualizing amino acids. Further characterization of isolated spots can be performed using techniques like NMR or mass spectrometry.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Oxidation of Cysteine - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.
Incomplete Thiol Deprotonation - Ensure the use of a suitable base (e.g., sodium hydroxide, potassium carbonate).- Monitor and adjust the pH of the reaction mixture to ensure it is sufficiently basic to form the thiolate.
Suboptimal Reaction Conditions - Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction.- Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow, while monitoring for side product formation.
Purity of Starting Materials - Ensure the L-cysteine and propyl halide are of high purity.
Product Impurity
Potential Impurity Purification Strategy
Unreacted L-Cysteine - Recrystallization.- Ion-exchange chromatography.
Cystine (Oxidized Dimer) - Recrystallization.- Column chromatography (silica gel or reverse-phase).
Over-alkylation Products - Careful control of stoichiometry (use of a modest excess of the alkylating agent).- Chromatographic purification.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline based on the S-alkylation of cysteine. Optimization may be required for specific experimental setups.

Materials:

  • L-cysteine

  • 1-Bromopropane (or other propyl halide)

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Ethanol, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve L-cysteine in degassed water or a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Purge the flask with an inert gas for 15-20 minutes to remove oxygen.

  • Slowly add a solution of the base (e.g., 1M NaOH) to deprotonate the thiol group. The pH should be basic.

  • Once the cysteine is dissolved and the solution is under an inert atmosphere, add 1-bromopropane dropwise to the stirring solution. A slight excess (e.g., 1.1 equivalents) of the alkylating agent is typically used.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture may need to be neutralized with an acid (e.g., HCl).

  • The crude product can then be isolated and purified.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., water, ethanol, or a solvent mixture like toluene/hexanes).

  • Once fully dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Typical Yields for S-Alk(en)yl-L-cysteine Synthesis (Related Compounds)

Note: Data for the closely related S-1-propenyl-l-cysteine is presented here as a reference due to the lack of specific quantitative data for this compound in the searched literature. Yields are highly dependent on the specific reaction conditions and purification methods.

Synthesis Method Number of Steps Overall Yield Reference
Palladium-catalyzed coupling459%[2]
Reductive coupling213%[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Cysteine + 1-Bromopropane reaction S-Alkylation Reaction (Base, Solvent, Inert Atmosphere) start->reaction crude Crude this compound reaction->crude tlc TLC reaction->tlc recrystallization Recrystallization crude->recrystallization chromatography Chromatography (Ion-Exchange or other) crude->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting low_yield Low Yield? check_oxidation Check for Oxidation (Inert Atmosphere, Degassed Solvents) low_yield->check_oxidation Yes check_deprotonation Check Thiol Deprotonation (Adequate Base, pH Control) check_oxidation->check_deprotonation optimize_conditions Optimize Conditions (Solvent, Temperature) check_deprotonation->optimize_conditions impure_product Impure Product? identify_impurities Identify Impurities (TLC, NMR, MS) impure_product->identify_impurities Yes choose_method Choose Purification Method identify_impurities->choose_method recrystallize Recrystallization choose_method->recrystallize chromatography Chromatography choose_method->chromatography

Caption: Troubleshooting decision tree for this compound synthesis and purification.

References

preventing S-Propylmercaptocysteine degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: S-Propylmercaptocysteine (SPC) Analysis

Welcome to the technical support center for this compound (SPC) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate SPC degradation during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (SPC) degradation during sample preparation?

A1: The primary factors contributing to SPC degradation in biological samples include oxidation, pH instability, enzymatic activity, and exposure to light and elevated temperatures.[1] The thiol group in SPC is susceptible to oxidation, which can be accelerated by environmental conditions. Additionally, SPC can undergo a chemical rearrangement, particularly under neutral or slightly acidic/basic conditions.[2]

Q2: My SPC concentrations are consistently lower than expected. What are the likely causes and how can I troubleshoot this?

A2: Consistently low SPC concentrations often point to degradation during sample collection, storage, or processing. To troubleshoot, consider the following:

  • Sample Collection and Handling: Ensure rapid processing of samples after collection to minimize enzymatic degradation. Keep samples on ice throughout the process.

  • Storage Conditions: Verify that your samples are stored at or below -20°C. For long-term storage, -80°C is recommended.

  • pH of Buffers: SPC is least stable at neutral or slightly acidic/basic pH (5.7-8.75).[2] It exhibits greater stability at more acidic (pH < 3.6) or basic (pH > 9.6) conditions.[2] Consider adjusting the pH of your buffers accordingly, being mindful of the compatibility with your downstream analytical methods.

  • Presence of Oxidizing Agents: Minimize exposure to atmospheric oxygen and other oxidizing agents. Consider de-gassing your buffers or working in an anaerobic chamber if possible.

Q3: What is the optimal pH for storing and processing samples containing SPC?

A3: Based on stability studies, SPC is more stable at highly acidic (pH < 3.6) or basic (pH > 9.6) conditions.[2] It is important to select a pH that is also compatible with your analytical platform (e.g., LC-MS). For many applications, working at an acidic pH is preferred to minimize oxidation and prevent the rearrangement of SPC to N-(purin-6-yl)-L-cysteine (NPC).[2]

Q4: Can I use antioxidants to prevent SPC degradation?

A4: Yes, the addition of antioxidants can be an effective strategy. Common antioxidants used in sample preparation include:

  • Ethylenediaminetetraacetic acid (EDTA): Chelates metal ions that can catalyze oxidation reactions.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): Reducing agents that help maintain the reduced state of the thiol group on SPC.

The choice and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low SPC Recovery Oxidation during sample preparation.Add antioxidants like EDTA or DTT to your buffers. Work with chilled samples and reagents.
Instability due to pH.Adjust the pH of your sample and buffers to be acidic (e.g., pH < 4).
Enzymatic degradation.Process samples quickly after collection. Keep samples on ice. Consider using protease inhibitors.
High Variability Between Replicates Inconsistent sample handling.Standardize your sample preparation workflow. Ensure consistent timing for each step.
Freeze-thaw cycles.Aliquot samples after collection to avoid multiple freeze-thaw cycles.
Appearance of Unexpected Peaks in Chromatogram Degradation product formation.The primary degradation product is N-(purin-6-yl)-L-cysteine (NPC).[2] Optimize sample handling to minimize degradation.
Matrix effects.Perform a matrix effect study to assess the impact of your sample matrix on SPC ionization.

Experimental Protocols

Protocol 1: Collection and Storage of Plasma Samples for SPC Analysis

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediate Cooling: Place the collected blood samples on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Stabilization: For every 1 mL of plasma, add 10 µL of a 100 mM solution of DTT or TCEP to prevent oxidation.

  • Aliquoting and Storage: Aliquot the stabilized plasma into cryovials and immediately freeze at -80°C until analysis.

Protocol 2: Extraction of SPC from Plasma Samples

  • Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation: For every 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis by LC-MS or another appropriate method.

Visual Guides

SPC_Degradation_Pathway SPC This compound (SPC) Oxidized_SPC Oxidized SPC (e.g., Sulfoxide) SPC->Oxidized_SPC Oxidation (O2, Metal Ions) NPC N-(purin-6-yl)-L-cysteine (NPC) (Rearrangement Product) SPC->NPC Rearrangement (Neutral pH) Enzymatic_Products Enzymatic Cleavage Products SPC->Enzymatic_Products Enzymatic Degradation

Caption: Potential degradation pathways of this compound (SPC).

Sample_Prep_Workflow Start Sample Collection (e.g., Plasma) Add_Antioxidant Add Antioxidant (e.g., DTT, TCEP) Start->Add_Antioxidant Protein_Precipitation Protein Precipitation (e.g., Cold Methanol) Add_Antioxidant->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Analysis LC-MS Analysis Supernatant_Collection->Analysis

Caption: Recommended workflow for SPC sample preparation.

Troubleshooting_Tree Start Low SPC Recovery? Check_pH Is sample/buffer pH acidic? Start->Check_pH Yes Adjust_pH Adjust pH to < 4 Check_pH->Adjust_pH No Check_Antioxidants Are antioxidants used? Check_pH->Check_Antioxidants Yes Adjust_pH->Check_Antioxidants Add_Antioxidants Add DTT or TCEP Check_Antioxidants->Add_Antioxidants No Check_Temp Were samples kept cold? Check_Antioxidants->Check_Temp Yes Add_Antioxidants->Check_Temp Maintain_Temp Keep samples on ice Check_Temp->Maintain_Temp No Success Improved Recovery Check_Temp->Success Yes Maintain_Temp->Success

Caption: Troubleshooting decision tree for low SPC recovery.

References

troubleshooting poor peak shape of S-Propylmercaptocysteine in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of S-Propylmercaptocysteine.

Troubleshooting Guides

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below are systematic guides to diagnose and resolve these common issues when analyzing this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half. This can lead to inaccurate integration and reduced resolution.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph check_overload 2. Check for Column Overload check_ph->check_overload Is pH optimal? solution_ph Adjust pH to 2.5-3.0 or > 9.5 check_ph->solution_ph Is pH between 4 and 8? check_column 3. Evaluate Column Health check_overload->check_column Is concentration appropriate? solution_overload Reduce Sample Concentration or Injection Volume check_overload->solution_overload Is peak height at maximum? check_interactions 4. Consider Secondary Interactions check_column->check_interactions Is only the analyte peak tailing? solution_column Flush or Replace Column/Guard Column check_column->solution_column Are all peaks tailing? solution_interactions Use End-Capped Column or Add Ion-Pairing Agent check_interactions->solution_interactions

Figure 1. Troubleshooting workflow for peak tailing of this compound.

Detailed Steps:

  • Mobile Phase pH: this compound has two predicted pKa values: ~2.2 (carboxyl group) and ~9.0 (amino group). To ensure a single ionic form and minimize secondary interactions, the mobile phase pH should be adjusted to at least 2 pH units away from the pKa. For reversed-phase HPLC, a pH of 2.5-3.0 is recommended to protonate the carboxyl group, or a pH > 9.5 to deprotonate the amino group, though the latter may require a pH-stable column. Operating in the neutral pH range can lead to mixed ionic forms and result in peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. To check for this, reduce the sample concentration or injection volume. If the peak shape improves and becomes more symmetrical, column overload was the likely cause.

  • Column Health: If all peaks in the chromatogram exhibit tailing, it may indicate a problem with the column itself, such as a void at the column inlet or a contaminated or blocked frit. Try back-flushing the column or, if the problem persists, replace the guard column or the analytical column.

  • Secondary Interactions: If only the this compound peak is tailing, and the mobile phase pH is optimal, secondary interactions with residual silanol groups on the silica-based stationary phase may be the cause. Using an end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites.

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can also affect quantification.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_solvent 1. Check Sample Solvent start->check_solvent check_overload 2. Check for Column Overload check_solvent->check_overload Is sample solvent appropriate? solution_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->solution_solvent Is sample solvent stronger than mobile phase? check_column 3. Inspect Column Packing check_overload->check_column Is concentration appropriate? solution_overload Reduce Sample Concentration check_overload->solution_overload Is peak shape concentration-dependent? solution_column Replace Column check_column->solution_column Are all peaks fronting?

Figure 2. Troubleshooting workflow for peak fronting of this compound.

Detailed Steps:

  • Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to a fronting peak. Ideally, the sample should be dissolved in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Overload: Similar to peak tailing, severe column overload can also manifest as peak fronting. Try diluting the sample to see if the peak shape improves.

  • Column Packing Issues: If all peaks in the chromatogram are fronting, it could be a sign of a poorly packed column or a void at the column inlet. In this case, replacing the column is the most effective solution.

Issue 3: Broad Peaks

Broad peaks can result in decreased resolution and sensitivity.

Troubleshooting Workflow for Broad Peaks

G start Broad Peaks Observed check_volume 1. Check for Extra-Column Volume start->check_volume check_flow 2. Verify Flow Rate check_volume->check_flow Is tubing optimized? solution_volume Use Shorter Tubing with Smaller Inner Diameter check_volume->solution_volume Is tubing long or wide? check_temp 3. Check Column Temperature check_flow->check_temp Is flow rate optimal? solution_flow Optimize Flow Rate check_flow->solution_flow Is flow rate too high or too low? check_column_health 4. Assess Column Condition check_temp->check_column_health Is temperature stable? solution_temp Use a Column Thermostat check_temp->solution_temp Is temperature fluctuating? solution_column_health Flush or Replace Column check_column_health->solution_column_health Is the column old or contaminated? G start Split Peaks Observed check_injection 1. Check Injection Technique start->check_injection check_frit 2. Inspect Column Inlet Frit check_injection->check_frit Is injection automated and consistent? solution_injection Ensure Proper Syringe Loading and Injection check_injection->solution_injection Is injection manual and inconsistent? check_column_void 3. Check for Column Void check_frit->check_column_void Is frit clear? solution_frit Back-flush or Replace Frit/Column check_frit->solution_frit Is there a partial blockage? check_solvent_mismatch 4. Re-evaluate Sample Solvent check_column_void->check_solvent_mismatch Is column packing intact? solution_column_void Replace Column check_column_void->solution_column_void Is there a void at the column inlet? solution_solvent_mismatch Dissolve Sample in Mobile Phase check_solvent_mismatch->solution_solvent_mismatch Is sample solvent much stronger than mobile phase?

References

Technical Support Center: S-Propylmercaptocysteine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of S-Propylmercaptocysteine (SPMC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical analytical method for the quantification of this compound in biological samples?

A common and effective method for quantifying SPMC in biological matrices like urine or plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring concentrations of specific metabolites in complex samples. An isotope dilution tandem mass spectrometric method, coupled with reversed-phase liquid chromatography, has been successfully used for the analysis of various mercapturic acids, a class of compounds to which SPMC belongs.[1]

Q2: What is a suitable internal standard (IS) for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as S-Propyl-d7-mercaptocysteine. SIL internal standards are considered the gold standard because they share very similar chemical and physical properties with the target analyte, co-elute chromatographically, and are distinguished by mass spectrometry. This allows for effective correction of variability during sample preparation and instrument analysis. If a SIL-IS for SPMC is unavailable, a structurally similar compound (an analog) can be considered, but its selection requires careful validation to ensure it behaves similarly to the analyte.

Q3: What are the key validation parameters to assess when developing an LC-MS/MS method for this compound?

A full method validation should be conducted according to regulatory guidelines (e.g., ICH M10). The key parameters to evaluate include:

  • Specificity and Selectivity: The ability to measure SPMC without interference from other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of SPMC that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of sample components on the ionization of SPMC.

  • Stability: The stability of SPMC in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Q4: What are common sample preparation techniques for this compound analysis?

For biological samples like plasma or urine, sample preparation is crucial to remove interferences and improve the sensitivity of the analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and common method for plasma samples where a solvent like acetonitrile is added to precipitate and remove proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates SPMC from the sample matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method where SPMC is retained on a solid sorbent while interferences are washed away. The choice of SPE sorbent will depend on the physicochemical properties of SPMC.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of SPMC. Adjust the pH to ensure a single ionic form is present during chromatography.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
Secondary Interactions with the Column Residual silanols on silica-based columns can interact with the analyte. Consider using a column with end-capping or a different stationary phase chemistry.
Contamination of the Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of SPMC.
Inefficient Sample Extraction Evaluate the recovery of your sample preparation method. Consider trying a different technique (e.g., SPE instead of PPT) or optimizing the current one (e.g., different solvent for LLE).
Matrix Effects (Ion Suppression) The presence of co-eluting matrix components can suppress the ionization of SPMC. Improve chromatographic separation to resolve SPMC from interfering compounds. A stable isotope-labeled internal standard can help to compensate for ion suppression.
Analyte Instability SPMC may be degrading during sample storage or processing. Investigate the stability of SPMC under your experimental conditions.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that all sample preparation steps are performed consistently and accurately, especially pipetting of small volumes. Automation can help to reduce variability.
Variable Internal Standard Response If the internal standard response is erratic, it may not be effectively compensating for variations. Ensure the IS is added early in the sample preparation process and that it is stable. If using an analog IS, it may not be tracking the analyte's behavior accurately.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a series of standards. If there is a drift in response, the instrument may require cleaning or maintenance.
Carryover Residual analyte from a previous injection can affect the current one. Optimize the wash steps in your autosampler and the gradient elution to ensure complete elution of the analyte.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation parameters based on regulatory guidelines. These values should be used as a general guide, and specific project requirements may vary.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Mean % Bias) Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Coefficient of Variation, %CV) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 15%
Recovery (%CV of extraction recovery) Consistent across the concentration range
Stability (% Difference from nominal concentration) Within ±15%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Linearity Assessment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of at least six calibration standards by spiking the stock solution into a blank biological matrix (e.g., drug-free plasma). The concentration range should cover the expected concentrations in the study samples.

  • Process the calibration standards using the validated sample preparation method.

  • Analyze the extracted standards by LC-MS/MS.

  • Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is is_ok Consistent IS Response check_is->is_ok Yes is_bad Inconsistent IS Response check_is->is_bad No check_cal Review Calibration Curve is_ok->check_cal troubleshoot_prep Troubleshoot Sample Preparation is_bad->troubleshoot_prep cal_ok Linear and Accurate Curve check_cal->cal_ok Yes cal_bad Non-linear or Inaccurate Curve check_cal->cal_bad No investigate_matrix Investigate Matrix Effects / Stability cal_ok->investigate_matrix instrument_check Perform Instrument System Suitability cal_bad->instrument_check

Caption: Troubleshooting decision tree for inaccurate results.

References

Technical Support Center: S-Propylmercaptocysteine Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of S-Propylmercaptocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound mass spectra?

A1: Background noise in mass spectrometry can originate from various sources, broadly categorized as chemical and electronic noise. For this compound analysis, common sources of chemical noise include:

  • Solvent Contaminants: Impurities in solvents like acetonitrile, methanol, and water can introduce background ions. Always use high-purity, LC-MS grade solvents.[1]

  • Plasticizers and Polymers: Phthalates and polyethylene glycol (PEG) can leach from plastic labware (e.g., tubes, pipette tips) and contaminate your sample.[1][2] It is advisable to use polypropylene tubes and avoid washing glassware with detergents that can leave residues.[3]

  • Biological Matrix Effects: When analyzing samples from biological matrices such as plasma or urine, endogenous components like phospholipids and salts can interfere with the ionization of this compound, leading to ion suppression and increased background.[2]

  • Reagent Contamination: Reagents used during sample preparation, such as buffers and derivatizing agents, can also be a source of contamination.

  • Keratins: These proteins are ubiquitous in lab environments (from dust, skin, and hair) and can be a significant source of background noise, particularly if your workflow involves steps that are also used for proteomics.[3][4]

Q2: My signal for this compound is very low. How can I improve it?

A2: Low signal intensity, and consequently a poor signal-to-noise ratio, can be addressed by optimizing several aspects of your workflow:

  • Sample Preparation: Implement a sample cleanup step to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a highly effective technique for this.

  • Derivatization: this compound is a polar molecule, which may not ionize efficiently in electrospray ionization (ESI). Derivatization of the amine or thiol group can improve its chromatographic retention on reverse-phase columns and enhance its ionization efficiency.[2][3]

  • LC-MS Method Optimization:

    • Mobile Phase: Ensure the pH of your mobile phase is appropriate for the protonation state of this compound to achieve good peak shape and retention.

    • Gradient: Optimize the liquid chromatography gradient to effectively separate this compound from any co-eluting contaminants.[5]

    • MS Parameters: Fine-tune the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of your analyte.[6]

Q3: I am observing poor peak shape (e.g., fronting, tailing, or split peaks) for this compound. What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample onto the LC column can lead to peak fronting. Try diluting your sample.

  • Incompatible Sample Solvent: If the solvent in which your sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.[7] It is best to dissolve your sample in the initial mobile phase.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or with contaminants on the column, leading to peak tailing.

  • Column Degradation: Over time, the performance of an LC column can degrade, resulting in poor peak shapes.

  • Incorrect pH: If the mobile phase pH is close to the pKa of this compound, you may observe peak splitting or broadening.[7]

Troubleshooting Guides

High Background Noise

High background noise can obscure the signal of your analyte of interest. The following decision tree can guide you in troubleshooting this issue.

G start High Background Noise Detected check_blank Run a solvent blank (no analyte). Is the noise still present? start->check_blank noise_in_blank_yes Noise is present in the blank. check_blank->noise_in_blank_yes Yes noise_in_blank_no Noise is absent or significantly reduced in the blank. check_blank->noise_in_blank_no No check_solvent Prepare fresh mobile phase with new LC-MS grade solvents. Did the noise decrease? noise_in_blank_yes->check_solvent sample_issue Source: Sample matrix or reagents. Implement sample cleanup (e.g., SPE). noise_in_blank_no->sample_issue solvent_issue Source: Contaminated solvents or glassware. check_solvent->solvent_issue Yes check_system Source: System contamination (tubing, injector, source). Perform system cleaning. check_solvent->check_system No

Caption: Troubleshooting workflow for high background noise.

Data Presentation

The following table illustrates the potential impact of different optimization strategies on the signal-to-noise (S/N) ratio for a small molecule like this compound. The values are for illustrative purposes to demonstrate the relative improvements that can be achieved.

Experimental ConditionAnalyte Signal (Arbitrary Units)Noise (Arbitrary Units)Signal-to-Noise (S/N) RatioFold Improvement
Unoptimized Method1,000100101x
After Sample Cleanup (SPE)1,50050303x
With Derivatization5,00075676.7x
SPE + Derivatization8,0004020020x
Fully Optimized LC-MS/MS12,0003040040x

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general method for cleaning up biological samples containing this compound using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • SPE vacuum manifold

  • Sample pre-treated with an internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Collection tubes

Methodology:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

G start Start: Pre-treated Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition equilibrate 2. Equilibrate Cartridge (2% Formic Acid) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4a. Wash 1 (2% Formic Acid) load->wash1 wash2 4b. Wash 2 (Methanol) wash1->wash2 elute 5. Elute Analyte (5% NH4OH in Methanol) wash2->elute dry 6. Dry Down and Reconstitute elute->dry end End: Sample ready for LC-MS dry->end

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Protocol 2: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

This protocol is adapted for the derivatization of the primary amine group in this compound to improve chromatographic properties and detection sensitivity.

Materials:

  • This compound sample (dried down)

  • Borate buffer (0.2 M, pH 8.8)

  • AQC reagent solution (3 mg/mL in acetonitrile)

  • Heating block or water bath

Methodology:

  • Reconstitution: Reconstitute the dried sample in 20 µL of borate buffer.

  • Derivatization: Add 60 µL of the AQC reagent solution to the sample.

  • Incubation: Vortex the mixture and incubate at 55°C for 10 minutes.

  • Analysis: The derivatized sample is now ready for direct injection or can be further diluted with the initial mobile phase.

References

Technical Support Center: Optimizing Derivatization of S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of S-Propylmercaptocysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best suited for this compound analysis?

The ideal derivatization reagent depends on your analytical method and the functional groups of this compound you intend to target. For targeting the thiol group, N-ethylmaleimide (NEM) is a common choice as it reacts specifically with sulfhydryl groups, preventing oxidation and improving detection.[1][2] For targeting the primary amine group, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthaldialdehyde (OPA) are widely used in amino acid analysis and can be adapted for this compound.[3][4][5]

Q2: My derivatization reaction is incomplete. What are the possible causes and solutions?

Incomplete derivatization can stem from several factors:

  • Suboptimal pH: The pH of the reaction buffer is critical. For instance, FMOC-Cl derivatization is typically performed under alkaline conditions (pH 9-11.4).[3][6] Ensure your buffer is freshly prepared and the pH is accurately adjusted.

  • Incorrect Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is crucial. A low concentration of the reagent may lead to incomplete reaction, while an excessively high concentration can cause interfering peaks in your chromatogram.[4][7] It is advisable to optimize the reagent concentration.

  • Insufficient Reaction Time or Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. Refer to established protocols for your chosen reagent and consider optimizing these parameters.[3][6]

  • Reagent Degradation: Some derivatizing agents are sensitive to light and moisture and can degrade over time. Store your reagents according to the manufacturer's instructions and use fresh solutions for your experiments.

Q3: I am observing multiple peaks for my derivatized this compound in the chromatogram. What could be the reason?

The appearance of multiple peaks can be attributed to:

  • Formation of Diastereomers: Derivatization can sometimes lead to the formation of diastereomers, which may be separated by the chromatographic column, resulting in two distinct peaks.[8]

  • Side Reactions: The derivatizing agent may react with other functional groups on your analyte or with components in your sample matrix, leading to the formation of byproducts.

  • Incomplete Reaction: As mentioned in Q2, an incomplete reaction can result in a peak for the unreacted analyte in addition to the derivatized product.

  • Reagent-Related Peaks: Excess derivatizing reagent or its hydrolysis products can also appear as peaks in the chromatogram.[6]

To troubleshoot, try adjusting the reaction conditions (pH, time, temperature) and the reagent-to-analyte ratio. Ensure proper sample clean-up to remove interfering substances.

Q4: How can I improve the stability of my derivatized sample?

The stability of the derivatized product is essential for reproducible results, especially in automated analyses.

  • Acidification: For some derivatization reactions, such as with FMOC-Cl, adding an acid (e.g., hydrochloric acid) after the reaction can stabilize the derivatives.[3]

  • Storage Conditions: Store your derivatized samples at low temperatures (e.g., 4°C) and protect them from light to minimize degradation. The stability of derivatives can range from hours to over 48 hours depending on the reagent and storage conditions.[6]

Troubleshooting Guides

Low Derivatization Yield
Potential Cause Troubleshooting Step
Incorrect pH of reaction buffer Verify and adjust the pH of the buffer to the optimal range for the chosen derivatizing reagent. Prepare fresh buffer if necessary.
Degraded derivatizing reagent Use a fresh, unexpired stock of the derivatizing reagent. Store reagents under the recommended conditions (e.g., protected from light and moisture).
Insufficient reagent concentration Optimize the molar ratio of the derivatizing reagent to this compound. Start with a 5- to 10-fold molar excess of the reagent.[4]
Inadequate reaction time or temperature Increase the incubation time or adjust the temperature according to established protocols. Perform a time-course experiment to determine the optimal reaction time.
Presence of interfering substances in the sample Implement a sample clean-up step (e.g., solid-phase extraction) to remove interfering compounds before derivatization.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Step
Suboptimal mobile phase composition Adjust the mobile phase composition, including the organic solvent ratio and buffer concentration/pH, to improve peak shape.
Column contamination Wash the column with a strong solvent to remove any adsorbed compounds. If the problem persists, replace the column.
Inappropriate column chemistry Ensure the column stationary phase is suitable for separating your derivatized analyte. A C18 column is commonly used for reversed-phase separation of derivatized amino acids.
Sample overload Reduce the injection volume or dilute the sample to avoid overloading the column.

Experimental Protocols

Derivatization of this compound with N-ethylmaleimide (NEM)

This protocol is adapted from methods used for the derivatization of glutathione.[1][2]

  • Sample Preparation: Prepare your this compound standard or sample in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Derivatization Reaction:

    • Add a freshly prepared solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile or water) to your sample. A 10-fold molar excess of NEM is a good starting point.

    • Incubate the mixture at room temperature for 15-30 minutes. Protect the reaction from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a thiol-containing compound like dithiothreitol (DTT) if necessary.

  • Analysis: The derivatized sample is now ready for analysis by HPLC with UV or mass spectrometry detection.

Derivatization of this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

This protocol is based on established methods for amino acid derivatization.[3][6]

  • Sample Preparation: Dissolve your this compound standard or sample in a suitable solvent.

  • Derivatization Reaction:

    • Add a borate buffer (e.g., 0.1 M, pH 9-11.4) to your sample.

    • Add a freshly prepared solution of FMOC-Cl in acetonitrile. The optimal molar ratio of FMOC-Cl to total amino acids can range from 10 to 300.[6]

    • Incubate the mixture at room temperature for 20-40 minutes.[4][6]

  • Stabilization: Add a small volume of a dilute acid (e.g., 0.1 M HCl) to stop the reaction and stabilize the FMOC derivatives.[3]

  • Analysis: The derivatized sample can be analyzed by HPLC with fluorescence or UV detection.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample/Standard Buffer Add Reaction Buffer (pH adjust) Sample->Buffer Reagent Add Derivatizing Reagent (e.g., NEM, FMOC-Cl) Buffer->Reagent Incubate Incubate (Time & Temperature) Reagent->Incubate Stabilize Stabilize Derivative (e.g., Acidification) Incubate->Stabilize HPLC HPLC Analysis (UV, FLD, or MS) Stabilize->HPLC

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Tree cluster_yield Low Yield/Incomplete Reaction cluster_peaks Extra/Poorly Shaped Peaks Start Problem with Derivatization Check_pH Check Buffer pH Start->Check_pH Optimize_Chromo Optimize Chromatography (Mobile Phase, Column) Start->Optimize_Chromo Check_Reagent Check Reagent (Age, Concentration) Check_pH->Check_Reagent Check_Conditions Check Reaction (Time, Temperature) Check_Reagent->Check_Conditions Solution_Yield Adjust pH, Use Fresh Reagent, Optimize Conditions Check_Conditions->Solution_Yield Check_Side_Reactions Investigate Side Reactions (Adjust pH, Temp) Optimize_Chromo->Check_Side_Reactions Check_Excess_Reagent Reduce Reagent Concentration Check_Side_Reactions->Check_Excess_Reagent Solution_Peaks Adjust Mobile Phase, Change Column, Modify Reaction Conditions Check_Excess_Reagent->Solution_Peaks

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: S-Propylmercaptocysteine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of S-Propylmercaptocysteine (SPMC) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound?

A1: this compound, a derivative of the amino acid cysteine, possesses a chiral center at the alpha-carbon. This gives rise to two enantiomers: L-S-Propylmercaptocysteine and D-S-Propylmercaptocysteine. If the synthesis or sample source is not stereospecific, you will likely have a racemic mixture (a 50:50 mixture of the L- and D-isomers).

Q2: Why is the separation of this compound isomers important?

A2: Enantiomers can have different biological activities, pharmacological effects, and toxicological profiles. In drug development and biological research, it is crucial to separate and characterize each isomer to understand its specific contribution to the overall effect of the compound. Regulatory agencies often require the characterization and quantification of individual stereoisomers in chiral drug products.

Q3: What is the most common technique for separating this compound isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for separating chiral compounds like this compound. Specifically, chiral HPLC, which utilizes a chiral stationary phase (CSP), is often employed. An alternative approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Q4: Do I need to derivatize this compound before HPLC analysis?

A4: this compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors at low concentrations. Derivatization with a reagent that introduces a fluorescent or UV-absorbent tag is highly recommended to enhance detection sensitivity.[1] Common derivatizing agents for amino acids and their derivatives include o-phthaldialdehyde (OPA) and dansyl chloride.[2][3]

Q5: In what biological context is this compound relevant?

A5: this compound is likely metabolized through the mercapturic acid pathway. This is a major route for the detoxification of foreign compounds (xenobiotics).[[“]][5] The pathway involves the initial conjugation of the xenobiotic with glutathione, followed by enzymatic processing to ultimately form a more water-soluble N-acetylcysteine conjugate (a mercapturic acid) that can be excreted in the urine.[[“]][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Issue 1: No Peaks or Very Small Peaks Detected
Possible Cause Troubleshooting Step
Inefficient Derivatization - Ensure the pH of the reaction buffer is optimal for the chosen derivatizing agent. For OPA, a pH around 9.5 is typically used. - Check the age and storage conditions of the derivatizing reagent. Prepare fresh solutions daily. - Verify the molar ratio of the derivatizing agent to the analyte. A significant excess of the reagent is usually required.
Improper Wavelength Setting on Detector - Confirm the excitation and emission wavelengths for fluorescence detection or the absorbance wavelength for UV detection are correctly set for the specific derivative formed. For example, OPA derivatives of amino acids are typically excited around 340 nm and emit around 450 nm.[7]
Sample Degradation - this compound, like other cysteine derivatives, can be prone to oxidation. Prepare samples fresh and consider using antioxidants if necessary.
Low Sample Concentration - Concentrate the sample or inject a larger volume if the column and system can accommodate it without loss of resolution.
Issue 2: Poor Resolution of Isomers (Peak Tailing or Overlapping Peaks)
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Composition - Adjust the organic modifier (e.g., methanol, acetonitrile) concentration. A lower concentration of the organic solvent generally increases retention time and may improve resolution. - Optimize the pH of the mobile phase, as it can affect the ionization state of the analyte and its interaction with the stationary phase.
Inappropriate Column - If using a chiral stationary phase, ensure it is suitable for the separation of amino acid derivatives. Different chiral selectors have different selectivities. - If using an achiral column with derivatized diastereomers, ensure the column has sufficient theoretical plates for a high-efficiency separation (e.g., a C18 column with a small particle size).
Column Temperature Fluctuations - Use a column oven to maintain a stable and consistent temperature. Temperature can significantly impact retention times and selectivity.
Column Overload - Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution.[8]
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 3: Drifting Retention Times
Possible Cause Troubleshooting Step
Column Equilibration - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes.
Mobile Phase Instability - Prepare fresh mobile phase daily. Buffers can support microbial growth, and the composition of mixed solvents can change due to evaporation of the more volatile component.
Pump Malfunction - Check for leaks in the pump and ensure proper solvent delivery. A fluctuating pressure can indicate air bubbles in the system, which can be removed by purging the pump.[8]
Column Contamination - If the column has been used for other analyses, contaminants may be slowly eluting. Flush the column with a strong solvent to remove any adsorbed compounds. The use of a guard column is highly recommended.[8]

Experimental Protocols

Recommended Starting Method for this compound Enantiomer Separation

This protocol is an adapted method based on the successful separation of similar S-alkyl cysteine derivatives and will likely require optimization for your specific instrumentation and sample matrix.

1. Pre-column Derivatization with o-Phthaldialdehyde (OPA) / N-Acetyl-L-cysteine (NAC)

  • Reagents:

    • Borate Buffer (0.4 M, pH 9.5)

    • OPA solution (10 mg/mL in methanol)

    • NAC solution (20 mg/mL in Borate Buffer)

    • Sample containing this compound

  • Procedure:

    • In a microcentrifuge tube, mix 50 µL of the sample with 400 µL of Borate Buffer.

    • Add 50 µL of the OPA solution and vortex briefly.

    • Add 50 µL of the NAC solution and vortex for 1 minute.

    • Allow the reaction to proceed for 5 minutes at room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acid derivatives (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column). Alternatively, a high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) can be used for the separation of the formed diastereomers.

  • Mobile Phase: A gradient of Solvent A (e.g., 25 mM sodium phosphate buffer, pH 6.5) and Solvent B (e.g., Acetonitrile or Methanol).

  • Example Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: 50% to 10% B

    • 35-45 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Data Presentation

Table 1: General HPLC Separation Parameters for S-Alkyl Cysteine Derivatives
Parameter Typical Range or Condition Reference
Column Type Reversed-Phase C18 or Chiral Stationary Phase[2]
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate)[2]
Derivatizing Agent o-Phthaldialdehyde (OPA) with a thiol, Dansyl Chloride[2][3]
Detection Method Fluorescence or UV-Vis[2][3]
pH of Mobile Phase 6.0 - 7.5 for reversed-phase[2]
Flow Rate 0.5 - 1.5 mL/min[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample SPMC Sample Derivatization Derivatization with OPA/NAC Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Injection Filtration->Injection Separation Chiral HPLC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the separation of this compound isomers.

mercapturic_acid_pathway Xenobiotic Xenobiotic (e.g., SPMC precursor) GS_Conjugate Glutathione Conjugate Xenobiotic->GS_Conjugate Glutathione Glutathione (GSH) Glutathione->GS_Conjugate GST Glutathione S-Transferase (GST) GST->GS_Conjugate CysGly_Conjugate Cysteinylglycine Conjugate GS_Conjugate->CysGly_Conjugate GGT γ-Glutamyl Transpeptidase (GGT) GGT->CysGly_Conjugate Cys_Conjugate Cysteine Conjugate (this compound) CysGly_Conjugate->Cys_Conjugate Dipeptidase Dipeptidase Dipeptidase->Cys_Conjugate Mercapturic_Acid Mercapturic Acid (N-acetyl-SPMC) Cys_Conjugate->Mercapturic_Acid NAT N-Acetyltransferase (NAT) NAT->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion

Caption: The Mercapturic Acid Pathway for xenobiotic metabolism.

References

improving recovery of S-Propylmercaptocysteine from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of S-Propylmercaptocysteine (SPC) from complex biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of SPC.

Problem Potential Cause Recommended Solution
Low SPC Recovery Incomplete Protein Precipitation: Proteins may still be bound to SPC, preventing its extraction.Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used (typically 3:1 v/v). Vortex thoroughly and allow sufficient incubation time on ice. Consider using alternative protein precipitation methods like perchloric acid precipitation.
Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent may not be optimal for SPC retention, or the elution solvent may be too weak.For SPC, a mixed-mode anion exchange SPE sorbent can be effective. Optimize the pH of the loading solution to ensure SPC is charged for retention. Test different elution solvents and volumes to ensure complete elution.
Suboptimal Liquid-Liquid Extraction (LLE): The pH of the aqueous phase may not be suitable for partitioning SPC into the organic phase, or the wrong organic solvent is being used.Adjust the pH of the sample to below the pKa of the carboxylic acid group of SPC to protonate it, making it more soluble in organic solvents like ethyl acetate.
Analyte Instability: SPC may be degrading during sample storage or processing.Store samples at -80°C immediately after collection. Keep samples on ice during all processing steps. Process samples as quickly as possible.
High Variability in Results Inconsistent Sample Preparation: Minor variations in extraction steps can lead to significant differences in recovery.Use a standardized and validated protocol for all samples. Ensure accurate pipetting and consistent timing for each step. The use of an automated SPE system can improve reproducibility.[1]
Matrix Effects: Co-eluting endogenous compounds from the matrix can suppress or enhance the ionization of SPC in the mass spectrometer.Improve sample cleanup using a more selective extraction method like SPE. Dilute the sample extract to reduce the concentration of interfering compounds. Use a stable isotope-labeled internal standard (SIL-IS) for SPC to compensate for matrix effects.
Inconsistent pH: The pH of the sample and extraction solvents can significantly impact the charge state and solubility of SPC.Carefully control and verify the pH at all relevant steps of the extraction process.
Poor Chromatographic Peak Shape Inappropriate Mobile Phase: The mobile phase composition or pH may not be optimal for SPC, leading to tailing or broad peaks.Optimize the mobile phase pH to ensure a consistent charge state for SPC. Adjust the organic solvent gradient to improve peak shape.
Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Contaminated Guard or Analytical Column: Buildup of matrix components can degrade column performance.Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.
No SPC Peak Detected Insufficient Sensitivity: The concentration of SPC in the sample may be below the limit of detection (LOD) of the instrument.Use a more sensitive analytical method, such as LC-MS/MS. Consider derivatization to enhance the signal. Concentrate the sample extract before analysis.
Incorrect MS/MS Transition: The precursor and product ions selected for SPC may be incorrect.Verify the mass-to-charge ratio (m/z) of the precursor ion and the fragmentation pattern to select the most intense and specific product ions.
Complete Loss During Extraction: A critical error in the extraction protocol may have resulted in the complete loss of the analyte.Review the entire protocol and ensure all steps were performed correctly. Prepare a spiked sample to test the recovery of the method.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound (SPC) recovery?

A1: The most frequent causes of low recovery are incomplete protein removal and suboptimal solid-phase extraction (SPE) conditions. Proteins can bind to SPC, preventing its extraction, and an inappropriate SPE sorbent or elution solvent will result in incomplete capture or release of the analyte.

Q2: How can I minimize matrix effects in my SPC analysis?

A2: To minimize matrix effects, it is crucial to have a robust sample cleanup procedure. Solid-phase extraction is generally more effective at removing interfering matrix components than protein precipitation.[2][3] The use of a stable isotope-labeled internal standard for SPC is the most reliable way to compensate for any remaining matrix effects.

Q3: What type of internal standard is best for SPC quantification?

A3: A stable isotope-labeled (e.g., ¹³C₃, ¹⁵N, or ²H₅) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the unlabeled SPC, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for sample loss and matrix effects. If a SIL-IS is unavailable, a close structural analog can be used, but it requires careful validation to ensure it behaves similarly to SPC.

Q4: What are the best storage conditions for biological samples containing SPC?

A4: To prevent degradation, biological samples should be stored at -80°C as soon as possible after collection. For short-term storage (up to a few days), 4°C may be acceptable, but long-term stability is best maintained at ultra-low temperatures. Avoid repeated freeze-thaw cycles.

Q5: Should I use protein precipitation or solid-phase extraction for SPC?

A5: While protein precipitation is a simpler and faster method, solid-phase extraction (SPE) generally provides a cleaner extract, leading to reduced matrix effects and potentially higher overall method performance. For complex matrices, SPE is often the preferred method. Studies on similar compounds have shown that protein precipitation with acetonitrile can yield high recoveries, but SPE often results in better peak shapes and reproducibility.[2]

Quantitative Data on Extraction Methods

The following table summarizes recovery data for mercapturic acids from biological matrices using different extraction methods. While specific data for this compound is limited in the literature, the data for structurally similar S-alkylmercapturic acids provides a useful reference.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
S-Benzylmercapturic AcidHuman UrineSolid-Phase Extraction (SPE)99 - 110[4]
S-Phenylmercapturic AcidHuman UrineSolid-Phase Extraction (SPE)99 - 110[4]
Peptides (various)Human PlasmaProtein Precipitation (Acetonitrile)> 50[3]
Peptides (various)Human PlasmaSolid-Phase Extraction (Mixed-Mode Anion Exchange)> 20[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for SPC from Urine

This protocol is adapted from a validated method for similar mercapturic acids and is recommended for achieving a clean extract and high recovery.[4]

1. Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any sediment.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard (e.g., stable isotope-labeled SPC) and vortex.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode anion exchange SPE cartridge.

  • Condition the cartridge with 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the 1 mL pre-treated urine sample onto the conditioned SPE cartridge.

  • Apply a slow, consistent flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove less polar interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

5. Elution:

  • Elute the SPC with 2 mL of 5% formic acid in methanol.

  • Collect the eluate in a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for SPC from Plasma

This is a simpler, high-throughput method suitable for initial screening.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard and vortex.

2. Protein Precipitation:

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

3. Centrifugation:

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

5. Evaporation and Reconstitution (Optional but Recommended):

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

6. Analysis:

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Method A SPE Solid-Phase Extraction Add_IS->SPE Method B Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing LC_MS->Data

Caption: Experimental workflow for SPC analysis.

troubleshooting_logic Start Low SPC Recovery? Check_PP Incomplete Protein Precipitation? Start->Check_PP Yes Check_SPE Inefficient SPE? Start->Check_SPE No Check_PP->Check_SPE No Optimize_PP Optimize Precipitation (Solvent ratio, incubation) Check_PP->Optimize_PP Yes Check_Stability Analyte Instability? Check_SPE->Check_Stability No Optimize_SPE Optimize SPE (Sorbent, pH, elution) Check_SPE->Optimize_SPE Yes Improve_Storage Improve Storage/Handling (-80°C, on ice) Check_Stability->Improve_Storage Yes Success Recovery Improved Optimize_PP->Success Optimize_SPE->Success Improve_Storage->Success

Caption: Troubleshooting logic for low SPC recovery.

References

selecting the right internal standard for S-Propylmercaptocysteine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of S-Propylmercaptocysteine, a key biomarker in drug development and toxicology studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The gold standard for an internal standard in mass spectrometry-based analysis is a stable isotope-labeled (SIL) version of the analyte. For this compound (also known as N-acetyl-S-propyl-cysteine or PrMA), the ideal internal standard is N-Acetyl-S-(propyl-d7)-L-cysteine . This SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, which corrects for variability during sample preparation and analysis.

Q2: Where can I purchase this compound and its stable isotope-labeled internal standard?

A2: Both this compound (N-Acetyl-S-propyl-L-cysteine) and its deuterated internal standard, N-Acetyl-S-(propyl-d7)-L-cysteine, are available from commercial suppliers. For example, Santa Cruz Biotechnology offers both the analyte (CAS 14402-54-1)[1] and the deuterated internal standard.[2]

Q3: What if a stable isotope-labeled internal standard is not available?

A3: If a SIL internal standard is unavailable, a structural analog can be used as a surrogate standard. The best structural analogs will have similar chemical properties and chromatographic behavior to this compound. Good candidates would be other short-chain N-acetyl-S-alkyl-cysteines, such as N-acetyl-S-ethyl-cysteine or N-acetyl-S-butyl-cysteine. It is crucial to validate the performance of any structural analog to ensure it adequately compensates for analytical variability.

Q4: What type of analytical method is most suitable for this compound analysis?

A4: A highly sensitive and specific method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of the analyte from complex biological matrices followed by highly selective detection using multiple reaction monitoring (MRM).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or dilute the sample.
Low Signal Intensity or No Peak 1. Instrument sensitivity issues. 2. Inefficient ionization. 3. Analyte degradation. 4. Incorrect MRM transitions. 5. Sample loss during preparation.1. Perform an instrument performance qualification (IPQ) or tuning. 2. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). 3. Prepare fresh samples and standards; investigate sample stability. 4. Verify the precursor and product ions for both the analyte and internal standard. 5. Review the sample preparation protocol for potential sources of loss.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. Leaching from plasticware.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. 2. Improve sample cleanup (e.g., solid-phase extraction). 3. Use polypropylene or glass vials and plates.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. 4. Column aging.1. Use a column oven to maintain a stable temperature. 2. Prepare mobile phases carefully and ensure proper mixing. 3. Degas the mobile phase and prime the pumps. 4. Equilibrate the column thoroughly before each run; replace if necessary.
Poor Internal Standard Performance 1. Degradation of the internal standard. 2. Incorrect concentration. 3. Interference from matrix components.1. Prepare fresh internal standard stock solutions. 2. Verify the concentration of the internal standard spiking solution. 3. Check for co-eluting peaks in blank matrix samples at the internal standard's MRM transition.

Quantitative Data Summary

The following table summarizes key parameters for the LC-MS/MS analysis of this compound and its deuterated internal standard, based on the method by Koch et al. (2014).

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (µg/L)
This compoundN-Acetyl-S-(propyl-d7)-L-cysteine206.1129.14.52.0
N-Acetyl-S-(propyl-d7)-L-cysteine-213.1136.14.5-

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from the validated method described by Koch et al. (2014) for the analysis of short-chain alkyl mercapturic acids in human urine.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Transfer 100 µL of urine to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (N-Acetyl-S-(propyl-d7)-L-cysteine in water).

  • Vortex mix for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B

    • 5-6 min: 80% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • This compound: 206.1 -> 129.1

    • N-Acetyl-S-(propyl-d7)-L-cysteine: 213.1 -> 136.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample add_is Add Internal Standard (N-Acetyl-S-(propyl-d7)-L-cysteine) urine_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Workflow for this compound analysis.

internal_standard_selection Internal Standard Selection Logic start Start: Select Internal Standard for this compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard: N-Acetyl-S-(propyl-d7)-L-cysteine is_sil_available->use_sil Yes select_analog Select a Structural Analog is_sil_available->select_analog No end Proceed with Analysis use_sil->end validate_analog Validate Analog Performance: - Co-elution - Similar Ionization - Reproducibility select_analog->validate_analog validate_analog->end

Caption: Logic for selecting an internal standard.

References

Technical Support Center: Analysis of S-Propylmercaptocysteine by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of S-Propylmercaptocysteine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to adduct formation and other challenges encountered during the analysis of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the ESI-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Difficulty Identifying the Molecular Ion Peak The molecular ion of this compound may be low in abundance or completely absent. This can be due to extensive adduct formation or in-source fragmentation.First, calculate the expected m/z for the protonated molecule [M+H]⁺. The exact mass of this compound is 195.0388 Da. Therefore, the [M+H]⁺ ion should have an m/z of approximately 196.0461. Look for this peak in your spectrum. If it is absent or has a low signal-to-noise ratio, proceed to look for common adducts (see table below).
Presence of Multiple Unexpected Peaks These are likely adducts of this compound with cations present in the mobile phase or from the sample matrix. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).To confirm the presence of adducts, check for peaks at the expected m/z values. For example, the sodium adduct ([M+Na]⁺) would appear at approximately m/z 218.0280, and the potassium adduct ([M+K]⁺) would be at m/z 233.9990. To reduce adduct formation, consider the following: • Lower the pH: Add a small amount of a volatile acid like formic acid (0.1%) to your mobile phase. The excess protons will favor the formation of the [M+H]⁺ ion. • Add Ammonium Acetate: Introducing a low concentration of ammonium acetate (e.g., 0.5 mM) can help to suppress sodium and potassium adducts by favoring the formation of the ammonium adduct ([M+NH₄]⁺).[1] • Use High-Purity Solvents and Reagents: Ensure that your solvents (e.g., acetonitrile, methanol, water) and additives are LC-MS grade to minimize alkali metal contamination.[2] • Avoid Glassware: Use polypropylene vials and containers to minimize leaching of sodium and potassium ions.
Observing Peaks at m/z Lower Than the Molecular Ion These peaks are likely fragment ions of this compound formed in the ion source (in-source fragmentation).Based on the structure of this compound and the fragmentation patterns of similar disulfide-containing molecules like cystine, the primary fragmentation sites are the disulfide (S-S) and carbon-sulfur (C-S) bonds.[3] Common fragment ions to look for include: • Loss of the propyl group: A peak corresponding to the loss of the propyl radical (C₃H₇•) would result in an ion at m/z ~152. • Cleavage of the disulfide bond: This can lead to a fragment containing the cysteine backbone. Look for a peak around m/z 120, corresponding to protonated cysteine. To reduce in-source fragmentation, try lowering the cone voltage or fragmentor voltage in your MS settings.
Poor Signal Intensity or No Signal This could be due to poor ionization efficiency, sample degradation, or ion suppression.To improve signal intensity, consider the following: • Optimize ESI Source Parameters: Adjust the spray voltage, gas flow rates (nebulizing and drying gas), and source temperature. • Check Sample Stability: this compound, like other cysteine derivatives, can be susceptible to oxidation. Ensure samples are fresh or have been stored properly at low temperatures. • Dilute the Sample: High sample concentrations can lead to ion suppression.[4] Try analyzing a dilution series to find the optimal concentration. • Improve Sample Cleanup: If analyzing from a complex matrix, use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances.
Table 1: Common Adducts of this compound in ESI-MS
Adduct IonFormulaCalculated m/z
Protonated Molecule[M+H]⁺196.0461
Sodium Adduct[M+Na]⁺218.0280
Potassium Adduct[M+K]⁺233.9990
Ammonium Adduct[M+NH₄]⁺213.0727

Note: The calculated m/z values are based on the monoisotopic mass of this compound (195.0388 Da) and the most common isotopes of the adducting ions.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The monoisotopic mass of this compound is 195.0388 Da.[5] In positive mode ESI-MS, you will typically observe the protonated molecule, [M+H]⁺, at an m/z of approximately 196.0461.

Q2: Why am I seeing so many peaks in my mass spectrum for a pure standard of this compound?

A2: The presence of multiple peaks for a pure standard is a common occurrence in ESI-MS and is usually due to the formation of various adducts. This compound can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in solvents and glassware. You may also see an ammonium adduct ([M+NH₄]⁺) if you are using an ammonium-based buffer. Refer to the troubleshooting guide for strategies to minimize adduct formation.

Q3: How can I confirm that the peak I am seeing is indeed this compound?

A3: The most definitive way to confirm the identity of your peak is through tandem mass spectrometry (MS/MS). By isolating the suspected parent ion (e.g., m/z 196.0) and fragmenting it, you can compare the resulting fragmentation pattern to the expected fragments of this compound. Key fragments would likely arise from the cleavage of the S-S and C-S bonds.

Q4: What are the best mobile phase additives to use for the analysis of this compound?

A4: For positive ion mode ESI-MS, adding a small amount of formic acid (0.1%) to the mobile phase is a good starting point. This will promote the formation of the protonated molecule [M+H]⁺ and can improve signal intensity. If sodium and potassium adducts are problematic, the addition of a low concentration of ammonium acetate (around 0.5 mM) can be beneficial.[1]

Q5: Can this compound degrade during analysis?

A5: Cysteine and its derivatives can be susceptible to oxidation, especially at the thiol group. It is important to use fresh samples and high-quality solvents. If you suspect degradation, you might observe peaks corresponding to oxidized forms of the molecule (e.g., addition of oxygen, +16 Da).

Experimental Protocols

Protocol 1: General ESI-MS Analysis of this compound
  • Sample Preparation: Dissolve the this compound standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1-10 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water (LC-MS grade).

    • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).

  • LC-MS Conditions (if using LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation).

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

Protocol 2: Mitigation of Alkali Metal Adducts
  • Mobile Phase Modification: To the mobile phases described in Protocol 1, add ammonium acetate to a final concentration of 0.5 mM.

  • System Cleaning: If adducts persist, it may be due to contamination of the LC system or mass spectrometer. Flush the system with a solution designed to remove metal ions, such as a commercially available cleaning solution or a sequence of high-purity solvents.

  • Use of Plasticware: Replace all glass vials and containers with polypropylene alternatives to prevent leaching of sodium and potassium.

Visualizations

Adduct_Formation_Pathway cluster_sample In Solution cluster_esi ESI Droplet This compound This compound Protonated [M+H]+ This compound->Protonated + H+ Sodiated [M+Na]+ This compound->Sodiated + Na+ Potassiated [M+K]+ This compound->Potassiated + K+

Caption: Adduct formation pathway in ESI-MS.

Troubleshooting_Workflow start Start Analysis check_spectrum Observe Mass Spectrum start->check_spectrum no_peak No/Low Signal check_spectrum->no_peak No/Low Signal multiple_peaks Multiple Unexpected Peaks check_spectrum->multiple_peaks Multiple Peaks correct_peak Expected [M+H]+ Peak check_spectrum->correct_peak Correct Peak optimize_source Optimize Source Parameters no_peak->optimize_source check_adducts Check for Adducts ([M+Na]+, [M+K]+) multiple_peaks->check_adducts end Successful Analysis correct_peak->end optimize_source->check_spectrum check_adducts->correct_peak No Adducts modify_mobile_phase Modify Mobile Phase (Add Formic Acid/ Ammonium Acetate) check_adducts->modify_mobile_phase Adducts Present modify_mobile_phase->check_spectrum

Caption: Troubleshooting workflow for ESI-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of S-Allylmercaptocysteine (SAMC) and S-Propylmercaptocysteine (SPMC)

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in the volume of scientific literature exists between S-allylmercaptocysteine (SAMC) and S-Propylmercaptocysteine (SPMC). While SAMC, a derivative of garlic, has been the subject of numerous studies investigating its biological effects, there is a significant lack of published research on the bioactivities of SPMC. This guide, therefore, provides a comprehensive overview of the known biological activities of SAMC and highlights the current knowledge gap regarding SPMC.

S-Allylmercaptocysteine (SAMC): A Multi-Targeted Agent with Therapeutic Potential

SAMC is a water-soluble organosulfur compound derived from aged garlic extract. It has garnered considerable attention for its potential health benefits, particularly in the realms of cancer prevention, cardiovascular protection, and antioxidant activity.

Anticancer Activity

SAMC has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and inhibition of metastasis.

Quantitative Data on the Anticancer Effects of SAMC:

Cell LineCancer TypeEffectIC50 / ConcentrationReference
HEL, OCIM-1ErythroleukemiaInhibition of cell growth0.093 mM, 0.046 mM[1]
MCF-7, CRL-1740Breast, ProstateInhibition of cell proliferationNot specified[2]
SW480, SW620, Caco-2ColorectalInhibition of cell viability and migrationNot specified[3]
SGC-7901GastricInhibition of tumor growth (in vivo)100 and 300 mg/kg[4]
MCF-7, MDA-MB-231BreastG0/G1 cell cycle arrest and apoptosisNot specified[5]

Signaling Pathways Involved in SAMC's Anticancer Activity:

SAMC has been shown to modulate several key signaling pathways involved in cancer progression. In human colorectal carcinoma cells, it induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways[6]. In breast cancer cells, SAMC treatment leads to an upregulation of p53 and p21, resulting in cell cycle arrest[5]. Furthermore, it can trigger the mitochondrial apoptotic pathway by activating Bax, decreasing the expression of Bcl-2 and Bcl-xL, and subsequently activating caspases-9 and -3[5].

SAMC_Anticancer_Pathway SAMC S-Allylmercaptocysteine (SAMC) JNK_p38 JNK/p38 MAPK Activation SAMC->JNK_p38 p53_p21 p53/p21 Upregulation SAMC->p53_p21 Mitochondrial_Pathway Mitochondrial Apoptotic Pathway SAMC->Mitochondrial_Pathway Apoptosis Apoptosis JNK_p38->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest p53_p21->CellCycleArrest Mitochondrial_Pathway->Apoptosis

Caption: Signaling pathways modulated by SAMC leading to anticancer effects.

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): As described in the study on colorectal cancer cells, the viability of cells treated with SAMC was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[3]. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.

  • Apoptosis Analysis (Western Blotting): The induction of apoptosis in colorectal cancer cells was examined by Western blotting to detect the expression of apoptosis-related proteins[3]. In breast cancer studies, changes in the expression of Bax, Bcl-2, Bcl-xL, caspase-9, and caspase-3 were analyzed[5].

  • Cell Cycle Analysis (Flow Cytometry): The effect of SAMC on the cell cycle distribution of breast cancer cells was analyzed by flow cytometry[5].

Cardiovascular and Antioxidant Activity

SAMC and related garlic-derived compounds have shown promise in promoting cardiovascular health, primarily through their antioxidant and anti-inflammatory properties.

S-allylcysteine (SAC), a related water-soluble organosulfur compound from aged garlic extract, has been noted for its potential cardiovascular benefits.[7] Preclinical studies and some clinical trials suggest that SAC may exert these effects by reducing oxidative stress, inhibiting low-density lipoprotein (LDL) oxidation, and possessing anti-inflammatory and lipid-lowering properties[7]. It is important to note that many studies have used aged garlic extract, which contains a mixture of compounds including SAMC and SAC, making it difficult to attribute the effects to a single molecule[7].

SAMC has been reported to exhibit anti-inflammatory and anti-oxidative activities[8]. It has been shown to scavenge hydroxyl radicals and singlet oxygen in vitro and attenuate oxidative and nitrosative stress in vivo[9][10]. One of the key mechanisms underlying its antioxidant effect is the modulation of the Keap1/Nrf2 signaling pathway. SAMC can up-regulate the expression of endogenous antioxidant and detoxifying proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), by impacting this pathway[8]. Additionally, SAMC can suppress the activation of the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a crucial role in inflammation[8].

SAMC_Antioxidant_Pathway SAMC S-Allylmercaptocysteine (SAMC) NFkB NF-κB Pathway Inhibition SAMC->NFkB Keap1_Nrf2 Keap1/Nrf2 Pathway Activation SAMC->Keap1_Nrf2 Inflammation Inflammation (Reduced) NFkB->Inflammation Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) Keap1_Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress (Reduced) Antioxidant_Enzymes->Oxidative_Stress

Caption: Antioxidant and anti-inflammatory pathways influenced by SAMC.

Experimental Protocols:

  • DPPH Radical Scavenging Assay: This is a common in vitro method to assess the antioxidant activity of compounds. The assay measures the ability of the antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

  • Western Blotting for Signaling Proteins: To investigate the mechanism of action, the expression levels of key proteins in the NF-κB and Keap1/Nrf2 pathways (e.g., NF-κB p65, Keap1, Nrf2, HO-1, NQO1) can be determined by Western blotting[8].

This compound (SPMC): An Unexplored Frontier

The available scientific evidence strongly supports the potential of S-allylmercaptocysteine as a bioactive compound with significant anticancer, antioxidant, and anti-inflammatory properties. Its mechanisms of action involve the modulation of multiple signaling pathways, making it a promising candidate for further research and potential therapeutic applications.

However, the biological activities of this compound remain largely unknown. The lack of research on SPMC presents a clear knowledge gap. Future studies are warranted to investigate the bioactivities of SPMC and to conduct direct comparative analyses with SAMC. Such research would be invaluable for understanding the structure-activity relationships of these organosulfur compounds and for potentially uncovering new therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of research.

References

A Comparative Analysis of S-Propylmercaptocysteine and N-acetylcysteine Antioxidant Capacity: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the development of effective antioxidant therapies is a significant focus of biomedical research. N-acetylcysteine (NAC), a well-established antioxidant, is known for its ability to replenish intracellular glutathione (GSH) stores, a key cellular antioxidant. S-Propylmercaptocysteine (SPMC) is a related thiol compound that has been investigated for its potential antioxidant properties. This guide provides a comparative overview of the antioxidant capacities of SPMC and NAC, drawing upon available experimental data to inform researchers and drug development professionals.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of this compound (SPMC) versus N-acetylcysteine (NAC) are limited in the publicly available scientific literature. However, research on a closely related compound, S-allylmercapto-N-acetylcysteine (ASSNAC), provides valuable insights into the potential antioxidant superiority of S-mercapto-derivatives of NAC.

The following table summarizes key findings from a study comparing the effects of ASSNAC and NAC on cellular glutathione levels and protection against oxidative stress.

ParameterS-allylmercapto-N-acetylcysteine (ASSNAC)N-acetylcysteine (NAC)Reference
Maximum Increase in Cellular Glutathione (GSH) Up to 4-fold increaseUp to 3-fold increase[1]
Concentration for Maximum GSH Increase 0.2 mM (after 24h)1 mM (after 6h)[1]
Protection Against tBuOOH-induced Cytotoxicity Reduced cytotoxicity to 20% (at 0.2 mM)Reduced cytotoxicity to 42% (at 2 mM)[1]

These findings suggest that the S-allylmercapto modification enhances the ability of NAC to boost cellular antioxidant defenses and protect against oxidative damage, and does so at a lower effective concentration.[1] While this data is for the allyl derivative, it provides a strong rationale for investigating the antioxidant potential of the propyl derivative, SPMC.

Mechanisms of Antioxidant Action

Both NAC and, presumably, SPMC exert their antioxidant effects through multiple mechanisms, primarily centered around the replenishment and direct action of thiol-containing molecules.

N-acetylcysteine (NAC)

NAC's antioxidant properties are well-documented and multifaceted:[2][3]

  • Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[3] GSH is a major intracellular antioxidant, directly scavenging free radicals and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.

  • Direct Radical Scavenging: The thiol (-SH) group in NAC can directly react with and neutralize various reactive oxygen species.[3]

  • Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which can be crucial in restoring the function of proteins that have been oxidized.[3]

This compound (SPMC): A Postulated Mechanism

While direct experimental evidence for SPMC is scarce, its mechanism is likely to be similar to that of NAC and its S-allyl derivative. The presence of the thiol group is central to its antioxidant potential. The S-propyl group may influence the compound's lipophilicity and cellular uptake, potentially leading to more efficient delivery of the cysteine moiety for glutathione synthesis or enhanced direct radical scavenging activity. The superiority of ASSNAC over NAC suggests that the addition of a mercapto group can significantly enhance antioxidant efficacy.[1]

Signaling Pathway Activation: The Nrf2 Pathway

A critical pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Both NAC and its derivatives are known to activate the Nrf2 pathway. The study on S-allylmercapto-N-acetylcysteine (ASSNAC) demonstrated that it induces the nuclear translocation of Nrf2, leading to the expression of phase II detoxifying enzymes.[1] This activation of the Nrf2 pathway is a key mechanism by which these compounds bolster the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates SPMC / NAC SPMC / NAC SPMC / NAC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ub Keap1->Ub Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Figure 1: Simplified Nrf2 signaling pathway activated by SPMC and NAC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are outlines of standard protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol or ethanol), test compounds (SPMC, NAC), positive control (e.g., ascorbic acid), methanol or ethanol.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

  • Reagents: ABTS solution, potassium persulfate, test compounds (SPMC, NAC), positive control (e.g., Trolox), buffer solution (e.g., phosphate-buffered saline).

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add a small volume of the test compounds or positive control to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of ABTS•+ scavenging activity.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Reagents: A source of polyunsaturated fatty acids (e.g., linoleic acid emulsion or tissue homogenate), an oxidizing agent (e.g., FeSO4), test compounds (SPMC, NAC), positive control, thiobarbituric acid (TBA), trichloroacetic acid (TCA).

  • Procedure:

    • Incubate the lipid source with the oxidizing agent in the presence and absence of the test compounds.

    • Stop the reaction by adding TCA.

    • Add TBA and heat the mixture (e.g., in a boiling water bath).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (around 532 nm).

    • Calculate the percentage inhibition of lipid peroxidation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis SPMC SPMC Serial Dilutions Serial Dilutions SPMC->Serial Dilutions NAC NAC NAC->Serial Dilutions DPPH Assay DPPH Assay Serial Dilutions->DPPH Assay ABTS Assay ABTS Assay Serial Dilutions->ABTS Assay Lipid Peroxidation Assay Lipid Peroxidation Assay Serial Dilutions->Lipid Peroxidation Assay Spectrophotometric Reading1 Spectrophotometric Reading1 DPPH Assay->Spectrophotometric Reading1 Measure Absorbance Spectrophotometric Reading2 Spectrophotometric Reading2 ABTS Assay->Spectrophotometric Reading2 Measure Absorbance Spectrophotometric Reading3 Spectrophotometric Reading3 Lipid Peroxidation Assay->Spectrophotometric Reading3 Measure Absorbance Calculate % Inhibition Calculate % Inhibition Spectrophotometric Reading1->Calculate % Inhibition Spectrophotometric Reading2->Calculate % Inhibition Spectrophotometric Reading3->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Comparative Analysis Comparative Analysis Determine IC50->Comparative Analysis

Figure 2: General experimental workflow for comparing antioxidant capacity.

Conclusion and Future Directions

While N-acetylcysteine is a well-characterized antioxidant, the available data, though indirect, suggests that this compound could hold promise as a potentially more potent antioxidant. The enhanced efficacy of the related compound, S-allylmercapto-N-acetylcysteine, in increasing cellular glutathione and protecting against oxidative stress provides a strong impetus for further investigation into SPMC.

To definitively establish the comparative antioxidant capacity of SPMC and NAC, direct, head-to-head studies employing a battery of standardized antioxidant assays are essential. Future research should focus on:

  • Quantitative in vitro antioxidant assays: Performing DPPH, ABTS, ORAC, and lipid peroxidation assays with both SPMC and NAC to determine and compare their IC50 values.

  • Cell-based assays: Evaluating the ability of both compounds to mitigate oxidative stress in various cell lines, measuring intracellular ROS levels, and assessing cell viability.

  • In vivo studies: Investigating the bioavailability, pharmacokinetics, and efficacy of SPMC in animal models of diseases associated with oxidative stress, with NAC as a comparator.

  • Mechanism of action studies: Elucidating the precise mechanisms by which SPMC exerts its antioxidant effects, including its impact on the Nrf2 signaling pathway and glutathione metabolism.

Such studies will provide the necessary data to fully assess the therapeutic potential of this compound as a novel antioxidant agent.

References

Comparative Metabolomics of Allium Species for S-Propylmercaptocysteine and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of S-Propylmercaptocysteine and its primary precursor, S-Propyl-L-cysteine sulfoxide (PrCSO), across various Allium species. The presence and concentration of these sulfur compounds contribute to the unique flavor profiles and potential therapeutic properties of these plants. While extensive quantitative data for this compound itself is limited in comparative studies, analysis of its more stable precursor provides valuable insights.

Quantitative Data Summary

The occurrence of S-Propyl-L-cysteine sulfoxide (PrCSO) in Allium species is not as ubiquitous as other S-alk(en)yl-L-cysteine sulfoxides (ACSOs) like alliin (S-allyl-L-cysteine sulfoxide) in garlic or isoalliin (S-1-propenyl-L-cysteine sulfoxide) in onion. Research indicates that PrCSO is found in only a select number of Allium species, and often at lower concentrations compared to the dominant ACSOs.

One study analyzing 17 species of the Alliaceae family reported that (+)-S-Propyl-L-cysteine sulfoxide was detected in only a few, not closely related, species[1]. Another analysis of yellow onion bulbs did not detect PrCSO using a modified gas chromatography (GC) method. This suggests that for many common Allium species, PrCSO is either absent or present at levels below the detection limits of certain analytical methods.

Due to the sparse and often qualitative nature of the available data for S-Propyl-L-cysteine sulfoxide, a comprehensive quantitative comparison table is not feasible at this time. However, the table below summarizes the reported presence or absence of this compound in select Allium species based on available literature.

Allium SpeciesCommon NamePresence of S-Propyl-L-cysteine sulfoxide (PrCSO)
Allium cepaOnionNot typically detected or in very low amounts
Allium sativumGarlicNot typically reported as a major ACSO
Allium porrumLeekPresence not widely documented
Allium schoenoprasumChivePresence not widely documented
Various species-Detected in a few, not closely related species

Experimental Protocols

The analysis of S-alk(en)yl-L-cysteine sulfoxides, including PrCSO, in Allium species is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for HPLC analysis based on methods described in the literature.

Protocol: Quantification of S-alk(en)yl-L-cysteine Sulfoxides in Allium Species by HPLC

1. Sample Preparation and Extraction:

  • Freeze-dry fresh plant material (e.g., bulbs, leaves) to prevent enzymatic degradation.

  • Grind the lyophilized tissue into a fine powder.

  • Extract a known weight of the powder (e.g., 100 mg) with a methanol-water solution (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

  • Vortex the mixture vigorously and sonicate for 30 minutes in a cold water bath.

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-95% B; 30-35 min, 95% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

3. Detection:

  • UV Detection: Wavelength is typically set around 210 nm for underivatized amino acids.

  • Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, an MS detector can be used. The mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the target S-alk(en)yl-L-cysteine sulfoxides.

4. Quantification:

  • Prepare standard solutions of known concentrations of purified S-alk(en)yl-L-cysteine sulfoxides (including PrCSO if available).

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of each compound in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Allium Plant Material (e.g., Bulb, Leaves) preparation Sample Preparation (Freeze-drying, Grinding) sample->preparation extraction Extraction (Methanol/Water) preparation->extraction centrifugation Centrifugation & Filtration extraction->centrifugation hplc HPLC Analysis (C18 Column) centrifugation->hplc detection Detection (UV or MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound precursors.

Proposed Biosynthetic Pathway of S-Propyl-L-cysteine sulfoxide

biosynthetic_pathway cluster_0 Biosynthesis of S-Propyl-L-cysteine sulfoxide cysteine Cysteine gsh Glutathione (GSH) cysteine->gsh Glutamate, Glycine ggspc γ-Glutamyl-S-propylcysteine gsh->ggspc Propyl Group Donor spc S-Propylcysteine ggspc->spc γ-Glutamyl Transpeptidase prcso S-Propyl-L-cysteine sulfoxide (PrCSO) spc->prcso S-oxygenase (FMO)

Caption: Proposed biosynthetic pathway of S-Propyl-L-cysteine sulfoxide in Allium.

References

S-Propylmercaptocysteine: A Comparative Efficacy Analysis Against Other Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of S-Propylmercaptocysteine (SPMC) and other prominent organosulfur compounds derived from natural sources, primarily garlic. While direct comparative studies on SPMC are limited, this document synthesizes available data on related compounds to offer a valuable reference for research and development. The information is presented through quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of their biological activities.

Comparative Efficacy Data

The following table summarizes the reported biological activities of this compound and other well-studied organosulfur compounds. The data is compiled from various in vitro and in vivo studies and presented to highlight the comparative efficacy where data is available.

CompoundBiological ActivityAssayKey FindingsReference
S-Propylcysteine (SPC) AntioxidantIn vivo (mice)Enhanced catalase and GPX activities; reduced lipid oxidation.[1]
CardioprotectiveIn vivo (rats)Showed cardioprotective effects in an ischemic heart model.[2]
S-Allylmercaptocysteine (SAMC) AnticancerMTT AssayInhibited proliferation of colorectal and breast cancer cell lines.[3][4]
Apoptosis InductionWestern BlotInduced apoptosis in colorectal cancer cells via JNK and p38 pathways.
Allicin AntimicrobialMIC AssayBroad-spectrum activity against Gram-positive and Gram-negative bacteria.[5]
AntioxidantDPPH AssayDemonstrated radical scavenging activity.[6]
Diallyl Sulfide (DAS) ChemopreventiveIn vivoInhibited N-nitrosomethylbenzylamine-induced esophageal tumors.
AntioxidantROS AssayInhibited BaP-induced ROS formation in mammary epithelial cells.
Diallyl Disulfide (DADS) AnticancerApoptosis AssayInduced apoptosis in various cancer cell lines.
Diallyl Trisulfide (DATS) AntifungalIC50 AssayMost effective against T. hirsuta and L. sulphureus compared to DAS and DADS.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols serve as a reference for researchers looking to replicate or build upon existing studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Spectrophotometer (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control to a fixed volume of the DPPH solution. A blank well should contain only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[3]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[8]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cancer cell lines (e.g., MCF-7, SW620)

  • Complete cell culture medium

  • Test compound

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculation: Cell viability is typically expressed as a percentage of the control.

Western Blot for Apoptosis Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample, such as those involved in apoptosis signaling pathways (e.g., Bax, Bcl-2, Caspases).

Materials:

  • Cell lysate buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a HRP-conjugated secondary antibody.[7]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7] The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by organosulfur compounds and a general experimental workflow for their efficacy evaluation.

experimental_workflow cluster_invitro In Vitro Efficacy Evaluation cluster_invivo In Vivo Efficacy Evaluation compound Organosulfur Compound (e.g., this compound) antioxidant Antioxidant Assays (DPPH, ABTS) compound->antioxidant Assess radical scavenging cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity Determine effect on cell viability animal_model Animal Model (e.g., Cancer Xenograft) compound->animal_model Promising In Vitro Results pathway Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway Investigate mechanism of cell death treatment Treatment with Compound animal_model->treatment outcome Measure Outcomes (e.g., Tumor size, Biomarkers) treatment->outcome

General workflow for evaluating organosulfur compound efficacy.

apoptosis_pathway cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Regulation SAMC S-Allylmercaptocysteine (SAMC) JNK JNK SAMC->JNK p38 p38 SAMC->p38 Bax Bax (Pro-apoptotic) JNK->Bax p38->Bax Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction pathway modulated by SAMC.

References

head-to-head comparison of S-Propylmercaptocysteine and alliin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of S-Propylmercaptocysteine and Alliin is currently not feasible due to the limited availability of scientific data on this compound. While extensive research has been conducted on alliin, a well-known organosulfur compound from garlic, and its active metabolite allicin, this compound remains a largely uncharacterized compound.

This guide aims to provide a detailed overview of the existing scientific knowledge on alliin and will highlight the significant data gap concerning this compound, thereby identifying a clear avenue for future research.

Alliin: A Profile of a Bioactive Precursor

Alliin (S-allyl-L-cysteine sulfoxide) is a prominent and stable organosulfur compound found in fresh garlic. Upon crushing or chopping of garlic cloves, the enzyme alliinase is released, which rapidly converts alliin into the highly reactive and odorous compound, allicin. Allicin is credited with many of the therapeutic effects associated with fresh garlic.

Biological Activities of Alliin and Allicin

Extensive in vitro and in vivo studies have demonstrated a range of biological activities for alliin and its derivative, allicin. These include:

  • Antioxidant Effects: Alliin has been shown to scavenge superoxide and hydroxyl radicals. Allicin also exhibits antioxidant properties, primarily by suppressing the formation of superoxide radicals.

  • Anti-inflammatory Properties: Allicin has been observed to exert anti-inflammatory effects by modulating the production of inflammatory mediators.

  • Antimicrobial Activity: Allicin is a potent antimicrobial agent with broad-spectrum activity against bacteria, fungi, and viruses.[1] This activity is largely attributed to its ability to react with thiol groups in microbial enzymes.[2]

  • Cardiovascular Benefits: Studies suggest that allicin may contribute to cardiovascular health by lowering cholesterol and blood pressure.[3]

Mechanism of Action

The primary mechanism of action for allicin involves its interaction with thiol-containing proteins. The thiosulfinate group in allicin readily reacts with cysteine residues in enzymes and other proteins, leading to their modification and altered function.[2] This can disrupt various cellular processes, particularly in pathogenic microorganisms.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of alliin and allicin.

  • Alliin: Following oral administration in rats, 35S-labeled alliin is rapidly absorbed, reaching maximum blood concentrations within 10 minutes. It is almost completely eliminated from the blood after 6 hours.[4]

  • Allicin: In contrast, 35S-labeled allicin reaches maximum blood levels between 30 and 60 minutes after oral administration in rats. The total excretion over 72 hours is approximately 85.5% of the administered dose.[5] Allicin itself is unstable and is quickly metabolized into other sulfur-containing compounds.

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on alliin, there is a significant lack of publicly available scientific literature on this compound. Searches of scientific databases reveal its chemical structure and a mention in a genotoxicity study, which unfortunately does not provide data on its biological activities such as antioxidant or anti-inflammatory effects, nor any pharmacokinetic information.

The absence of experimental data for this compound makes a direct, evidence-based comparison with alliin impossible at this time. Key areas where research is needed for this compound include:

  • In vitro and in vivo studies to determine its antioxidant, anti-inflammatory, antimicrobial, and other potential biological activities.

  • Mechanism of action studies to elucidate the molecular pathways through which it may exert its effects.

  • Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.

Future Directions

The significant disparity in the available research between alliin and this compound underscores a critical knowledge gap. Future research efforts should be directed towards a comprehensive evaluation of this compound to determine its potential as a bioactive compound. Such studies would not only provide valuable insights into its biological functions but also enable a meaningful comparison with well-characterized compounds like alliin, potentially uncovering novel therapeutic agents.

Summary of Available Data for Alliin

ParameterAlliinSource
Biological Activity Precursor to the active compound allicin. Exhibits antioxidant activity by scavenging superoxide and hydroxyl radicals.
Mechanism of Action As a precursor, its primary role is conversion to allicin.
Pharmacokinetics (in rats)
Time to Maximum Concentration (Tmax)< 10 minutes[4]
EliminationAlmost complete from blood after 6 hours[4]
ParameterAllicin (from Alliin)Source
Biological Activity Potent antimicrobial, antioxidant, and anti-inflammatory effects. Interacts with thiol-containing proteins.[1][2]
Mechanism of Action Reacts with thiol groups in proteins, leading to altered enzyme function and disruption of cellular processes.[2]
Pharmacokinetics (in rats)
Time to Maximum Concentration (Tmax)30 - 60 minutes[5]
Total Excretion (72 hours)~85.5%[5]

Signaling Pathway Diagram

Alliin_Allicin_Pathway Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Thiosulfinate) Alliin->Allicin catalyzed by Garlic_Damage Garlic Tissue Damage (Crushing, Chopping) Alliinase Alliinase (Enzyme) Garlic_Damage->Alliinase releases Alliinase->Allicin converts Thiol_Interaction Interaction with Thiol-Containing Proteins Allicin->Thiol_Interaction Biological_Effects Biological Effects (Antimicrobial, Antioxidant, Anti-inflammatory) Thiol_Interaction->Biological_Effects

Caption: Conversion of alliin to allicin and its mechanism of action.

References

A Guide to Inter-Laboratory Comparison of S-Propylmercaptocysteine Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison of S-Propylmercaptocysteine (SPMC) measurements. Given the absence of a standardized, universal protocol for SPMC analysis, this document outlines key methodologies, presents a template for data comparison, and offers detailed experimental protocols to facilitate harmonization across laboratories. SPMC, a metabolite of propylene oxide, is a critical biomarker for assessing exposure to this compound. Ensuring accurate and reproducible quantification of SPMC is paramount for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where propylene oxide may be a metabolic byproduct.

The Metabolic Pathway of this compound Formation

This compound is the final product of a detoxification pathway for propylene oxide. The process begins with the conjugation of propylene oxide with glutathione, a reaction catalyzed by glutathione S-transferases.[1][2] This initial conjugate is then sequentially metabolized to yield the mercapturic acid, SPMC, which is ultimately excreted in the urine.[2][3] Understanding this pathway is crucial for interpreting biomarker data and designing analytical strategies.

cluster_0 Metabolic Pathway of Propylene Oxide Propylene Oxide Propylene Oxide S-(2-hydroxypropyl)glutathione S-(2-hydroxypropyl)glutathione Propylene Oxide->S-(2-hydroxypropyl)glutathione Conjugation Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->S-(2-hydroxypropyl)glutathione S-(2-hydroxypropyl)cysteine S-(2-hydroxypropyl)cysteine S-(2-hydroxypropyl)glutathione->S-(2-hydroxypropyl)cysteine Removal of Glutamate & Glycine This compound (SPMC) This compound (SPMC) S-(2-hydroxypropyl)cysteine->this compound (SPMC) N-acetylation Glutathione S-transferase Glutathione S-transferase Glutathione S-transferase->S-(2-hydroxypropyl)glutathione γ-Glutamyltranspeptidase & Dipeptidase γ-Glutamyltranspeptidase & Dipeptidase γ-Glutamyltranspeptidase & Dipeptidase->S-(2-hydroxypropyl)cysteine N-acetyltransferase N-acetyltransferase N-acetyltransferase->this compound (SPMC)

Metabolic conversion of propylene oxide to SPMC.

Experimental Workflow for Inter-Laboratory Comparison

A successful inter-laboratory comparison requires a well-defined workflow, from sample distribution to data analysis. The following diagram illustrates a typical workflow for such a study. A central organizing body prepares and distributes standardized samples, and participating laboratories analyze these samples using their established methods. The results are then collated and statistically analyzed to assess inter-laboratory variability and method performance.

cluster_1 Inter-Laboratory Comparison Workflow A Sample Preparation & Distribution (Central Organizer) B Sample Analysis (Participating Labs) A->B Shipment of Standardized Samples C Data Submission (Participating Labs) B->C Reporting of Analytical Results D Statistical Analysis (Central Organizer) C->D Data Collation E Performance Evaluation & Reporting D->E Generation of Comparison Report

Workflow for an SPMC inter-laboratory comparison.

Comparison of Analytical Methodologies

The two most common analytical techniques for the quantification of mercapturic acids like SPMC are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method has its own set of advantages and challenges. The following table provides a hypothetical comparison of key performance parameters for these two approaches.

ParameterMethod A: LC-MS/MSMethod B: GC-MS
Limit of Detection (LOD) 0.5 µg/L1.0 µg/L
Limit of Quantification (LOQ) 1.5 µg/L3.0 µg/L
Linearity (r²) >0.995>0.99
Dynamic Range 1.5 - 500 µg/L3.0 - 1000 µg/L
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 95-105%90-110%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed and standardized protocols are essential for minimizing variability in inter-laboratory comparisons. Below are representative protocols for the analysis of SPMC in urine using LC-MS/MS and GC-MS.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

  • Sample Preparation (Solid-Phase Extraction)

    • Thaw urine samples at room temperature.

    • Centrifuge 5 mL of urine at 4000 rpm for 10 minutes.

    • To 2 mL of the supernatant, add an internal standard solution (e.g., deuterated SPMC).

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • LC System: UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Monitor for specific precursor-product ion transitions for SPMC and its internal standard.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust alternative, though it requires a derivatization step to increase the volatility of SPMC.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • Thaw and centrifuge urine samples as in Method A.

    • To 2 mL of supernatant, add an internal standard.

    • Acidify the sample with 100 µL of concentrated HCl.

    • Extract the analyte with 5 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge and transfer the organic layer to a clean tube.

    • Repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

    • For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Heat the sample at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Conditions

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of derivatized SPMC and its internal standard.

Conclusion

References

A Comparative Guide to the Specificity of S-Propylmercaptocysteine Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific protein modifications are paramount. S-Propylmercaptocysteine (SPMC) is a covalent modification of cysteine residues that can result from exposure to certain xenobiotics or endogenous metabolites. Assessing the specificity of tools designed to detect this modification is critical for reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies for the detection of SPMC, focusing on the challenges of antibody-based approaches and the advantages of mass spectrometry.

Challenges in Generating Specific this compound Antibodies

The generation of highly specific antibodies against small chemical modifications like this compound presents significant immunological challenges. The SPMC moiety itself is a small hapten and is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein. However, even with this approach, the resulting polyclonal or monoclonal antibodies often exhibit cross-reactivity with other cysteine modifications or the unmodified cysteine residue, particularly when the surrounding peptide context varies.

Currently, a thorough search of commercial antibody catalogs and scientific literature does not reveal any commercially available antibodies specifically validated for the detection of this compound. This lack of availability underscores the difficulty in producing antibodies with the required specificity for this particular modification.

Alternative Detection Strategy: Mass Spectrometry

Given the limitations of antibody-based detection, mass spectrometry (MS) has emerged as the gold standard for the identification and quantification of this compound and other post-translational modifications. MS-based approaches offer high specificity and sensitivity, allowing for the precise localization of the modification within a protein's sequence.

FeatureAntibody-Based Detection (Hypothetical)Mass Spectrometry-Based Detection
Specificity Potentially low; high risk of cross-reactivity with other cysteine adducts or unmodified cysteine. Context-dependent.High; capable of distinguishing SPMC from other modifications based on mass-to-charge ratio.
Sensitivity Variable; dependent on antibody affinity and assay format.High; capable of detecting femtomole to attomole levels of modified peptides.
Quantification Semi-quantitative (e.g., Western Blot) to quantitative (e.g., ELISA), but prone to variability.Highly quantitative using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.
Localization Provides protein-level detection; localization to a specific residue is not possible without further techniques.Precisely identifies the modified cysteine residue within the peptide sequence.
Availability No commercially available and validated antibodies found.Widely available instrumentation and established protocols.
Throughput Potentially high for screening (e.g., ELISA).Can be high-throughput with modern instrumentation and automated data analysis pipelines.

Experimental Protocols

Mass Spectrometry-Based Workflow for this compound Detection

This protocol outlines a typical bottom-up proteomics workflow for identifying SPMC-modified peptides from a complex protein sample.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a standard method (e.g., BCA assay).

2. Alkylation with Propylating Agent (if inducing the modification):

  • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
  • Alkylate free cysteine residues with an excess of a propylating agent (e.g., propyl iodide) in the dark at room temperature for 1 hour.
  • Quench the reaction with an excess of a thiol-containing reagent (e.g., DTT).

3. Protein Digestion:

  • Precipitate the alkylated proteins using acetone or trichloroacetic acid (TCA).
  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  • Digest the proteins with a sequence-specific protease (e.g., trypsin) overnight at 37°C.

4. Peptide Desalting and Cleanup:

  • Acidify the peptide solution with trifluoroacetic acid (TFA).
  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
  • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).
  • Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
  • Inject the peptides onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Separate the peptides using a reverse-phase analytical column with a gradient of increasing organic solvent.
  • Acquire tandem mass spectra (MS/MS) of the eluting peptides in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
  • Specify this compound (+72.04 Da) as a variable modification on cysteine residues.
  • Validate the identified modified peptides based on their fragmentation spectra and statistical scores.
  • Perform quantification based on precursor ion intensities (label-free) or reporter ion intensities (labeled).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (Propylating Agent) Reduction->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Desalting->LCMS DataAnalysis Database Search & Validation LCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Mass Spectrometry Workflow for SPMC Detection.

signaling_pathway_logic cluster_antibody Antibody-Based Approach cluster_ms Mass Spectrometry Approach Antibody Anti-SPMC Antibody (Hypothetical) TargetProtein Protein with SPMC Antibody->TargetProtein Specific Binding (Ideal) CrossReactive Other Cysteine Modifications Antibody->CrossReactive Cross-Reactivity (Potential Issue) Unmodified Unmodified Cysteine Antibody->Unmodified Cross-Reactivity (Potential Issue) MS Mass Spectrometer SPMCPeptide SPMC-Modified Peptide (+72.04 Da) MS->SPMCPeptide Specific Detection OtherPeptide Other Modified Peptides (Different Mass Shift) MS->OtherPeptide Specific Detection UnmodifiedPeptide Unmodified Peptide MS->UnmodifiedPeptide Specific Detection

Caption: Specificity Comparison of Detection Methods.

Validating the Mechanism of Action of S-Propylmercaptocysteine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of S-Propylmercaptocysteine (SPMC) and related organosulfur compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents. The central hypothesis for the mechanism of action of SPMC and its analogues is their role as hydrogen sulfide (H₂S) donors, which subsequently triggers cell cycle arrest and apoptosis in cancer cells. This guide synthesizes available experimental data to facilitate further investigation and validation of this therapeutic approach.

Comparative Analysis of Anticancer Potency

CompoundCell LineCancer TypeIC₅₀ (µM)
Dipropyl Thiosulfinate¹Panc-1Pancreatic Cancer18.6
SW620Colon Cancer19.2
PC3Prostate Cancer51.2
DU-145Prostate Cancer61.0
22Rv1Prostate Cancer66.6
S-allylmercaptocysteine (SAMC)²MCF-7Breast Cancer (ER+)148
MDA-MB-231Breast Cancer (ER-)207
SW620Colon Cancer~400³
N-acetylcysteine (NAC)⁴Bladder Cancer CellsBladder Cancer33,330

¹Data for dipropyl thiosulfinate, the product of the enzymatic breakdown of S-propyl-L-cysteine sulfoxide.[1] ²IC₅₀ values determined at 72h post-treatment. ³Effective concentration for apoptosis induction.[2] ⁴IC₅₀ value for cell viability.[3]

Proposed Mechanism of Action: Hydrogen Sulfide Donation and Induction of Apoptosis

The primary proposed mechanism of action for SPMC and related compounds is the intracellular donation of hydrogen sulfide (H₂S). H₂S, a gaseous signaling molecule, has been shown to exert pro-apoptotic and anti-proliferative effects in cancer cells. This is thought to occur through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. The subsequent activation of caspases leads to the execution of the apoptotic program.

SPMC This compound (SPMC) H2S Hydrogen Sulfide (H₂S) SPMC->H2S Intracellular Donation ROS Reactive Oxygen Species (ROS) H2S->ROS CellCycleArrest Cell Cycle Arrest (G1/S Phase) H2S->CellCycleArrest Mitochondria Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action of this compound, a series of key experiments should be performed. Detailed protocols for these assays are provided below.

Hydrogen Sulfide Donor Capacity Assay (Methylene Blue Method)

This assay quantifies the release of H₂S from the test compound.

Protocol:

  • Prepare a reaction mixture containing the test compound (SPMC or alternatives) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the mixture at 37°C for a defined period.

  • To trap the released H₂S, add zinc acetate solution to form zinc sulfide precipitate.

  • Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solution. This reacts with the sulfide to form methylene blue.

  • Measure the absorbance of the resulting blue solution at 665 nm using a spectrophotometer.

  • Calculate the H₂S concentration by comparing the absorbance to a standard curve generated with known concentrations of a sulfide standard.[4][5][6]

cluster_0 H₂S Release and Trapping cluster_1 Methylene Blue Reaction and Detection SPMC SPMC Solution Incubation Incubate at 37°C SPMC->Incubation ZincAcetate Add Zinc Acetate Incubation->ZincAcetate ZnS Zinc Sulfide (ZnS) Precipitate ZincAcetate->ZnS Reagents Add N,N-dimethyl-p- phenylenediamine & Ferric Chloride ZnS->Reagents MethyleneBlue Methylene Blue Formation Reagents->MethyleneBlue Spectrophotometry Measure Absorbance at 665 nm MethyleneBlue->Spectrophotometry

Figure 2: Workflow for the Methylene Blue H₂S quantification assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of the compound on cancer cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[2][7]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and then treat with RNase A to remove RNA.

  • Stain the cells with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][8][9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the test compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_0 Cell Treatment and Staining cluster_1 Flow Cytometry Analysis cluster_2 Cell Populations Cells Treated Cancer Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cells->Staining FlowCytometer Flow Cytometer Staining->FlowCytometer Viable Viable (Annexin V-, PI-) FlowCytometer->Viable EarlyApop Early Apoptotic (Annexin V+, PI-) FlowCytometer->EarlyApop LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) FlowCytometer->LateApop

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The available evidence suggests that this compound and related organosulfur compounds warrant further investigation as potential anticancer agents. Their likely mechanism of action as hydrogen sulfide donors, leading to cell cycle arrest and apoptosis, presents a promising therapeutic avenue. However, the lack of direct quantitative data for SPMC's cytotoxicity is a significant knowledge gap.

Future research should prioritize conducting the described experimental protocols to:

  • Quantify the H₂S donating capacity of SPMC.

  • Determine the IC₅₀ values of SPMC in a panel of cancer cell lines.

  • Confirm the induction of apoptosis and cell cycle arrest by SPMC.

By systematically validating its mechanism of action and anticancer efficacy, the therapeutic potential of this compound can be fully elucidated. This guide provides the foundational information and experimental framework to drive these critical next steps in cancer drug discovery.

References

A Comparative Guide to the Cytotoxic Effects of S-Propylmercaptocysteine and its Metabolites: A Framework for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing quest for novel therapeutic agents in oncology, organosulfur compounds derived from natural sources have garnered significant attention. This guide provides a comparative framework for understanding the cytotoxic effects of S-Propylmercaptocysteine (SPC) and its potential metabolites. Due to a notable gap in the current scientific literature on SPC, this document leverages the extensive research on a closely related analogue, S-Allylmercaptocysteine (SAMC), to provide a foundational understanding and a roadmap for future investigations into SPC.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of potential cytotoxic mechanisms, relevant experimental protocols, and data presentation formats.

Data Presentation: A Case Study of S-Allylmercaptocysteine (SAMC)

Table 1: IC50 Values of S-Allylmercaptocysteine (SAMC) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
OCIM-1Erythroleukemia0.046[1]
HELErythroleukemia0.093[1]
HCT116Colon CancerNot explicitly stated, but effective concentrations used in studies.[2]
MCF-7Breast CancerDose-dependent inhibition observed.
MDA-MB-231Breast CancerDose-dependent inhibition observed.[3]

Note: The antiproliferative effects of SAMC have been shown to be dose- and time-dependent.[3]

Experimental Protocols

To facilitate future research on this compound and its metabolites, this section details standard experimental protocols for assessing cytotoxicity and elucidating underlying mechanisms, based on methodologies employed in SAMC studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., SPC or its metabolites) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Analysis of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

  • DNA Fragmentation Analysis: Treat cells with the test compound, harvest the cells, and extract high-molecular-weight DNA. Analyze the DNA for fragmentation, a hallmark of apoptosis, using agarose gel electrophoresis.[1]

  • Flow Cytometry: Utilize flow cytometry to analyze the cell cycle distribution. Apoptotic cells will appear in the sub-G1 peak. This method can also be used with Annexin V and Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the signaling pathways involved in cytotoxicity.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p38, JNK, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways that could be involved in the cytotoxic effects of this compound, based on findings for SAMC, and a general experimental workflow for investigating these effects.

G Potential Signaling Pathway of this compound (SPC) Induced Cytotoxicity SPC This compound (SPC) or its Metabolites ROS Reactive Oxygen Species (ROS) SPC->ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK Apoptosis_Proteins Activation of Apoptosis-Related Proteins (e.g., Caspases, Bax) p38->Apoptosis_Proteins JNK->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Putative signaling pathway for SPC-induced apoptosis.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Studies cluster_1 Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment Treatment with SPC and Metabolites Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis Apoptosis Assays (Flow Cytometry, DNA Fragmentation) Mechanism_Study->Apoptosis_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p38, JNK, etc.) Mechanism_Study->Signaling_Analysis

Caption: Workflow for evaluating SPC cytotoxicity.

Conclusion

While direct experimental evidence on the cytotoxic effects of this compound and its metabolites remains elusive, the research on analogous compounds like S-Allylmercaptocysteine provides a robust framework for initiating such studies. The methodologies and potential signaling pathways outlined in this guide are intended to serve as a valuable resource for the scientific community to explore the therapeutic potential of SPC in cancer research. Further investigation is warranted to isolate and characterize the metabolites of SPC and to systematically evaluate their cytotoxic profiles against a panel of cancer cell lines.

References

Comparative Analysis of S-Propylmercaptocysteine in Onion Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced composition of natural compounds in different plant varieties is critical. This guide provides a comparative analysis of S-Propylmercaptocysteine and related sulfur compounds in various onion (Allium cepa L.) cultivars. The data presented here is crucial for selecting appropriate cultivars for research and for the isolation of specific bioactive molecules.

Quantitative Data on Sulfur Compounds in Onion Cultivars

While specific quantitative data for this compound across a wide range of onion cultivars is limited in publicly available literature, existing research indicates that it is generally found in low concentrations relative to other S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1]. The dominant ACSOs are typically (+)-S-methyl-L-cysteine sulfoxide (methiin) and trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin).

The following table summarizes the content of major S-alk(en)yl-L-cysteine sulfoxides in several onion cultivars, providing an insight into the variance of these flavor precursors. The cultivar 'Bingo' has been identified as having the highest total levels of these analyzed compounds, suggesting a strong genetic influence on the chemical composition of onions[2].

CultivarAlliin (g/kg of DM)Isoalliin (g/kg of DM)Methiin (g/kg of DM)Total ASCOs (g/kg of DM)
Bingo 23.3827.741.8344.16
Sturon 14.3012.341.5232.38
Elenka ----
Other unnamed cultivars ---32.38 - 44.16

Data sourced from a study on onion cultivars grown in the Czech Republic[2]. The study did not provide a specific value for this compound (propiin). Other research has noted the presence of propiin in onions, but often at lower concentrations than methiin and isoalliin[3].

Experimental Protocols

The quantification of this compound and other sulfur compounds in onions requires precise extraction and analytical methods. Below is a detailed methodology based on established protocols for the analysis of S-alk(en)yl-L-cysteine sulfoxides in Allium species.

Sample Preparation and Extraction

A robust extraction method is crucial to ensure the accurate quantification of the target compounds. Microwave-Assisted Extraction (MAE) is an efficient technique for this purpose[4].

  • Sample Preparation: Fresh onion bulbs are peeled and lyophilized (freeze-dried) to remove water content. The dried onion tissue is then ground into a fine powder.

  • Extraction Solvent: A solution of 62% methanol in water, with the pH adjusted to 2, is used as the extraction solvent[4].

  • Microwave-Assisted Extraction:

    • A sample-to-solvent ratio of 0.2 g of onion powder to 13 mL of solvent is prepared in a microwave extraction vessel[4].

    • The extraction is performed using a microwave extraction system at a controlled temperature of 56°C for 5 minutes[4].

    • Following extraction, the mixture is centrifuged at approximately 1700 x g for 5 minutes to separate the solid debris[4].

    • The supernatant is collected, and the remaining pellet is re-extracted with 5 mL of the same solvent and centrifuged again.

    • The supernatants from both extractions are combined and brought to a final volume in a volumetric flask.

    • The final extract is stored at -20°C prior to analysis.

Quantification by UHPLC-MS-QToF

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-MS-QToF) is a highly sensitive and selective method for the identification and quantification of this compound and other ACSOs[4].

  • Chromatographic Separation: The separation of compounds is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile) is employed.

  • Mass Spectrometry Detection:

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • For quantification, the instrument is set to Selected Reaction Monitoring (SRM) mode. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This highly selective detection method minimizes interference from other compounds in the complex onion matrix.

    • Identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a pure standard.

  • Quantification: A calibration curve is generated using a series of known concentrations of a certified this compound standard. The concentration of the compound in the onion extracts is then determined by comparing its peak area to the calibration curve.

Visualizing the Workflow and Biosynthesis

To better illustrate the experimental process and the biochemical context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fresh Onion Bulb lyophilize Lyophilization start->lyophilize grind Grinding lyophilize->grind powder Onion Powder grind->powder extract Microwave-Assisted Extraction powder->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect analyze UHPLC-MS-QToF Analysis collect->analyze quantify Quantification analyze->quantify

Caption: Experimental workflow for the extraction and quantification of this compound in onions.

biosynthesis_pathway cysteine L-Cysteine g_glutamyl_cysteine γ-Glutamyl-L-cysteine cysteine->g_glutamyl_cysteine γ-Glutamylcysteine synthetase g_glutamyl_s_propyl γ-Glutamyl-S-propyl-L-cysteine g_glutamyl_cysteine->g_glutamyl_s_propyl Propyl transferase s_propyl_cysteine S-Propyl-L-cysteine g_glutamyl_s_propyl->s_propyl_cysteine γ-Glutamyl transpeptidase s_propyl_cysteine_sulfoxide S-Propyl-L-cysteine Sulfoxide (Propiin) s_propyl_cysteine->s_propyl_cysteine_sulfoxide Flavin-containing monooxygenase

Caption: Generalized biosynthetic pathway of S-Propyl-L-cysteine sulfoxide (propiin) in onions.

References

Safety Operating Guide

Navigating the Safe Disposal of S-Propylmercaptocysteine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. S-Propylmercaptocysteine, a sulfur-containing amino acid derivative, requires careful consideration for its disposal due to the potential hazards associated with mercaptan compounds. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.

Quantitative Data Summary

ParameterValueUnitsSource
Permissible Exposure Limit (PEL)Consult SDSConsult SDSConsult SDS
Odor ThresholdConsult SDSppmConsult SDS
Lower Explosive Limit (LEL)Consult SDS%Consult SDS
pHConsult SDSConsult SDS
Boiling PointConsult SDS°C / °FConsult SDS
Flash PointConsult SDS°C / °FConsult SDS

Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the disposal of this compound. This process is designed to mitigate risks and ensure compliance with standard laboratory safety practices.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

2. Waste Segregation and Collection:

  • Solid Waste: Collect un- or lightly contaminated solid waste, such as weigh boats and filter paper, in a designated, sealed container labeled "this compound Solid Waste."

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and cleaning solutions, in a separate, sealed, and clearly labeled container. The container should be compatible with the solvents used.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow the emergency procedures outlined in your institution's chemical safety plan.

4. Chemical Decontamination/Neutralization (for residual amounts):

  • For trace amounts of residual this compound on glassware or surfaces, chemical oxidation can be an effective neutralization method.[1][2][3]

  • Prepare a fresh solution of 5% sodium hypochlorite (household bleach) or 3% hydrogen peroxide.[1]

  • Carefully rinse the contaminated surfaces with the oxidizing solution. Allow for a contact time of at least 30 minutes.

  • Thoroughly rinse with water after neutralization.

  • Caution: Chemical oxidation is an exothermic reaction and should be performed with care, especially with larger quantities. It is not a substitute for proper waste disposal of bulk material.

5. Final Disposal:

  • All sealed and labeled waste containers must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid absorb_spill Absorb with Inert Material spill->absorb_spill dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose collect_spill Collect Absorbed Material in Labeled Waste Container absorb_spill->collect_spill collect_spill->dispose

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling S-Propylmercaptocysteine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard and Exposure Data

Due to the limited availability of specific quantitative exposure data for S-Propylmercaptocysteine, a qualitative summary of potential hazards is provided below. This information is critical for conducting risk assessments and implementing appropriate safety controls.

Hazard ClassificationDescription
Acute Oral Toxicity Potentially harmful if swallowed.
Acute Dermal Toxicity May be toxic in contact with skin.
Acute Inhalation Toxicity Potentially harmful if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye damage.
Skin Sensitization May cause an allergic skin reaction.
Aquatic Toxicity May be harmful to aquatic life.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]Prevents skin contact and potential dermal absorption.
Eye and Face Protection Safety goggles and a face shield.[3][4]Protects against splashes and airborne particles.
Body Protection A long-sleeved laboratory coat or chemical-resistant gown.[4]Minimizes skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[1][2]Prevents inhalation of potentially harmful aerosols or vapors.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is essential for mitigating risks associated with this compound.

Standard Operating Procedure for Handling
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm that a safety shower and eyewash station are accessible.

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transferring : When weighing or transferring the compound, use a containment system such as a glove box or a ventilated balance enclosure if available.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Decontamination : Clean all work surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water after use.

Waste Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be segregated as hazardous waste.

  • Containerization : Collect waste in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal : Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

Spill Response
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Isolate : If safe to do so, close the door to the affected area to contain any vapors.

  • Report : Notify your supervisor and the institutional safety office.

  • Cleanup : Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material to contain the spill and decontaminate the area as per institutional guidelines.

Exposure Protocol
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Visual Workflow and Logic Diagrams

To further clarify the procedural steps, the following diagrams illustrate the standard operating workflow and the emergency response logic.

Standard_Operating_Workflow Standard Operating Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Check_PPE Verify PPE Availability and Condition Verify_Safety_Equipment Confirm Access to Eyewash/Shower Check_PPE->Verify_Safety_Equipment and Use_Fume_Hood Work in a Chemical Fume Hood Verify_Safety_Equipment->Use_Fume_Hood Weigh_Transfer Weigh and Transfer with Care Use_Fume_Hood->Weigh_Transfer Personal_Hygiene Practice Good Personal Hygiene Weigh_Transfer->Personal_Hygiene Decontaminate Decontaminate Work Surfaces Personal_Hygiene->Decontaminate Dispose_Waste Segregate and Dispose of Hazardous Waste Decontaminate->Dispose_Waste Emergency_Response_Logic Emergency Response Logic for this compound node_action node_action Incident Incident Occurs Spill Spill? Incident->Spill Exposure Exposure? Incident->Exposure Evacuate_Area Evacuate and Isolate Area Spill->Evacuate_Area Yes Follow_Exposure_Protocol Follow Specific Exposure Protocol Exposure->Follow_Exposure_Protocol Yes Report_Incident Report to Supervisor and Safety Office Evacuate_Area->Report_Incident Trained_Cleanup Cleanup by Trained Personnel Only Report_Incident->Trained_Cleanup Seek_Medical_Attention Seek Immediate Medical Attention Follow_Exposure_Protocol->Seek_Medical_Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.